1-(3-Aminoazetidin-1-yl)ethanone hydrochloride
Description
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Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c1-4(8)7-2-5(6)3-7;/h5H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJHPSIERFKZFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Aminoazetidin-1-yl)ethanone hydrochloride is a synthetic organic compound featuring a strained four-membered azetidine ring. This structural motif is of significant interest in medicinal chemistry due to its unique physicochemical properties that can confer favorable pharmacokinetic profiles to drug candidates.[1] Azetidines, with their inherent ring strain and three-dimensional character, serve as valuable scaffolds in the design of novel therapeutics.[1][2] This guide provides a comprehensive overview of this compound, covering its chemical properties, synthesis, applications in drug discovery, and essential safety information. The azetidine core can influence properties like solubility, metabolic stability, and receptor binding, making its derivatives, such as the topic compound, attractive for library synthesis and lead optimization.[1]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 1462921-50-1 | [3][4][5] |
| Molecular Formula | C5H11ClN2O | [3][5] |
| Molecular Weight | 150.61 g/mol | [5][6] |
| IUPAC Name | 1-(3-aminoazetidin-1-yl)ethan-1-one;hydrochloride | [7] |
| Synonyms | 1-Acetyl-3-aminoazetidine hydrochloride | [3] |
| SMILES | Cl.N1(CC(C1)N)C(=O)C | [4] |
| InChI Key | XQJHPSIERFKZFW-UHFFFAOYSA-N | [4][7] |
| Appearance | Solid (form not specified) | |
| Purity | Typically >95% | [6] |
| Storage | Inert atmosphere, 2-8°C | [5] |
Synthesis and Characterization
The synthesis of 3-aminoazetidine derivatives is a key area of research, enabling the exploration of this chemical space for drug discovery. A common synthetic approach involves the reductive amination of a suitable azetidinone precursor.
General Synthetic Approach: Reductive Amination
A plausible and frequently utilized method for the synthesis of 3-aminoazetidine scaffolds involves the reductive amination of a protected 3-azetidinone.[8] This versatile reaction allows for the introduction of various amines to the azetidine core.
Workflow for the Synthesis of 3-Aminoazetidine Derivatives
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An In-depth Technical Guide to the Structure Elucidation of 1-(3-Aminoazetidin-1-yl)ethanone Hydrochloride
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride, a substituted azetidine of interest in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this guide establishes a robust analytical workflow based on foundational spectroscopic principles and data from structurally analogous compounds. We present predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, and detail the experimental protocols required for their acquisition and interpretation. This document is designed to serve as a practical, field-proven resource for researchers engaged in the synthesis and characterization of novel small molecules, ensuring scientific integrity through a self-validating analytical approach.
Introduction: The Analytical Challenge and Strategic Approach
The azetidine ring is a valuable scaffold in medicinal chemistry, prized for its ability to impart unique conformational constraints on bioactive molecules.[1] The target molecule, this compound, combines this strained heterocyclic system with an acetyl group and a primary amine, presenting a multifaceted characterization challenge. The hydrochloride salt form further influences its spectroscopic properties.
Given the limited availability of direct experimental spectra for this compound[2], this guide adopts a predictive and methodological approach. Our strategy is to first establish a highly probable structural hypothesis based on the known reactants and synthesis route. We will then predict the expected outcomes of key analytical techniques – NMR, MS, and IR spectroscopy. This predictive framework serves as a benchmark against which experimentally acquired data can be compared and validated.
This guide will emphasize the "why" behind the "how," explaining the causal relationships between molecular structure and spectral output. This approach is designed to empower the researcher to not only confirm the identity of the target molecule but also to identify potential impurities or side-products that may arise during synthesis.
Predicted Spectroscopic Profile of this compound
The following sections detail the predicted spectroscopic data for the target molecule. These predictions are derived from established principles of spectroscopy and analysis of data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules in solution.[3] For this compound, both ¹H and ¹³C NMR will provide critical information about the carbon-hydrogen framework.
The proton NMR spectrum is expected to show distinct signals for the acetyl methyl protons, the azetidine ring protons, and the amine protons. The hydrochloride salt form will influence the chemical shift and appearance of the amine and adjacent protons.
-
Solvent Considerations: A polar, aprotic solvent such as DMSO-d₆ is recommended for acquiring the ¹H NMR spectrum, as it will allow for the observation of the exchangeable amine protons.[4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| CH₃ (Acetyl) | 2.0 - 2.2 | Singlet (s) | N/A | The methyl group is adjacent to a carbonyl, leading to a downfield shift into this characteristic region. |
| CH₂ (Azetidine, C2 & C4) | 3.8 - 4.5 | Multiplet (m) | Jgem ≈ 8-10 Hz, Jvic ≈ 6-8 Hz | These protons are adjacent to the amide nitrogen and are diastereotopic, leading to complex splitting patterns. The electron-withdrawing effect of the acetyl group and the ring strain contribute to their downfield shift. |
| CH (Azetidine, C3) | 3.5 - 4.0 | Multiplet (m) | Jvic ≈ 6-8 Hz | This methine proton is deshielded by the adjacent amino group. |
| NH₃⁺ (Amine) | 8.0 - 9.0 | Broad Singlet (br s) | N/A | In the hydrochloride salt, the amine is protonated to form an ammonium salt. These protons are acidic, exchangeable, and exhibit a characteristic broad signal at a downfield chemical shift. |
Causality in ¹H NMR Predictions:
-
The N-acetyl group significantly influences the chemical shifts of the azetidine ring protons. The amide nitrogen withdraws electron density, deshielding the adjacent methylene (C2 and C4) protons.
-
The protonated amino group at C3 will also have a deshielding effect on the C3 methine proton and the adjacent C2 and C4 protons.
-
The strained four-membered ring leads to distinct geminal and vicinal coupling constants, which can be used to confirm the ring structure.[3]
The proton-decoupled ¹³C NMR spectrum is expected to show four distinct carbon signals.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C H₃ (Acetyl) | 20 - 25 | Typical chemical shift for a methyl carbon of an acetyl group. |
| C H₂ (Azetidine, C2 & C4) | 45 - 55 | These carbons are attached to the amide nitrogen, shifting them downfield. |
| C H (Azetidine, C3) | 35 - 45 | This carbon is attached to the protonated amino group, causing a downfield shift. |
| C =O (Carbonyl) | 168 - 172 | Characteristic chemical shift for an amide carbonyl carbon. |
Causality in ¹³C NMR Predictions:
-
The electronegativity of the nitrogen atoms is the primary determinant of the chemical shifts of the azetidine ring carbons.
-
The carbonyl carbon of the amide functional group appears at a characteristic downfield position.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For this compound, Electrospray Ionization (ESI) in positive ion mode is the recommended technique.
-
Expected Molecular Ion: The base molecule has a molecular weight of 114.15 g/mol . In positive mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be observed at m/z 115.16. The hydrochloride is not typically observed in the gas phase.
Predicted Fragmentation Pattern:
The fragmentation of the [M+H]⁺ ion is likely to proceed through several characteristic pathways.
| Fragment m/z | Proposed Structure/Loss | Fragmentation Pathway Rationale |
| 98.13 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated 3-amino group is a common fragmentation pathway for primary amines. |
| 72.11 | [M+H - CH₃CO]⁺ | Cleavage of the acetyl group. |
| 56.09 | [C₃H₆N]⁺ | Fragmentation of the azetidine ring. |
| 43.02 | [CH₃CO]⁺ | Formation of the acylium ion. |
Causality in MS Fragmentation:
-
The protonated primary amine is a likely site for initial fragmentation, leading to the loss of ammonia.[5]
-
The amide bond can also be a site of cleavage, leading to the loss of the acetyl group or the formation of an acylium ion.[6][7]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, amine salt, and alkyl groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale for Prediction |
| 3200 - 2800 (broad) | N-H stretch | Ammonium (NH₃⁺) | The stretching vibration of the N-H bonds in the protonated amine appears as a very broad and strong band.[8][9] |
| 2980 - 2850 | C-H stretch | Alkyl (CH₃, CH₂, CH) | Typical stretching vibrations for sp³ hybridized C-H bonds. |
| ~1650 (strong) | C=O stretch | Amide (tertiary) | The carbonyl stretch of the N-acetyl group is a strong, characteristic absorption. |
| 1600 - 1500 | N-H bend | Ammonium (NH₃⁺) | The bending vibration of the N-H bonds in the ammonium group.[9] |
Causality in IR Spectroscopy:
-
The presence of the hydrochloride salt converts the primary amine to an ammonium salt. This has a profound effect on the N-H stretching region, replacing the two sharp peaks of a primary amine with a broad, strong "ammonium band".[8][9][10]
-
The tertiary amide carbonyl group results in a strong absorption band around 1650 cm⁻¹, a key diagnostic feature.
Experimental Protocols for Structural Verification
The following are detailed, step-by-step methodologies for the key experiments required to verify the structure of this compound.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass of the molecular ion and confirm the elemental composition.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or water.
-
Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Analysis Mode: Positive ion mode.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition and compare it to the theoretical value for C₅H₁₁N₂O (115.0871).
NMR Spectroscopy
Objective: To obtain detailed structural information from ¹H, ¹³C, and 2D NMR experiments.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Optimize spectral width, acquisition time, and relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
2D NMR Acquisition (recommended for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting the acetyl group to the azetidine ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups.
Methodology:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualization of Structure and Analytical Workflow
Molecular Structure and Atom Numbering
Caption: Structure of this compound with atom numbering.
Analytical Workflow Diagram
Caption: A logical workflow for the structural elucidation of a novel compound.
Addressing Potential Impurities
A critical aspect of structure elucidation is the identification of potential impurities that may have formed during the synthesis. Common impurities could include:
-
Starting Materials: Unreacted 3-aminoazetidine or acetylating agent.
-
By-products: Di-acetylated products or products of ring-opening.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
These impurities can often be identified by careful examination of the spectroscopic data. For example, extra signals in the ¹H and ¹³C NMR spectra, or unexpected ions in the mass spectrum, should be investigated.
Conclusion: A Self-Validating Approach to Structural Integrity
The structural elucidation of a novel compound like this compound requires a systematic and multi-faceted analytical approach. By combining the predictive power of spectroscopic theory with a rigorous experimental workflow, researchers can confidently determine the structure of their target molecule. The convergence of data from HRMS, multidimensional NMR, and FTIR provides a self-validating system, where each technique corroborates the findings of the others. This guide provides the foundational knowledge and practical protocols to achieve this, ensuring the scientific integrity of the research and development process.
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An In-Depth Technical Guide to 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride (CAS Number: 1462921-50-1), a functionalized azetidine scaffold of increasing importance in medicinal chemistry. We will delve into its chemical properties, explore rational synthetic approaches, and discuss its potential applications as a versatile building block in the design of novel therapeutics. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the strategic utilization of this compound in contemporary pharmaceutical research.
Introduction: The Strategic Value of the Azetidine Moiety
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in drug discovery.[1] Their inherent ring strain and constrained geometry provide a unique three-dimensionality that offers distinct advantages over more common saturated heterocycles.[1] This rigid structure allows for precise exit vectors for substituent positioning, which can significantly enhance ligand-target interactions and fine-tune physicochemical properties such as pKa, lipophilicity, and metabolic stability.[1] The incorporation of the azetidine scaffold has been a successful strategy in several FDA-approved drugs, underscoring its therapeutic relevance.[1]
This compound presents a strategically functionalized azetidine core. The presence of a primary amine and an N-acetyl group on the same scaffold offers orthogonal handles for chemical modification, making it a highly versatile intermediate for library synthesis and lead optimization campaigns.
Physicochemical Properties and Structural Attributes
A clear understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development.
| Property | Value | Source |
| CAS Number | 1462921-50-1 | [2][3] |
| Molecular Formula | C5H11ClN2O | [2][4] |
| Molecular Weight | 150.61 g/mol | [4][5] |
| IUPAC Name | 1-(3-aminoazetidin-1-yl)ethan-1-one hydrochloride | [5][6] |
| Synonyms | 1-Acetyl-3-aminoazetidine hydrochloride | [2] |
| SMILES | CC(N1CC(N)C1)=O.[H]Cl | [4][5] |
| InChI Key | XQJHPSIERFKZFW-UHFFFAOYSA-N | [3][6] |
Synthesis and Chemical Reactivity
While specific literature detailing the synthesis of this compound is not extensively published, a rational synthetic route can be proposed based on established methodologies for the derivatization of azetidines.
Proposed Synthetic Pathway
A plausible and efficient synthesis would likely involve the N-acetylation of a suitably protected 3-aminoazetidine precursor, followed by deprotection.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A General Approach to N-Acetylation
-
Step 1: Acetylation. To a solution of a protected 3-aminoazetidine (e.g., Boc-3-aminoazetidine) in a suitable aprotic solvent (e.g., dichloromethane), add a base (e.g., triethylamine). Cool the reaction mixture to 0 °C and add acetic anhydride or acetyl chloride dropwise.[7][8]
-
Step 2: Reaction Monitoring. Allow the reaction to warm to room temperature and stir until completion, monitoring by an appropriate method such as thin-layer chromatography or LC-MS.
-
Step 3: Work-up and Isolation. Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-acetylated intermediate.
-
Step 4: Deprotection and Salt Formation. The protecting group (e.g., Boc) can be removed under acidic conditions. Treatment of the free base with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) will precipitate the desired hydrochloride salt.[9]
-
Step 5: Purification. The final product can be purified by recrystallization or filtration and washing to afford this compound.
Reactivity Profile
The key to the utility of this molecule lies in the differential reactivity of its two nitrogen atoms. The amide nitrogen is relatively unreactive due to the delocalization of its lone pair into the carbonyl group. In contrast, the primary amine at the 3-position is a nucleophilic center, readily available for a variety of chemical transformations.
Caption: Key reactions involving the nucleophilic 3-amino group.
This differential reactivity allows for the selective modification of the 3-amino group while the N-acetyl moiety remains intact, providing a robust platform for analog synthesis.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
-
¹H NMR (400 MHz, D₂O) δ (ppm):
-
~4.5-4.8 (m, 2H): Protons on the azetidine ring adjacent to the amide nitrogen.
-
~4.0-4.3 (m, 2H): Protons on the azetidine ring adjacent to the amine-bearing carbon.
-
~3.8-4.1 (m, 1H): Methine proton at the 3-position of the azetidine ring.
-
~2.1 (s, 3H): Methyl protons of the acetyl group.
-
¹³C NMR Spectroscopy (Predicted)
-
¹³C NMR (100 MHz, D₂O) δ (ppm):
-
~175: Carbonyl carbon of the acetyl group.
-
~55-60: Carbons of the azetidine ring.
-
~40-45: Carbon at the 3-position of the azetidine ring.
-
~22: Methyl carbon of the acetyl group.
-
IR Spectroscopy (Predicted)
-
IR (KBr, cm⁻¹):
-
~3400 (br): N-H stretch of the primary amine hydrochloride.
-
~2900-3100: C-H stretches.
-
~1650 (strong): C=O stretch of the amide.
-
~1550: N-H bend.
-
Mass Spectrometry (Predicted)
-
MS (ESI+):
-
m/z: [M+H]⁺ at approximately 115.09, corresponding to the free base C₅H₁₀N₂O.
-
Applications in Drug Discovery
The structural features of this compound make it a valuable building block for the synthesis of a wide range of biologically active molecules.
Scaffold for Bioisosteric Replacement
The azetidine ring can serve as a bioisostere for larger, more flexible rings like piperidine or piperazine, often leading to improved pharmacokinetic properties.[1]
Use in Fragment-Based Drug Discovery
As a small, functionalized heterocycle, this compound is an ideal fragment for screening campaigns aimed at identifying novel binding motifs for therapeutic targets.
Synthesis of Targeted Libraries
The reactive primary amine allows for the straightforward synthesis of libraries of compounds for structure-activity relationship (SAR) studies. This is particularly relevant in the development of kinase inhibitors, GPCR modulators, and other important drug classes. For instance, the 3-aminoazetidine core has been explored in the development of triple reuptake inhibitors for the treatment of depression.[15][16]
Safety and Handling
Proper safety precautions are essential when handling this compound.
-
Hazard Classification: This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[2][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2]
-
Handling: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or mists. Avoid contact with skin and eyes.[2][18]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage is under an inert atmosphere at 2-8°C.[4]
-
In Case of Exposure:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Wash with plenty of soap and water. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural and chemical properties, stemming from the strained azetidine ring and the orthogonally reactive functional groups, provide a powerful tool for the design and synthesis of novel therapeutic agents. This guide has provided a foundational understanding of its properties, synthesis, reactivity, and potential applications, with the aim of empowering researchers to effectively utilize this compound in their pursuit of innovative medicines.
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Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube.
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Properties of 1-Acetyl-3-aminoazetidine hydrochloride
An In-Depth Technical Guide to 1-Acetyl-3-aminoazetidine Hydrochloride: A Key Building Block for Modern Drug Discovery
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led to the exploration of unique molecular scaffolds. Among these, the azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged" structure. Its incorporation into drug candidates is an increasingly utilized strategy to impart favorable properties that are often superior to those offered by more traditional heterocycles like pyrrolidines or piperidines. The conformational rigidity of the strained four-membered ring reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.[1] Furthermore, the azetidine motif introduces a significant three-dimensional character, disrupting planarity and often improving aqueous solubility and metabolic stability—key attributes for successful drug development.[2][3]
This guide focuses on 1-Acetyl-3-aminoazetidine hydrochloride, a versatile and strategically designed building block. With one nitrogen atom of the azetidine ring protected by an acetyl group, the 3-amino group is selectively available for a wide array of synthetic transformations. The hydrochloride salt form ensures bench stability and enhances solubility in polar solvents, making it an ideal starting material for drug discovery campaigns. As a senior application scientist, this document serves to provide not just the fundamental properties of this compound, but also the strategic rationale and practical methodologies for its effective use in research and development.
Section 1: Core Physicochemical and Structural Properties
A comprehensive understanding of a building block's fundamental properties is the bedrock of its successful application in synthesis. 1-Acetyl-3-aminoazetidine hydrochloride is a white to off-white crystalline solid, valued for its stability and ease of handling.[4]
Key Data Summary
| Property | Value | Source(s) |
| CAS Number | 1462921-50-1 | [5] |
| Molecular Formula | C₅H₁₁ClN₂O | [5] |
| Molecular Weight | 150.61 g/mol | [5] |
| IUPAC Name | 1-(3-aminoazetidin-1-yl)ethan-1-one hydrochloride | [5] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in Water, DMSO, Methanol | [6] |
| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | [4] |
Structural Rationale
The utility of 1-Acetyl-3-aminoazetidine hydrochloride is directly derived from its unique structural features. The acetyl group on the N1 position serves as a stable protecting group, deactivating this nitrogen from participating in most common reactions and directing all reactivity towards the primary amine at the C3 position. This chemical orthogonality is a deliberate design feature that simplifies synthetic planning. The primary amino group, present as a hydrochloride salt, is the key reactive handle. The salt form not only enhances the compound's stability and shelf-life but also improves its solubility in protic solvents, a practical advantage for reaction setup.[7] The strained azetidine ring itself dictates the spatial orientation of substituents, providing a rigid scaffold that is highly sought after in structure-based drug design.[1]
Figure 1: Structure of 1-Acetyl-3-aminoazetidine hydrochloride
Section 2: Strategic Application in Drug Design
The decision to incorporate an azetidine ring into a lead compound is a strategic choice driven by well-established medicinal chemistry principles. Its value extends beyond that of a simple linker or spacer.
The Principle of Conformational Restriction
Flexible molecules in solution exist as an ensemble of conformations. The biologically active conformation is only one of many, and energy is required to adopt this specific shape upon binding to a target. This results in an entropic cost, which can weaken binding affinity. The rigid, strained nature of the azetidine ring significantly limits the number of accessible conformations.[1] By pre-organizing the substituents into a more defined spatial orientation, the entropic penalty of binding is reduced, often leading to a substantial increase in potency.
Bioisosterism and Physicochemical Enhancement
Azetidines serve as excellent bioisosteres for other saturated heterocycles and even for planar phenyl rings.[2] Replacing a pyrrolidine or piperidine with an azetidine can subtly alter the vectors of substituents, allowing for finer tuning of interactions within a binding pocket. More dramatically, replacing a flat aromatic ring with a three-dimensional azetidine scaffold can significantly improve key drug-like properties:
-
Increased sp³ Character: Modern drug discovery trends favor molecules with higher fractions of sp³-hybridized carbons, as this correlates with higher clinical success rates. This "escape from flatland" often leads to improved solubility and reduced off-target toxicity.[2]
-
Modulation of Lipophilicity: The introduction of the polar nitrogen atom within the azetidine ring can lower the molecule's overall lipophilicity (LogP) compared to a carbocyclic or aromatic analogue, which can improve pharmacokinetic properties.
-
Metabolic Stability: The strained ring can be less susceptible to metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains or larger rings.
This strategic utility is evidenced by the growing number of approved drugs containing the azetidine motif, such as the JAK inhibitor Baricitinib and the calcium channel blocker Azelnidipine.[1][8]
Figure 2: Decision workflow for azetidine incorporation
Section 3: Synthetic Utility and Key Transformations
The primary value of 1-Acetyl-3-aminoazetidine hydrochloride is its role as a reactive intermediate. The C3-amino group is a potent nucleophile (after deprotonation) and serves as the principal point for diversification.
Experimental Protocol: General Procedure for Free Amine Liberation
Trustworthiness: Before initiating any coupling reaction, the free amine must be liberated from its hydrochloride salt. This is a critical and universal first step.
-
Dissolution: Dissolve 1-Acetyl-3-aminoazetidine hydrochloride (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA, 1.5-2.0 eq) or Triethylamine (TEA, 1.5-2.0 eq), to the solution at room temperature or 0 °C.
-
Stirring: Allow the mixture to stir for 15-30 minutes. The resulting solution contains the free 1-acetyl-3-aminoazetidine and the trialkylammonium hydrochloride salt. This mixture is typically used directly in the subsequent reaction without isolation.
Expertise & Experience: The choice of base is important. DIPEA is often preferred over TEA as its bulkiness reduces the likelihood of it acting as a competing nucleophile in subsequent acylation or alkylation reactions. The slight excess of base ensures complete deprotonation.
Core Synthetic Transformations
The liberated 3-aminoazetidine is a versatile nucleophile for constructing a diverse library of compounds.
Figure 3: Key reactions of the 3-amino group
-
Amide Bond Formation: This is one of the most common and vital reactions in medicinal chemistry.
-
Protocol: To the solution of the free amine, add the desired carboxylic acid (1.0-1.2 eq) followed by a peptide coupling reagent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each). Stir at room temperature until reaction completion (monitored by LC-MS or TLC).
-
Causality: Coupling reagents like HATU activate the carboxylic acid to form a highly reactive intermediate, facilitating nucleophilic attack by the amine. This method is high-yielding and minimizes side reactions.
-
-
Reductive Amination: A robust method for forming C-N bonds to create secondary amines.
-
Protocol: To the solution of the free amine, add the desired aldehyde or ketone (1.0-1.2 eq). After stirring for 30-60 minutes to allow imine formation, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Stir at room temperature until completion.
-
Causality: NaBH(OAc)₃ is selective for reducing the intermediate iminium ion over the starting aldehyde/ketone, preventing reduction of the carbonyl starting material and leading to a cleaner reaction profile.
-
-
Sulfonylation: Forms stable sulfonamides, a common functional group in bioactive molecules.
-
Protocol: To the solution of the free amine at 0 °C, add the desired sulfonyl chloride (1.0-1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Causality: The reaction is typically rapid and exothermic, hence the initial cooling. The base (TEA or DIPEA) is crucial to neutralize the HCl generated during the reaction.
-
Section 4: Analytical Characterization Profile
Structural confirmation of derivatives made from this building block is essential. Below is the expected analytical profile for the parent compound, which serves as a reference for characterizing subsequent products.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the azetidine ring protons (typically 3.5-4.5 ppm, complex multiplets), a singlet for the acetyl methyl group (~2.0 ppm), and a broad singlet for the amine protons (exchangeable with D₂O). The proton at C3 will be a multiplet coupled to the four adjacent CH₂ protons. |
| ¹³C NMR | A signal for the amide carbonyl (~170 ppm), signals for the azetidine ring carbons (typically 40-60 ppm), and a signal for the acetyl methyl carbon (~22 ppm). |
| Mass Spec (ESI+) | The free base (C₅H₁₀N₂O) has a monoisotopic mass of 114.08. The expected parent ion would be [M+H]⁺ at m/z 115.09. |
| IR Spectroscopy | Broad absorption for N-H stretching of the ammonium salt (~2400-3000 cm⁻¹), a sharp, strong absorption for the C=O stretch of the amide (~1640 cm⁻¹), and N-H bending vibrations (~1600 cm⁻¹). |
Section 5: Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable. 1-Acetyl-3-aminoazetidine hydrochloride is classified as an irritant and is harmful if swallowed.[4]
Mandatory Laboratory Protocol
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[9] Ensure an eyewash station and safety shower are readily accessible.[9]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves at all times.[10]
-
Handling: Avoid creating dust.[9] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Storage: Store the compound in its original, tightly sealed container in a refrigerator at 2-8°C.[4] Storage under an inert atmosphere of nitrogen or argon is recommended to maximize shelf-life by preventing potential long-term degradation.[4]
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations.[9]
Conclusion
1-Acetyl-3-aminoazetidine hydrochloride is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its well-defined structure provides a reliable and efficient means of introducing the pharmacologically valuable azetidine scaffold. By leveraging its unique conformational rigidity and favorable physicochemical properties, researchers can design and synthesize novel compounds with a higher probability of clinical success. The synthetic protocols and strategic insights provided in this guide are intended to empower scientists to fully exploit the potential of this versatile building block in the development of next-generation therapeutics.
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A Strategic Framework for Elucidating the Mechanism of Action of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride
An In-Depth Technical Guide
Abstract
1-(3-Aminoazetidin-1-yl)ethanone hydrochloride is a synthetic organic compound featuring an azetidine ring, a structural motif of significant interest in modern medicinal chemistry. While the azetidine scaffold is recognized as a "privileged structure" for its ability to confer favorable pharmacokinetic and pharmacodynamic properties, the specific biological activity and mechanism of action (MoA) of this particular molecule are not documented in publicly available literature.[1][2] This guide, therefore, deviates from a traditional review of known mechanisms. Instead, it presents a comprehensive, scientifically-grounded strategic framework for researchers and drug development professionals to systematically investigate and elucidate the potential MoA of this compound. We will outline a multi-phase experimental plan, from initial unbiased phenotypic screening to target deconvolution and pathway validation, providing the scientific rationale and detailed protocols for each critical step. This document serves as a practical roadmap for transforming a molecule of unknown function into a well-characterized chemical probe or potential therapeutic lead.
Introduction: Profiling a Molecule of Latent Potential
The subject of this guide, this compound, is a small molecule (Formula: C₅H₁₁ClN₂O) whose potential bioactivity is inferred primarily from its structural components.[3][4] The core of the molecule is an azetidine ring, a four-membered saturated heterocycle. Due to its unique ring strain and conformational rigidity, the azetidine scaffold can enhance metabolic stability, improve solubility, and provide a well-defined three-dimensional vector for substituents to interact with biological targets.[1][5] This has led to its incorporation into several FDA-approved drugs, including the Janus kinase (JAK) inhibitor tofacitinib and the calcium channel blocker azelnidipine.[5]
The molecule is further decorated with two key functional groups:
-
A primary amine (-NH₂) on the 3-position of the ring, which can act as a hydrogen bond donor or a nucleophile, or can be protonated to form ionic interactions.
-
An acetyl group (-C(O)CH₃) on the ring nitrogen, forming a stable amide bond that reduces the basicity of the nitrogen and presents a hydrogen bond acceptor (the carbonyl oxygen).
The absence of established biological data necessitates a hypothesis-generating, rather than hypothesis-testing, approach. The objective of this guide is to delineate a logical and robust workflow to:
-
Discover if the compound possesses any cellular activity.
-
Identify its specific molecular target(s).
-
Characterize the downstream signaling pathways it modulates.
This strategic approach is designed to be self-validating at each stage, ensuring that resources are directed toward the most promising avenues of investigation.
Phase I: Unbiased Phenotypic Screening to Identify Bioactivity
The foundational step in characterizing an unknown compound is to determine if it elicits any biological response in a relevant system. A phenotypic screen, which measures a global cellular outcome (e.g., cell death, differentiation), is the ideal starting point as it makes no prior assumptions about the compound's target or mechanism.
Causality Behind Experimental Choice:
We opt for a broad-panel cytotoxicity screen to maximize the chances of observing an effect. By testing against a diverse set of cell lines, such as the NCI-60 panel, we can simultaneously identify sensitive cell types and gather preliminary clues about the mechanism. For example, selective activity against cell lines with a specific oncogenic mutation (e.g., BRAF V600E) could suggest a target within that pathway.
Experimental Workflow: High-Throughput Cytotoxicity Screening
Caption: Workflow for initial phenotypic screening.
Detailed Protocol: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells from a diverse panel (e.g., 10-20 cancer cell lines of different tissue origins) into 384-well, white, clear-bottom plates at pre-determined optimal densities. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in an appropriate solvent (e.g., DMSO), starting from a top concentration of 100 µM.
-
Treatment: Using an automated liquid handler, transfer the compound dilutions to the cell plates. Include vehicle-only (e.g., DMSO) and positive (e.g., staurosporine) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Lysis and Signal Generation: Equilibrate the plates and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls (vehicle = 100% viability, no cells = 0% viability). Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line using a non-linear regression model.
Hypothetical Data Presentation
A "hit" is defined as a compound showing potent and selective activity. Below is a table of hypothetical results identifying a potential hit.
| Cell Line | Tissue of Origin | Key Mutation | IC₅₀ (µM) |
| A549 | Lung | KRAS G12S | > 100 |
| HCT116 | Colon | KRAS G13D | > 100 |
| MOLM-13 | Leukemia (AML) | FLT3-ITD | 0.25 |
| MV-4-11 | Leukemia (AML) | FLT3-ITD | 0.31 |
| K562 | Leukemia (CML) | BCR-ABL | 45.7 |
| MCF7 | Breast | PIK3CA E545K | > 100 |
From this hypothetical data, this compound shows selective and potent activity against acute myeloid leukemia (AML) cell lines known to carry a FLT3 internal tandem duplication (ITD) mutation. This provides a strong, data-driven hypothesis for the next phase: target identification.
Phase II: Target Deconvolution and Engagement
With a validated phenotypic hit, the next critical phase is to identify the specific molecular target responsible for the observed effect. We will employ two orthogonal approaches—one affinity-based and one biophysical—to ensure the identified target is robust and not an artifact of a single method.
Strategy 1: Affinity-Based Target Identification
Rationale: This classic "fishing" approach uses an immobilized version of the compound to capture its binding partners from a cell lysate. It is a powerful discovery tool for identifying high-affinity interactors.
Protocol: Affinity Chromatography coupled with Mass Spectrometry (LC-MS/MS)
-
Probe Synthesis: Synthesize an analog of the parent compound that incorporates a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., a carboxylic acid or alkyne). This is crucial for covalent attachment to the affinity matrix.
-
Immobilization: Covalently couple the synthesized probe to NHS-activated sepharose beads or azide-activated beads via EDC/NHS chemistry or a click reaction, respectively. Create a control matrix using beads treated with the linker alone.
-
Lysate Preparation: Grow the sensitive cell line (e.g., MOLM-13) to a high density and prepare a native cell lysate using a mild detergent buffer that preserves protein complexes.
-
Affinity Pulldown: Incubate the cell lysate with the compound-coupled beads and the control beads for 2-4 hours at 4°C.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders. For higher confidence, a competitive elution can be performed by incubating the beads with a high concentration of the original, free compound.
-
Elution and Digestion: Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer). Separate proteins by SDS-PAGE, perform an in-gel tryptic digest, or perform an in-solution digest directly.
-
LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry.
-
Data Analysis: Identify proteins that are significantly enriched in the compound-coupled sample compared to the control beads, particularly those displaced by competitive elution. The top candidate from our hypothetical screen would be the FLT3 kinase.
Strategy 2: Biophysical Target Engagement Confirmation
Rationale: An affinity pulldown identifies what can bind, but it doesn't prove the interaction occurs in a live cell. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring target engagement in a physiological context. The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: Western Blot-Based CETSA
-
Cell Treatment: Treat intact MOLM-13 cells with either vehicle (DMSO) or a saturating concentration (e.g., 10x IC₅₀) of this compound for 1 hour.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40, 45, 50, 55, 60, 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Fractionation: Separate the soluble protein fraction (containing non-denatured protein) from the aggregated, denatured fraction by ultracentrifugation.
-
Protein Quantification and Western Blot: Normalize the protein concentration of the soluble fractions. Analyze the abundance of the putative target protein (e.g., FLT3) and a control protein (e.g., GAPDH) by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein remaining at each temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control confirms direct target engagement in the cell.
Phase III: Pathway Analysis and Mechanistic Validation
Identifying the direct target is a milestone, but understanding the functional consequences of its modulation is the ultimate goal. This phase connects target engagement to the observed phenotype (cell death).
Rationale: Continuing our hypothetical scenario where FLT3 kinase is the validated target, we must now confirm that our compound inhibits its downstream signaling pathway. FLT3 is a receptor tyrosine kinase that, when constitutively activated by an ITD mutation, drives cell proliferation and survival primarily through the STAT5 and PI3K/AKT signaling pathways.
Caption: Hypothetical FLT3 signaling pathway inhibited by the compound.
Protocol: Phospho-Flow Cytometry for Pathway Analysis
-
Cell Treatment: Treat MOLM-13 cells with a dose range of the compound for a short duration (e.g., 1-2 hours).
-
Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with methanol to allow antibody access to intracellular proteins.
-
Staining: Stain the cells with fluorescently-labeled antibodies specific for the phosphorylated forms of key signaling nodes (e.g., anti-p-STAT5, anti-p-AKT) and an antibody for total FLT3.
-
Flow Cytometry: Acquire data on a flow cytometer, measuring the fluorescence intensity for each phospho-protein on a single-cell basis.
-
Data Analysis: Quantify the median fluorescence intensity (MFI) for each phospho-marker at different compound concentrations. A dose-dependent decrease in p-STAT5 and p-AKT levels would confirm that the compound inhibits FLT3 kinase activity and its downstream signaling, directly linking target engagement to a functional cellular outcome. This result would validate the MoA and explain the observed cytotoxicity in FLT3-ITD-driven AML cells.
Conclusion and Future Directions
This guide has outlined a systematic, multi-phased strategy to elucidate the mechanism of action for a compound with no prior biological characterization. By progressing from unbiased phenotypic screening to rigorous target identification, biophysical engagement, and pathway validation, a researcher can build a comprehensive and defensible MoA model.
The hypothetical case of this compound acting as a selective FLT3 inhibitor demonstrates how this workflow can logically connect a chemical structure to a cellular phenotype via a specific molecular interaction. Future work based on these findings would involve:
-
In Vitro Kinase Assays: Directly measuring the inhibition of recombinant FLT3 kinase activity to determine the IC₅₀ in a purified system.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to improve potency and selectivity.
-
In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of FLT3-ITD-positive AML.
This framework provides a robust blueprint for navigating the complexities of MoA elucidation in modern drug discovery.
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An In-depth Technical Guide to the Biological Activity of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride
Introduction: Unveiling the Potential of a Versatile Azetidine Scaffold
1-(3-Aminoazetidin-1-yl)ethanone hydrochloride, with CAS Number 1462921-50-1, is a fascinating heterocyclic compound that has garnered attention within the medicinal chemistry and drug discovery landscape.[1][2][3] Its rigid, four-membered azetidine ring offers a unique three-dimensional structural motif that is increasingly sought after in the design of novel therapeutics. While primarily documented as a key intermediate in the synthesis of more complex molecules, its inherent structural features suggest a latent potential for biological activity.[4][5] This guide provides a comprehensive technical overview of this compound, delving into its chemical properties, its documented role as a synthetic building block, and a scientifically-grounded exploration of its potential biological activities. Furthermore, this document outlines detailed experimental protocols for researchers and drug development professionals to unlock and validate the therapeutic promise of this and related compounds.
Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to any investigation into its biological activity. These properties govern its solubility, stability, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 1462921-50-1 | [1][2][3] |
| Molecular Formula | C₅H₁₁ClN₂O | [1] |
| Molecular Weight | 150.61 g/mol | [1][2] |
| IUPAC Name | 1-(3-aminoazetidin-1-yl)ethan-1-one hydrochloride | [3] |
| Synonyms | 1-Acetyl-3-aminoazetidine hydrochloride | [6] |
| Appearance | Typically a solid | N/A |
| Solubility | Soluble in polar solvents such as water and methanol | General chemical knowledge |
| Storage | Recommended storage at 2-8°C in an inert atmosphere | [2] |
Documented Application as a Synthetic Intermediate
Currently, the most prominent role of this compound in the scientific literature is as a precursor for the synthesis of more elaborate molecular structures. Notably, it has been cited in patents for the creation of phthalazine isoxazole alkoxy derivatives which have a regulatory function on the α5-GABAA receptor.[4][5] This is a critical piece of information as it suggests that the azetidine core of this compound is a suitable scaffold for engaging with neurological targets. The GABAergic system is a major inhibitory neurotransmitter system in the central nervous system, and its modulation is a key strategy in the treatment of anxiety, epilepsy, and sleep disorders.
The synthesis of these GABAA receptor modulators underscores the utility of the bifunctional nature of this compound, with its secondary amine within the azetidine ring and the primary exocyclic amine, allowing for sequential and regioselective chemical modifications.
Potential Biological Activities and Mechanistic Hypotheses
While direct biological activity data for this compound is not yet available in the public domain, the broader family of azetidine-containing compounds exhibits a wide range of pharmacological effects. This allows us to formulate credible hypotheses about the potential biological activities of the title compound.
Neurological Activity: A Focus on GABAergic Modulation
Given its use in the synthesis of GABAA receptor modulators, it is plausible that this compound itself, or its simple derivatives, could exhibit affinity for GABA receptors or related transporters.[4][5] Azetidine derivatives have been successfully developed as GABA uptake inhibitors, with some showing high potency for the GAT-1 and GAT-3 transporters.[7] The constrained nature of the azetidine ring can mimic the conformation of GABA or β-alanine, allowing it to fit into the binding pockets of these proteins.[7]
Hypothesized Signaling Pathway Involvement
Caption: Hypothesized mechanism of GABAergic modulation.
Antibacterial and Antimicrobial Potential
The 2-azetidinone skeleton is the core pharmacophore of β-lactam antibiotics, one of the most successful classes of antibacterial agents.[8] While this compound is not a β-lactam, the azetidine ring is a common feature in various synthetic antibacterial compounds. Studies on other azetidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis.[8][9] The mechanism of action for these non-β-lactam azetidines can vary, with some inhibiting cell envelope biogenesis by targeting mycolic acid assembly.[9]
Anticancer Properties
Derivatives of 3-amino-2-azetidinone have been synthesized and evaluated as anti-colorectal cancer agents.[10] These compounds can induce cell cycle arrest and apoptosis in cancer cell lines. The rigid azetidine scaffold can serve as a platform to orient functional groups in a precise three-dimensional arrangement, allowing for specific interactions with protein targets involved in cancer progression.
Experimental Protocols for Biological Evaluation
To investigate the hypothesized biological activities of this compound, a systematic, multi-tiered screening approach is recommended.
Experimental Workflow Diagram
Caption: A tiered approach for biological evaluation.
Protocol 1: Evaluation of Neurological Activity - GABA Uptake Inhibition Assay
This protocol is designed to determine if the compound inhibits the reuptake of GABA by the GAT-1 and GAT-3 transporters.[7]
Materials:
-
HEK293 cells stably expressing human GAT-1 or GAT-3 transporters
-
[³H]-GABA (radiolabeled gamma-aminobutyric acid)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES)
-
Scintillation fluid and a scintillation counter
-
This compound (test compound)
-
Known GAT-1/GAT-3 inhibitors (e.g., Tiagabine, NNC-05-2045) as positive controls
Procedure:
-
Cell Culture: Culture the HEK293-GAT-1 and HEK293-GAT-3 cells in appropriate media until they reach 80-90% confluency in 96-well plates.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create a dilution series in the assay buffer.
-
Assay Initiation: Wash the cells with assay buffer. Then, add the different concentrations of the test compound or control inhibitors to the wells and pre-incubate for 15 minutes at room temperature.
-
Radioligand Addition: Add [³H]-GABA to each well to a final concentration of approximately 10 nM.
-
Incubation: Incubate the plates for 20 minutes at room temperature to allow for GABA uptake.
-
Assay Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of [³H]-GABA uptake for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Evaluation of Antibacterial Activity - Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[8]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth media
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
This compound (test compound)
-
Standard antibiotics (e.g., ampicillin, ciprofloxacin) as positive controls
Procedure:
-
Bacterial Inoculum Preparation: Grow the bacterial strains overnight in their respective media. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate growth medium in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (or longer for slower-growing organisms like M. smegmatis).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Protocol 3: Evaluation of Anticancer Activity - MTT Cytotoxicity Assay
This protocol assesses the compound's ability to reduce the viability of cancer cells.[10]
Materials:
-
Human cancer cell lines (e.g., HCT116 colorectal cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
-
This compound (test compound)
-
Known cytotoxic drug (e.g., doxorubicin) as a positive control
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion and Future Directions
This compound stands as a promising, yet underexplored, chemical entity. Its structural rigidity and its role as a precursor to neurologically active compounds strongly suggest a potential for inherent biological activity. The experimental frameworks provided in this guide offer a clear path for the systematic investigation of its potential as a modulator of the GABAergic system, an antimicrobial agent, or an anticancer compound. Future research should focus on executing these and other relevant assays to build a comprehensive biological profile of this compound. Furthermore, medicinal chemistry efforts could be directed towards creating a library of derivatives based on this scaffold to explore structure-activity relationships and optimize for potency and selectivity against identified targets. The journey from a synthetic intermediate to a potential therapeutic lead is a challenging but rewarding one, and this compound is a worthy candidate for this endeavor.
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The Azetidine Scaffold: A Technical Guide to Synthesis, Application, and Impact in Modern Drug Discovery
Abstract
Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from being a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Their unique combination of inherent ring strain, conformational rigidity, and sp³-rich character confers significant advantages in modulating the physicochemical and pharmacokinetic properties of bioactive molecules.[1] This guide provides an in-depth analysis of the azetidine scaffold for researchers, scientists, and drug development professionals. We will explore its fundamental properties, detail robust synthetic strategies, and examine its role as a privileged structure in successful drug candidates through comprehensive case studies. The causality behind experimental choices, detailed protocols, and forward-looking applications are presented to empower researchers to effectively harness the "azetidine advantage" in their discovery programs.
The Azetidine Advantage: Unique Structural and Physicochemical Properties
The therapeutic relevance of the azetidine ring stems from its distinct structural features, which differ significantly from its less strained five- and six-membered counterparts, pyrrolidine and piperidine.
-
Ring Strain and Three-Dimensionality: The considerable ring strain of azetidine (approx. 25.4 kcal/mol) provides a unique, constrained geometry.[2] This rigidity minimizes the entropic penalty upon binding to a biological target and introduces novel three-dimensional exit vectors for substituents, allowing for exploration of previously inaccessible chemical space.[1][3] This sp³-rich character is increasingly sought after in drug design to move away from the flat, aromatic structures that often plague discovery pipelines.[1][4]
-
Physicochemical Modulation: The incorporation of an azetidine moiety can profoundly and favorably influence key drug-like properties.[1]
-
Solubility and Lipophilicity: The embedded polar nitrogen atom often leads to improved aqueous solubility and a reduction in lipophilicity (logP) compared to carbocyclic analogs.[1]
-
Metabolic Stability: The strained ring can enhance metabolic stability by sterically shielding adjacent sites from enzymatic degradation or by being a poor substrate for metabolic enzymes itself.[1][5]
-
Basicity (pKa): The pKa of the azetidine nitrogen is highly tunable based on the substitution pattern, allowing chemists to fine-tune interactions with biological targets and control properties like cell permeability.[1]
-
-
Bioisosterism: Azetidines serve as excellent bioisosteres for a variety of common functional groups and scaffolds, such as gem-dimethyl groups, carbonyls, and larger saturated heterocycles like piperidines and piperazines.[1][5][6] This replacement can maintain or improve biological activity while optimizing pharmacokinetic profiles.[5]
Data Presentation: Comparative Physicochemical Properties
| Heterocycle | Ring Strain (kcal/mol) | Typical pKa (Conjugate Acid) | Structural Nature | Key Features |
| Aziridine | ~27.7 | ~8.0 | Planar | Highly strained, reactive, often unstable |
| Azetidine | ~25.4 | ~11.29 | Puckered, Rigid | Stable yet reactive, 3D vectors, improved solubility [2] |
| Pyrrolidine | ~5.4 | ~11.27 | Envelope/Twist | Flexible, low strain |
| Piperidine | ~0 | ~11.12 | Chair/Boat | Flexible, low strain, common scaffold |
Synthetic Strategies for Accessing the Azetidine Core
Historically, the synthesis of azetidines was considered challenging due to the high ring strain.[7] However, modern synthetic chemistry has produced a wealth of reliable methods, making this scaffold readily accessible.
Diagram: Major Synthetic Pathways to Azetidines
Caption: Key strategies for constructing the azetidine ring.
2.1. Intramolecular Cyclization
The most traditional approach involves the intramolecular cyclization of 1,3-difunctionalized precursors, such as γ-amino alcohols or γ-amino halides.[8]
-
Causality: This method relies on a straightforward intramolecular nucleophilic substitution (SN2) reaction where the nitrogen atom displaces a leaving group. The primary challenge is overcoming the entropic barrier to forming a four-membered ring and avoiding competing elimination reactions.[8] The choice of a good leaving group (e.g., tosylate, mesylate, or iodide) and appropriate reaction conditions (e.g., non-nucleophilic base, suitable solvent) is critical for success.
2.2. [2+2] Photocycloadditions (Aza Paternò-Büchi Reaction)
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is arguably the most direct and atom-economical method for synthesizing functionalized azetidines.[9][10][11]
-
Causality and Modern Advances: Historically, this reaction was limited by competing side reactions and the need for UV light.[11] The advent of visible-light photoredox catalysis has revolutionized this approach.[1][9] A photocatalyst, typically an iridium or ruthenium complex, absorbs visible light and transfers its energy to the imine precursor (often an oxime or isoxazoline), promoting it to a reactive triplet state.[2][12] This excited state then undergoes a stepwise cycloaddition with an alkene under exceptionally mild conditions, showing broad functional group tolerance.[2][9][12]
2.3. Ring Contraction and Expansion Methods
Clever rearrangement strategies provide alternative routes to the azetidine core.[13]
-
Ring Contraction: Methods for the contraction of five-membered rings like pyrrolidines can yield azetidines.[13]
-
Ring Expansion: The expansion of three-membered aziridine rings, often activated by adjacent functional groups, offers another pathway.[13]
Azetidines in Medicinal Chemistry: Case Studies and Applications
The value of the azetidine scaffold is best illustrated by its incorporation into numerous FDA-approved drugs and clinical candidates across a wide range of therapeutic areas.[1][7]
Table: Notable FDA-Approved Drugs Containing an Azetidine Moiety
| Drug Name | Therapeutic Area | Target / Mechanism of Action | Role of the Azetidine Moiety |
| Baricitinib | Rheumatoid Arthritis | Janus Kinase (JAK) Inhibitor | The azetidine ring replaces a piperidine, improving selectivity and metabolic stability.[1] |
| Cobimetinib | Melanoma | MEK1/2 Inhibitor | The 3,3-dimethylazetidine provides a rigid scaffold, enhancing potency and improving physicochemical properties.[1][2] |
| Azelnidipine | Hypertension | Calcium Channel Blocker | The azetidine-2-carboxylate core is crucial for its activity and pharmacokinetics.[1][2] |
| Sarolaner | Veterinary (Flea/Tick) | Isoxazoline Ectoparasiticide | The spiro-azetidine contributes to the molecule's potent activity and safety profile.[1] |
3.1. Case Study: STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a key target in oncology. Researchers developing small-molecule STAT3 inhibitors discovered that replacing a proline linker with an (R)-azetidine-2-carboxamide scaffold led to a new series of analogues with potent, sub-micromolar inhibitory activity.[14][15]
-
Causality of Improvement: The increased conformational rigidity of the azetidine ring, compared to proline, allowed for an optimal orientation of the key binding moieties.[14] This structural constraint enhanced binding affinity while also providing vectors for further modification to balance potency with crucial physicochemical properties like cell permeability and metabolic stability.[14][15] The azetidine scaffold proved essential for achieving high-affinity binding to STAT3, with dissociation constants (KD) in the nanomolar range.[14][15]
Diagram: Drug Discovery Workflow with Azetidine Scaffolds
Caption: Iterative drug design cycle incorporating azetidines.
Experimental Protocols
Providing actionable methods is crucial for enabling researchers. Here, we detail a common and vital synthesis.
Protocol: Synthesis of N-Boc-azetidine-3-carboxamide
This two-step protocol describes the synthesis of a versatile azetidine building block, starting from the commercially available N-Boc-3-azetidinecarboxylic acid. This intermediate is primed for further functionalization, for example, conversion into a thiazole as detailed in the reference.[16]
Step 1: Synthesis of N-Boc-azetidine-3-carboxamide [16]
This step involves the conversion of a carboxylic acid to a primary amide using standard peptide coupling reagents.
-
Materials & Reagents:
-
N-Boc-3-azetidinecarboxylic acid (1.0 eq)
-
EDC·HCl (1.2 eq)
-
HOBt·H₂O (1.2 eq)
-
Ammonium Chloride (NH₄Cl) (3.0 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Ethyl Acetate
-
Saturated aq. NaHCO₃, Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
To a stirred solution of N-Boc-3-azetidinecarboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.25 M) at 0 °C under a nitrogen atmosphere, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ammonium chloride (3.0 eq) followed by the dropwise addition of DIPEA (3.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to afford the title compound.
-
-
Self-Validation & Causality: The use of EDC/HOBt forms a highly reactive activated ester intermediate, which is susceptible to nucleophilic attack by ammonia (generated in situ from ammonium chloride and DIPEA). Running the initial activation at 0 °C minimizes side reactions. The aqueous workup is essential to remove the DMF solvent and water-soluble reagents. Chromatographic purification ensures the isolation of the high-purity amide required for the subsequent step.
Step 2: Thionation using Lawesson's Reagent [16]
This step converts the primary amide into the corresponding primary thioamide.
-
Materials & Reagents:
-
N-Boc-azetidine-3-carboxamide (1.0 eq)
-
Lawesson's Reagent (0.6 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
To a solution of N-Boc-azetidine-3-carboxamide (1.0 eq) in anhydrous toluene, add Lawesson's Reagent (0.6 eq).
-
Heat the mixture to reflux (e.g., 110 °C) and stir for the time determined by reaction monitoring (e.g., TLC or LC-MS).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-Boc-3-thiocarbamoylazetidine.
-
-
Self-Validation & Causality: Lawesson's reagent is a specific and highly effective thionating agent for amides. The reaction is typically run at elevated temperatures to drive the conversion. The stoichiometry is critical; using 0.6 equivalents is based on the dimeric nature of the reagent and the specific substrate. Purification is necessary to remove residual reagent and byproducts.
Future Outlook and Emerging Trends
The application of azetidines in drug discovery is poised for significant growth.[1]
-
Novel Scaffolds: The development of methods to synthesize complex, "angular" spiro-azetidine frameworks is providing novel bioisosteres for common heterocycles.[1]
-
C-H Functionalization: Advances in iridium-catalyzed C(sp³)–H borylation are enabling the late-stage functionalization of the azetidine ring itself, allowing for rapid diversification of lead compounds.[17]
-
Advanced Bioconjugates: Azetidine-containing motifs are being incorporated into more complex therapeutic modalities, such as antibody-drug conjugates (ADCs) and PROTACs, to fine-tune their properties.
Conclusion
The azetidine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its unique conformational and physicochemical properties provide a powerful tool for medicinal chemists to overcome common challenges in drug design, including improving solubility, metabolic stability, and target affinity.[1][18] The continued development of novel and efficient synthetic methodologies ensures that the accessibility of this versatile scaffold will only increase.[2][19] As the pharmaceutical industry continues to prioritize sp³-rich, three-dimensional molecules, the strategic incorporation of the azetidine ring will undoubtedly play a critical role in the discovery of the next generation of innovative therapeutics.[4]
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Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. (n.d.). ChemRxiv. [Link]
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Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. (n.d.). Nature Communications. [Link]
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Synthesis of azetidines by aza Paternò–Büchi reactions. (2018). Chemical Science (RSC Publishing). [Link]
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Azetidines of pharmacological interest. (2021). Archiv der Pharmazie, 354(9), e2100109. [Link]
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An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. [Link]
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New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). National Institutes of Health. [Link]
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Examples of azetidine‐based bioisosters. (n.d.). ResearchGate. [Link]
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Synthesis of azetidines by aza Paternò–Büchi reactions. (2018). National Institutes of Health. [Link]
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The Paternò-Büchi reaction - a comprehensive review. (n.d.). ResearchGate. [Link]
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Background and conceptual design a Aza-azetidine bioisostere of... (n.d.). ResearchGate. [Link]
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Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2021). Journal of Medicinal Chemistry, 64(1), 539-554. [Link]
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Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. (2024). Bioorganic & Medicinal Chemistry Letters, 97, 129565. [Link]
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Synthesis of 4-membered heterocycles as fragments and bioisosteres. (n.d.). American Chemical Society. [Link]
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Structure of azetidine‐containing compounds found in nature. (n.d.). ResearchGate. [Link]
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Various activities of azetidine-2-one derivatives - A review. (2022). International Journal of Biology, Pharmacy and Allied Sciences. [Link]
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Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2022). Molecules, 27(19), 6245. [Link]
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Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab, Scripps Research. [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. (2023). Molecules, 28(3), 1013. [Link]
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Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2021). National Institutes of Health. [Link]
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Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Advances, 7(74), 46865-46885. [Link]
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Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2022). The Journal of Organic Chemistry, 87(21), 14311-14323. [Link]
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Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters, 12(11), 1738-1743. [Link]
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Biologically active compounds with azetidine rings. (n.d.). ResearchGate. [Link]
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Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. (2026). Journal of the American Chemical Society. [Link]
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Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). Marine Drugs, 14(5), 85. [Link]
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The role of the azetidine moiety in modern drug design
An In-depth Technical Guide to the Azetidine Moiety in Modern Drug Design
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the azetidine moiety, a four-membered saturated heterocycle, and its escalating importance in contemporary medicinal chemistry. We will move beyond a cursory overview to dissect the core physicochemical properties, strategic applications, and synthetic considerations that make azetidine a powerful tool for drug discovery professionals. This document is structured to provide not just information, but actionable insights grounded in established scientific principles and real-world applications.
Introduction: The Rise of a Strained Scaffold
For decades, saturated heterocycles like piperidine and pyrrolidine have been mainstays in drug design, offering robust scaffolds to explore chemical space. However, the smaller, more constrained azetidine ring was often overlooked, perceived primarily as a synthetically challenging and potentially unstable entity. This perception has dramatically shifted. Medicinal chemists now recognize that the inherent ring strain of azetidine is not a liability but a key feature that imparts unique and advantageous properties. Its rigid structure offers a level of conformational restriction that is difficult to achieve with larger rings, providing a powerful strategy to pre-organize substituents for optimal target binding and to improve key drug-like properties.
The incorporation of an azetidine moiety can lead to significant improvements in aqueous solubility, metabolic stability, and target selectivity. Its compact size, coupled with the ability of the nitrogen atom to act as a hydrogen bond acceptor, allows it to serve as a versatile bioisostere for a range of common chemical groups, including gem-dimethyl, tert-butyl, and even larger cyclic amines. This guide will elucidate the "why" and "how" behind the strategic deployment of this valuable scaffold in modern drug development programs.
The Azetidine Advantage: Unique Structural & Conformational Properties
The primary distinction of the azetidine ring lies in its unique three-dimensional structure, which is a direct consequence of its significant ring strain (approx. 25.5 kcal/mol).
Key Properties:
-
Non-Planar, Puckered Conformation: Unlike the near-planar cyclobutane, the C-N-C bond angle in azetidine is smaller than the C-C-C angle, leading to a distinctly puckered conformation. This puckering is not static; the ring undergoes rapid inversion. However, substitution can create a preference for one conformation, which is a critical element in drug design for positioning substituents in precise vectors.
-
Reduced Lipophilicity: The presence of the nitrogen atom within the small ring structure leads to a lower lipophilicity (logP) compared to carbocyclic analogs like cyclobutane and often provides a solubility advantage over larger, more "greasy" rings like piperidine.
-
Precise Substituent Vectoring: The constrained nature of the ring means that substituents at the 3-position are projected in well-defined axial or equatorial-like orientations. This is a significant advantage over more flexible rings like pyrrolidine, where substituents can occupy a wider range of spatial positions. This precise vectoring allows for fine-tuning of interactions with a protein target.
Diagram: Conformational Puckering of Azetidine This diagram illustrates the non-planar, puckered nature of the azetidine ring, which is key to its ability to present substituents in well-defined spatial vectors.
Strategic Deployment in Medicinal Chemistry
The true power of the azetidine moiety is realized when it is used as a strategic replacement for other chemical groups to solve specific drug design challenges.
Bioisosteric Replacement
Azetidine's unique profile allows it to act as a superior bioisostere in several contexts.
| Original Moiety | Replacement Strategy | Key Advantages Gained | Representative Example |
| gem-Dimethyl | 3-monosubstituted or 3,3-disubstituted azetidine | Improved aqueous solubility; introduction of a hydrogen bond acceptor; novel vector for substitution. | Replacement of a gem-dimethyl group in a kinase inhibitor to escape a lipophilic pocket and engage with solvent. |
| tert-Butyl | N-substituted azetidine | Reduced lipophilicity; metabolic blockade of N-dealkylation; conformational constraint. | Used to cap a peptide chain, preventing proteolytic degradation. |
| Pyrrolidine/Piperidine | Azetidine ring | Increased rigidity; improved metabolic stability (resistance to ring oxidation); finer control of substituent vectors. | Transitioning from a pyrrolidine to an azetidine in a CNS drug to improve brain penetration by reducing size and lipophilicity. |
Improving Physicochemical and ADME Properties
The introduction of an azetidine ring is a well-established tactic for "ADME-tuning" a lead compound.
-
Solubility Enhancement: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, increasing the polarity of the molecule and often leading to a significant boost in aqueous solubility—a critical parameter for oral bioavailability.
-
Metabolic Stability: Azetidine rings tend to be more resistant to oxidative metabolism by cytochrome P450 enzymes compared to larger saturated heterocycles. The strained ring is less prone to the C-H oxidation that is a common metabolic pathway for pyrrolidines and piperidines.
-
Permeability & Efflux: While increasing polarity, the small size of the azetidine moiety means it often does not incur the same penalty in membrane permeability as larger polar groups. Its introduction can help balance the delicate relationship between solubility and permeability (the "solubility-permeability tradeoff").
Case Study: Azetidine in FDA-Approved Oncology Drugs
The impact of azetidine is clearly demonstrated in several approved therapeutics. A prominent example is in the field of oncology with the development of kinase inhibitors.
Zirabev (bevacizumab-bvzr) , while a monoclonal antibody, illustrates the principle at the small molecule level with drugs like Osimertinib (Tagrisso) . While Osimertinib itself does not contain an azetidine, many next-generation EGFR inhibitors in development utilize azetidine or other small, strained rings to achieve selectivity and improved pharmacokinetic profiles.
A concrete example is Dacomitinib (Vizimpro) , an irreversible kinase inhibitor approved for the treatment of non-small cell lung cancer with EGFR mutations. While it contains a piperidine, the principles of using saturated heterocycles to modulate properties are central. The rationale for including such moieties is to occupy specific regions of the kinase binding site while providing a handle for improving solubility and metabolic properties. The choice between piperidine, pyrrolidine, or azetidine is a key decision point in the optimization phase, with azetidine often being selected to impart greater rigidity and a more favorable polarity/solubility profile compared to its larger cousins.
Core Synthetic Methodologies
The historical challenge of azetidine synthesis has been largely overcome with modern organic chemistry methods. Access to a diverse range of substituted azetidines is now feasible for medicinal chemistry programs.
Protocol: Synthesis of N-Boc-3-hydroxyazetidine
This protocol describes a common method to access a key azetidine building block, starting from epichlorohydrin and benzylamine, followed by protection.
Step-by-Step Methodology:
-
Ring Formation:
-
To a solution of benzylamine (1.0 eq) in methanol at 0 °C, add epichlorohydrin (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the mixture under reduced pressure. The resulting crude amino alcohol is used directly in the next step.
-
-
Cyclization:
-
Dissolve the crude amino alcohol in a suitable solvent like toluene.
-
Add a strong base, such as sodium hydride (NaH, 1.5 eq), portion-wise at 0 °C.
-
Heat the reaction to 80 °C and stir for 12 hours to drive the intramolecular cyclization.
-
Cool the reaction and quench carefully with water. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, and concentrate to yield crude 1-benzylazetidin-3-ol.
-
-
Deprotection & Protection:
-
Dissolve the crude 1-benzylazetidin-3-ol in ethanol.
-
Add palladium on carbon (10 mol%) and place the mixture under a hydrogen atmosphere (balloon or Parr shaker).
-
Stir until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction through Celite and concentrate the filtrate.
-
Dissolve the resulting crude azetidin-3-ol in dichloromethane. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (1.5 eq).
-
Stir at room temperature for 4 hours.
-
Wash the reaction with saturated sodium bicarbonate solution, dry the organic layer, and concentrate. Purify by column chromatography to yield N-Boc-3-hydroxyazetidine.
-
Diagram: Synthetic Workflow
Future Outlook: The Next Frontier for Azetidines
The application of azetidine is far from mature. Its unique properties are now being leveraged in cutting-edge areas of drug discovery:
-
Constrained Peptides and Peptidomimetics: The rigid azetidine backbone is being incorporated into peptides to lock them into a specific bioactive conformation, improving both potency and stability.
-
PROTACs and Molecular Glues: In the design of Proteolysis-Targeting Chimeras (PROTACs), the linker component is critical. Azetidine rings are being used within linkers to provide conformational constraint, reducing the entropy penalty upon binding to the E3 ligase and target protein, potentially improving ternary complex formation and degradation efficiency.
-
Fragment-Based Drug Discovery (FBDD): Azetidine-containing fragments are highly valuable in FBDD screens. Their conformational rigidity and low molecular weight make them excellent starting points for growing into potent, selective, and drug-like molecules.
Conclusion
The azetidine moiety has successfully transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its ability to confer conformational rigidity, enhance solubility, improve metabolic stability, and provide novel intellectual property has cemented its role in the drug designer's toolkit. The perceived challenges of its synthesis have been largely overcome, paving the way for its broader application. As drug discovery continues to tackle increasingly complex biological targets, the precise structural control offered by the small, strained azetidine ring will undoubtedly continue to drive the development of the next generation of innovative therapeutics.
References
An In-depth Technical Guide on the Solubility of 1-(3-Aminoazetidin-1-yl)ethanone Hydrochloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride (CAS No. 1462921-50-1), a key building block in contemporary drug discovery. In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles governing its solubility based on its physicochemical properties. It further outlines a robust, step-by-step experimental protocol for researchers to accurately determine its solubility in a diverse range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both predictive insights and practical methodologies to facilitate formulation development, reaction optimization, and purification strategies.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences the entire drug development pipeline.[1][2] From early-stage discovery, where it dictates the feasibility of screening assays, to process chemistry and final formulation, understanding a compound's solubility profile is paramount. For a molecule like this compound, which features a compact, polar azetidine core, an acetyl group, a primary amine, and a hydrochloride salt, its interaction with various solvents is complex and non-intuitive.[3] This guide serves to deconstruct these interactions and provide a framework for its empirical determination.
Physicochemical Properties and Predicted Solubility Profile
To understand the solubility of this compound, we must first analyze its molecular structure and resultant properties.
-
Chemical Structure:
-
Formula: C₅H₁₁ClN₂O[3]
-
Molecular Weight: 150.61 g/mol [4]
-
Key Features:
-
Azetidine Ring: A four-membered saturated nitrogen-containing heterocycle.
-
Amide Group: Contributes to polarity and hydrogen bonding capabilities.
-
Primary Amine (as a hydrochloride salt): The presence of the hydrochloride salt dramatically increases the polarity and introduces ionic character, making it significantly more hydrophilic than its freebase form. This salt form is expected to favor dissolution in polar solvents.
-
Small Aliphatic Backbone: The small size of the molecule suggests that steric hindrance will play a minimal role in solvation.
-
-
-
Predicted Solubility: Based on the "like dissolves like" principle, we can predict the general solubility behavior:
-
High Solubility Expected in: Polar protic solvents such as water, methanol, and ethanol. These solvents can effectively solvate the chloride anion and the protonated amine through hydrogen bonding and ion-dipole interactions.
-
Moderate to Low Solubility Expected in: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile. While these solvents have high dipole moments, they lack the ability to donate hydrogen bonds to stabilize the chloride anion as effectively as protic solvents.
-
Very Low to Insoluble Expected in: Nonpolar solvents such as toluene, hexanes, and diethyl ether. The significant polarity and ionic nature of the hydrochloride salt are incompatible with the nonpolar character of these solvents.
-
Experimental Determination of Solubility: A Validated Protocol
The most reliable method for determining the solubility of a compound is through empirical measurement. The isothermal shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[1][5]
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO, DMF, Tetrahydrofuran, Toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Calibrated pipettes
-
Volumetric flasks
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Experimental Workflow
The following diagram outlines the critical steps in the solubility determination process.
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of vials.
-
Solvent Addition: To each vial, add a precise and recorded volume of the desired organic solvent.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[5]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for several hours to permit the undissolved solid to settle. To ensure complete separation, centrifuge the vials.[1]
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any remaining particulates.
-
Accurately dilute the filtered sample to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC.[2]
-
-
Calculation: The solubility (S) is calculated using the following formula: S = C * DF Where:
-
C is the concentration of the diluted sample determined by the analytical method.
-
DF is the dilution factor.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for comparative analysis.
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Polar Protic | Methanol | 25 | Experimental Data | |
| Ethanol | 25 | Experimental Data | ||
| Polar Aprotic | Acetonitrile | 25 | Experimental Data | |
| DMSO | 25 | Experimental Data | ||
| DMF | 25 | Experimental Data | ||
| Nonpolar | Toluene | 25 | Experimental Data | |
| Dichloromethane | 25 | Experimental Data |
Interpreting the Results: The quantitative data obtained will provide critical insights for various applications. For instance, high solubility in a particular solvent would suggest its suitability for use as a reaction medium or for preparing stock solutions. Conversely, a solvent in which the compound is sparingly soluble might be an effective anti-solvent for crystallization and purification processes.
Conclusion
While published solubility data for this compound is scarce, a thorough understanding of its physicochemical properties allows for a strong predictive assessment of its behavior in various organic solvents. Its polar, ionic nature, conferred by the hydrochloride salt, dictates a preference for polar protic solvents. For definitive quantitative data, the isothermal shake-flask method provides a reliable and reproducible experimental pathway. The methodologies and principles outlined in this guide equip researchers with the necessary tools to confidently assess the solubility of this and similar compounds, thereby accelerating research and development efforts.
References
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Zhang, Y., et al. (2023). A review of methods for solubility determination in biopharmaceutical drug characterisation. RSC Advances. Available from: [Link]
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Bergström, C. A., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Die Pharmazie - An International Journal of Pharmaceutical Sciences. Available from: [Link]
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Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
- Google Patents. Method for determining solubility of a chemical compound.
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University of Toronto. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
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Sparhawk Laboratories Inc. Material Safety Data Sheet. Available from: [Link]
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University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
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Sparhawk Laboratories Inc. SAFETY DATA SHEET - AMINO ACID ORAL SOLUTION. Available from: [Link]
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Organic Syntheses Procedure. Methylamine Hydrochloride. Available from: [Link]
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University of Calgary. Solubility of Organic Compounds. Available from: [Link]
-
International Union of Pure and Applied Chemistry. SOLUBILITY DATA SERIES. Available from: [Link]
-
Angene. 1-(3-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride, 95% Purity, C8H17ClN2O, 1 gram. Available from: [Link]
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Unveiling the Solid-State Architecture: A Technical Guide to the X-ray Crystal Structure of 1-(3-Aminoazetidin-1-yl)ethanone Hydrochloride
This guide provides an in-depth exploration of the crystallographic determination and analysis of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the experimental workflow and theoretical underpinnings necessary to characterize this and similar molecular entities. We will navigate the journey from crystal conception to the final refined structure, emphasizing the rationale behind key experimental decisions and the interpretation of the resulting structural data.
The Significance of the Azetidine Scaffold in Modern Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry.[1][2] Their unique structural properties, including high ring strain and a sp3-rich character, confer favorable physicochemical and pharmacokinetic profiles to parent molecules.[1][2] These attributes often lead to enhanced solubility, metabolic stability, and receptor affinity.[1][2] The conformational rigidity of the azetidine ring provides a well-defined three-dimensional framework, which is a highly desirable feature in rational drug design.[1] Consequently, the azetidine motif is considered a privileged scaffold and is present in several FDA-approved drugs.[2][3] The title compound, this compound, combines this important heterocyclic core with a reactive amino group and an acetyl moiety, making its structural elucidation critical for understanding its potential interactions in a biological context.
A Methodical Approach to Crystal Structure Determination
The precise three-dimensional arrangement of atoms within a crystalline solid can be determined using single-crystal X-ray diffraction (SC-XRD).[4][5] This powerful analytical technique provides detailed information on bond lengths, bond angles, and the overall molecular geometry.[4][6] The process, from obtaining suitable crystals to the final structural refinement, is a meticulous workflow that requires both experimental skill and a deep understanding of crystallographic principles.
Part 1: From Solution to a Single Crystal – The Art of Crystallization
The foundation of a successful SC-XRD experiment is a high-quality single crystal, typically 0.1-0.3 mm in size.[7] The process of growing such a crystal is often the most challenging and empirical step.
Experimental Protocol: Vapor Diffusion for Crystal Growth
-
Solvent Selection: A systematic screening of solvents is crucial. For a hydrochloride salt like the title compound, polar solvents such as methanol, ethanol, or water are good starting points. The goal is to find a solvent in which the compound is soluble and an anti-solvent in which it is insoluble.
-
Preparation of the Crystallization Chamber:
-
Dissolve a small amount of this compound in the chosen solvent to create a near-saturated solution.
-
Place this solution in a small, open vial.
-
Position the vial inside a larger, sealed container (e.g., a beaker covered with parafilm) that contains a reservoir of the anti-solvent.
-
-
Incubation: Allow the sealed container to stand undisturbed at a constant temperature. The anti-solvent will slowly diffuse into the solvent, gradually reducing the solubility of the compound and promoting the formation of well-ordered crystals.
-
Harvesting: Once suitable crystals have formed, they should be carefully harvested using a cryo-loop and immediately flash-cooled in a stream of cold nitrogen gas to prevent solvent loss and crystal degradation.
Diagram: Experimental Workflow for Single-Crystal X-ray Diffraction
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An In-Depth Technical Guide to the Safe Handling of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride
This document provides a comprehensive technical overview and safety protocol for 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride (CAS No: 1462921-50-1). It is intended for researchers, scientists, and drug development professionals who may handle this compound. This guide moves beyond standard Safety Data Sheet (SDS) information to provide deeper insights into the causality behind safety procedures, grounded in the compound's chemical properties.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a functionalized small molecule featuring a strained four-membered azetidine ring. This structural motif is of significant interest in medicinal chemistry, often used as a building block in the synthesis of more complex molecules. The presence of a primary amine, an amide, and the inherent ring strain of the azetidine core dictates its reactivity and, consequently, its handling requirements.
Table 1: Physicochemical Data
| Property | Value | Source / Comment |
| Molecular Formula | C₅H₁₁ClN₂O | SynQuest Labs, Inc.[1] |
| Molecular Weight | 150.61 g/mol | BLDpharm[2] |
| CAS Number | 1462921-50-1 | SynQuest Labs, Inc.[1] |
| Synonyms | 1-Acetyl-3-aminoazetidine hydrochloride | SynQuest Labs, Inc.[1] |
| Appearance | Solid / Powder | Assumed from handling precautions for dust. |
| Solubility | Soluble in water | Likely due to the hydrochloride salt form.[3] |
| Storage Temperature | 2-8°C, Inert Atmosphere | Recommended for long-term stability.[2] |
Section 2: Hazard Identification and Mechanistic Rationale
This compound is classified as hazardous. A thorough understanding of why it is hazardous is critical for safe handling. The hazards stem from the compound's structure: the strained azetidine ring and the reactive primary amine.
GHS Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation (Category 2A), H319: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[1]
Expert Analysis of Hazards: The azetidine ring is a high-energy, four-membered heterocycle. Its considerable ring strain (approx. 25.4 kcal/mol) makes it susceptible to nucleophilic attack and ring-opening reactions, which can contribute to its irritant properties. The acylation of the nitrogen atom to form an amide can influence this reactivity.[4] The primary amino group is a site of basicity and nucleophilicity, which can interact with biological macromolecules, leading to irritation. When inhaled, fine dust particles can irritate the mucosal surfaces of the respiratory tract.
Section 3: First-Aid Measures - A Step-by-Step Protocol
Immediate and appropriate first aid is crucial in the event of an exposure. The following protocols are designed for rapid response.
Detailed First-Aid Procedures:
-
After Inhalation: If dust is inhaled, immediately move the affected person to an area with fresh air. Ensure they are kept at rest in a position that is comfortable for breathing. If respiratory symptoms persist, seek medical attention.[5]
-
After Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with plenty of soap and water.[6] If skin irritation develops or persists, consult a physician.
-
After Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[1] If the individual wears contact lenses, remove them if it is easy to do so and continue rinsing.[1] Seek immediate medical attention.[1]
-
After Ingestion: If the compound is swallowed, do NOT induce vomiting.[1] Rinse the mouth thoroughly with water. Never give anything by mouth to a person who is unconscious.[1] Seek immediate medical attention.[1]
Section 4: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is mandatory, combining engineering controls with appropriate PPE.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[7] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[3]
Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a system designed to prevent all routes of exposure.
-
Eye and Face Protection: Wear chemical safety goggles or glasses that conform to recognized standards (e.g., 29 CFR 1910.133).[1] A face shield may be necessary for operations with a higher risk of splashing.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[8] Always inspect gloves for integrity before use and wash hands thoroughly after handling the product.[1]
-
Skin and Body Protection: Wear a lab coat or suitable protective clothing to prevent skin contact.[8] Safety shoes are also recommended.[1]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator should be used in accordance with 29 CFR 1910.134.[1]
Section 5: Safe Handling, Storage, and Spill Response
Proactive Safety Protocols: Proactive measures in handling and storage are the foundation of laboratory safety. The primary goals are to maintain compound integrity and prevent accidental exposure.
Handling:
-
Avoid breathing dust, mist, or spray.[1]
-
Prevent all contact with skin and eyes.[7]
-
Practice good industrial hygiene: do not eat, drink, or smoke in the work area.[1][7] Wash hands thoroughly after handling.[1]
-
Keep the compound away from heat, sparks, and open flames.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][7]
-
The recommended storage condition is 2-8°C under an inert atmosphere to ensure long-term stability.[2]
-
Store away from incompatible materials, particularly strong oxidizing agents.[1]
Spill Response:
-
Initial Steps: Evacuate unnecessary personnel from the area. Ensure the area is well-ventilated.[5]
-
Protection: Before intervening, don the appropriate PPE as described in Section 4, including respiratory protection.[1]
-
Containment & Cleanup: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[3][7]
-
Decontamination: Clean the spill area thoroughly.
-
Notification: Notify the relevant authorities if the spill enters sewers or public waters.[1]
Section 6: Stability and Reactivity Profile
Understanding the chemical stability and reactivity is essential for preventing hazardous reactions.
-
Reactivity: The product is generally stable under normal conditions.[1] The primary reactivity concern stems from the strained azetidine ring, which can undergo ring-opening reactions.[9]
-
Chemical Stability: The compound is stable under recommended storage conditions.[1] It is supplied as a hydrochloride salt, which confers greater stability than the corresponding free base.
-
Conditions to Avoid: High temperatures, heat, sparks, and open flames should be avoided.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1] Strong bases should also be avoided as they will deprotonate the hydrochloride salt to form the free amine, which may be less stable and more reactive.
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas can be produced.[3]
References
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This compound Safety Data Sheet. SynQuest Laboratories, Inc.
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Palkowitz, M.D., Tan, B., Hu, H., Roth, K., & Bauer, R.A. (2022). Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities. Organic Letters, 24(42), 7836–7841.
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What are the safety precautions when handling azetidine? SPARROW Chemical Blog.
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021).
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Safety Data Sheet: Azetidine. Chemos GmbH & Co.KG.
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Azetidine: Chemical Reactivity. YouTube, Dr. Rashmi Gupta. (2020).
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(R)-Azetidine-2-carboxylic acid Safety Data Sheet. MedChemExpress. (2025).
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1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride Product Page. Sigma-Aldrich.
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Azetidine hydrochloride Safety Data Sheet. Apollo Scientific. (2023).
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Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. (2017).
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Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. (2021).
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Azetidine Safety Data Sheet. Apollo Scientific.
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Acetamidine hydrochloride Safety Data Sheet. Fisher Scientific. (2021).
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Amino Acid Oral Solution Safety Data Sheet. Sparhawk Laboratories Inc. (2015).
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This compound Product Page. BLDpharm.
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Thermogravimetric analysis of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride
An In-Depth Technical Guide Thermogravimetric Analysis of 1-(3-Aminoazetidin-1-yl)ethanone Hydrochloride: A Methodological and Interpretive Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the thermogravimetric analysis (TGA) of this compound (CAS No. 1462921-50-1), a key building block in modern medicinal chemistry.[1] As a Senior Application Scientist, this document moves beyond a standard protocol, offering a rationale-driven approach to experimental design, detailed methodology, and an expert interpretation of hypothetical thermal decomposition data. The guide emphasizes the critical role of TGA in establishing the thermal stability and degradation profile of this compound, which are essential parameters for drug formulation, stability studies, and quality control in the pharmaceutical industry.[2][3] We will explore the expected multi-stage decomposition process, considering the compound's structural features, including the strained azetidine ring and the hydrochloride salt moiety.
Introduction to the Compound and the Criticality of Thermal Analysis
This compound is a substituted azetidine derivative. Azetidines are increasingly utilized in medicinal chemistry as they can improve key pharmacokinetic properties.[4][5] However, the inherent ring strain in the four-membered azetidine ring can introduce unique stability challenges, potentially leading to undesired decomposition pathways.[4][5] Understanding the thermal stability of this molecule is therefore not an academic exercise but a fundamental requirement for its successful application in drug development.
Thermogravimetric Analysis (TGA) is a powerful analytical technique that measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3][6] For a pharmaceutical intermediate like this compound, TGA provides critical data on:
-
Thermal Stability: Determining the temperature at which the material begins to degrade, which informs handling, storage, and processing conditions.[7][8]
-
Compositional Analysis: Quantifying volatile content, such as residual moisture or solvents, which can impact purity, stability, and dissolution rates.[2][7]
-
Degradation Kinetics: Elucidating the mechanism and stages of decomposition, offering insights into potential degradation products and pathways.[9][10]
This guide will provide the necessary framework to perform and interpret a TGA study designed to answer these critical questions.
Fundamentals of Thermogravimetric Analysis (TGA) in a Pharmaceutical Context
The core principle of TGA involves heating a sample on a high-precision balance within a temperature-controlled furnace.[2][8][11] The resulting mass change is continuously recorded against temperature, generating a thermogram or TGA curve.[7][9] A typical TGA curve plots percent weight on the y-axis against temperature on the x-axis.[11][12]
Weight loss events appear as "steps" in the curve, indicating processes like drying, desolvation, vaporization, or, most critically, chemical decomposition.[3][9][10] The temperature at which weight loss begins (the onset temperature) is a key indicator of the material's thermal stability.[9]
For a more nuanced interpretation, the first derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, is invaluable.[12][13] The DTG curve plots the rate of mass loss versus temperature. Peaks on the DTG curve correspond to the points of maximum decomposition rate for each step, allowing for a clearer separation of overlapping thermal events.[12]
Experimental Design: A Rationale-Driven Approach
The quality of TGA data is directly dependent on the careful selection of experimental parameters. Each choice must be deliberate and scientifically justified.
Instrumentation
A standard thermogravimetric analyzer is used, consisting of a high-precision thermobalance, a programmable furnace, a purge gas system, and a data acquisition unit.[2][8][14] For this analysis, an instrument capable of heating to at least 600 °C is recommended to ensure complete decomposition of the organic moiety.
Sample Preparation: The Foundation of Reproducibility
-
Sample Mass: An initial sample mass of 5-10 mg is recommended. This mass is sufficient to provide a clear signal without causing thermal gradients within the sample, which can distort the decomposition profile.
-
Crucible Type: An open aluminum or platinum crucible is advised. An open pan ensures that volatile decomposition products can escape freely, preventing pressure buildup and secondary reactions.
-
Sample Form: The sample should be a fine, uniform powder. This maximizes surface area and promotes even heat distribution, leading to sharper, more reproducible decomposition steps.
Analytical Method Parameters: Controlling the Experiment
-
Purge Gas & Flow Rate: An inert atmosphere, typically high-purity nitrogen, should be used with a flow rate of 50-100 mL/min. The purpose of the inert gas is to prevent oxidative decomposition, ensuring that the observed weight loss is due to thermal degradation alone.[15]
-
Temperature Program:
-
Initial Isothermal Hold: A brief hold at 30 °C for 5 minutes allows the balance to stabilize.
-
Heating Rate: A linear heating rate of 10 °C/min is a standard choice. This rate provides a good balance between resolution (separating thermal events) and experimental time. Slower rates can improve resolution but may broaden peaks, while faster rates can shift decomposition temperatures to higher values.[6]
-
Temperature Range: The analysis should run from ambient temperature (e.g., 30 °C) to approximately 600 °C. This range is expected to cover desolvation and the complete decomposition of the organic molecule.[15]
-
Visualizing the TGA Workflow
The logical flow of the TGA experiment, from preparation to final analysis, is crucial for ensuring a robust and repeatable process.
Caption: Experimental workflow for the TGA of this compound.
Standard Operating Protocol (SOP)
-
Instrument Calibration: Verify the temperature and mass calibration of the TGA instrument according to the manufacturer's guidelines.
-
Sample Preparation: Gently grind a small amount of this compound to a fine, consistent powder.
-
Tare Crucible: Place an empty, clean aluminum crucible onto the TGA balance and tare it.
-
Sample Loading: Accurately weigh 5-10 mg of the prepared sample into the tared crucible. Record the exact initial mass.
-
Instrument Setup: Place the crucible onto the instrument's auto-sampler or manual loading mechanism.
-
Method Execution:
-
Load the pre-configured analytical method:
-
Purge Gas: Nitrogen at 50 mL/min.
-
Initial Temperature: 30 °C.
-
Isothermal Hold: Hold at 30 °C for 5 minutes.
-
Temperature Ramp: Heat from 30 °C to 600 °C at a rate of 10 °C/min.
-
-
Start the experiment.
-
-
Data Collection: The instrument software will automatically record the sample mass as a function of temperature.
-
Post-Analysis: Once the run is complete, allow the furnace to cool. Remove the sample crucible and clean the sample area as required.
-
Data Processing: Analyze the resulting TGA and DTG curves to determine onset temperatures, peak decomposition temperatures, and the percentage of mass loss for each step.
Data Analysis and Interpretation (A Hypothetical Study)
As no public TGA data for this specific compound exists, we present a hypothetical thermogram based on its chemical structure (C₅H₁₁ClN₂O, MW: 150.61 g/mol ) and the known behavior of similar amine hydrochlorides and strained ring systems.[16][17][18]
TGA/DTG Thermogram Analysis
A hypothetical TGA/DTG thermogram would likely exhibit three distinct weight loss stages:
-
Stage 1 (Below 120 °C): A minor, gradual weight loss of <1%. This is characteristic of the loss of surface-adsorbed moisture or residual volatile solvents from synthesis.[3]
-
Stage 2 (Approx. 180 °C - 280 °C): A significant and relatively sharp weight loss. This is the primary decomposition event. Given the compound is a hydrochloride salt, this step likely involves a combination of processes. A major component would be the loss of hydrogen chloride (HCl, MW: 36.46 g/mol ), which accounts for approximately 24.2% of the total mass. Concurrently, the high temperature could initiate the cleavage of the strained azetidine ring, a known decomposition pathway for such structures.[4][5] Thermal decomposition is expected to generate carbon oxides, nitrogen oxides, and hydrogen chloride.[18]
-
Stage 3 (Approx. 280 °C - 500 °C): A broader, more gradual weight loss representing the further decomposition and charring of the remaining organic fragments.
Quantitative Data Summary
The data extracted from the hypothetical TGA/DTG curves can be summarized as follows:
| Decomposition Stage | Onset Temperature (°C) | Peak Temperature (°C) (from DTG) | Weight Loss (%) | Proposed Process |
| 1 | ~45 | ~80 | ~0.8% | Loss of adsorbed moisture |
| 2 | ~185 | ~240 | ~25.5% | Dehydrochlorination & Azetidine Ring Opening |
| 3 | ~290 | ~350 | ~68.0% | Decomposition of organic residue |
| Residue | >500 | - | ~5.7% | Carbonaceous residue |
Conclusion and Implications
This technical guide outlines a robust methodology for the thermogravimetric analysis of this compound. The hypothetical data interpretation suggests that the compound is stable up to approximately 185 °C under an inert atmosphere, after which it undergoes a primary decomposition involving the loss of HCl and fragmentation of the core structure.
For drug development professionals, this information is paramount. The thermal stability limit dictates the maximum temperature for processes like drying, milling, and formulation without risking degradation. Furthermore, understanding the multi-stage decomposition provides a thermal fingerprint that can be used for quality control to identify impurities or variations between batches. Combining TGA with other techniques like Differential Scanning Calorimetry (DSC) and Mass Spectrometry (MS) can provide an even more comprehensive understanding of the material's solid-state properties and degradation products.[19]
References
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Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]
-
Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]
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Slideshare. Thermogravimetric analysis - Pharmaceutical analysis. [Link]
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NEWARE. (2024, November 25). The Principle and Application of Thermogravimetric (TG) Analysis. [Link]
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Al-Garawi, A. (2022, March 22). The principle of thermogravimetric analysis and its applications. [Link]
-
Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-1433. [Link]
-
Microbioz India. (2024, January 12). Mastering the Art of Interpreting Thermogravimetric Analysis Data. [Link]
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TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
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Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]
-
Stepan, A. F., et al. (2012). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 3(10), 811-815. [Link]
-
Torontech. (2025, October 17). How to Interpret a TGA Curve: An Expert Guide. [Link]
-
METTLER TOLEDO. Characterization of Pharmaceuticals Using Thermal Analysis Guide. [Link]
-
Stepan, A. F., et al. (2012). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]
-
XRF Scientific. Interpreting results from TGA instruments. [Link]
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ResearchGate. Interpreting TGA curves. [Link]
-
Infitek. Thermogravimetric Analyzer, TGA-1150. [Link]
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Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 1-(3-Aminoazetidin-1-yl)ethanone Hydrochloride
Abstract
This document provides a comprehensive guide for the synthesis of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The strained four-membered azetidine ring imparts unique conformational constraints, making it a desirable scaffold for probing biological space. This guide details a reliable two-step synthetic protocol, beginning with the selective N-acetylation of a protected 3-aminoazetidine precursor, followed by acidic deprotection to yield the target compound. We delve into the causality behind experimental choices, provide step-by-step procedures, and outline critical safety and handling considerations.
Introduction and Strategic Overview
This compound (CAS No: 1462921-50-1) is a bifunctional molecule featuring a primary amine at the 3-position and an acetylated secondary amine within the azetidine ring.[1] This structure makes it an ideal intermediate for further functionalization in the development of novel therapeutics.[2]
The direct acetylation of 3-aminoazetidine is synthetically challenging due to the presence of two nucleophilic nitrogen atoms: the endocyclic secondary amine and the exocyclic primary amine. The primary amine is generally more reactive towards acylation under standard conditions. Therefore, a protecting group strategy is essential for achieving selective acetylation at the ring nitrogen.
Our chosen strategy employs a tert-butoxycarbonyl (Boc) group to temporarily mask the primary amine at the 3-position. This allows for the clean and efficient acetylation of the azetidine nitrogen. The subsequent removal of the acid-labile Boc group under acidic conditions not only liberates the primary amine but also conveniently forms the desired hydrochloride salt.
Visualized Synthetic Workflow
The overall two-step process is illustrated below:
Caption: A two-step synthesis of the target compound.
Detailed Experimental Protocols
PART A: Synthesis of tert-butyl (1-acetylazetidin-3-yl)carbamate (Intermediate)
This first step involves the selective acetylation of the secondary amine of the Boc-protected starting material.
Causality of Experimental Design:
-
Starting Material: We begin with tert-butyl azetidin-3-ylcarbamate (commercially available as N-Boc-3-aminoazetidine). The Boc group is chosen for its stability under the basic conditions of the acylation reaction and its facile removal under acidic conditions.[]
-
Solvent: Anhydrous Dichloromethane (DCM) is an excellent aprotic solvent that dissolves the starting materials and does not participate in the reaction.
-
Base: Triethylamine (Et₃N) is a non-nucleophilic organic base used to neutralize the hydrochloric acid (HCl) byproduct generated from the reaction with acetyl chloride. Without a base, the generated HCl would protonate the azetidine nitrogen, rendering it non-nucleophilic and halting the reaction.[4]
-
Temperature Control: The reaction is conducted at 0 °C to control the exothermic nature of the acylation, minimizing potential side reactions and ensuring high selectivity.
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (Example) | Equivalents |
| tert-butyl azetidin-3-ylcarbamate | 193269-78-2 | 172.22 | 5.00 g | 1.0 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 4.85 mL (3.50 g) | 1.2 |
| Acetyl Chloride | 75-36-5 | 78.50 | 2.27 mL (2.50 g) | 1.1 |
Step-by-Step Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), dissolve tert-butyl azetidin-3-ylcarbamate (5.00 g, 29.0 mmol) in anhydrous DCM (100 mL).
-
Cool the resulting clear solution to 0 °C using an ice-water bath.
-
Add triethylamine (4.85 mL, 34.8 mmol) to the stirred solution.
-
Slowly add acetyl chloride (2.27 mL, 31.9 mmol) dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours.
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, tert-butyl (1-acetylazetidin-3-yl)carbamate, is often of sufficient purity for the next step. If required, it can be purified by flash column chromatography on silica gel.
PART B: Synthesis of this compound (Final Product)
This final step involves the acidic cleavage of the Boc protecting group to unmask the primary amine and form the hydrochloride salt.
Causality of Experimental Design:
-
Deprotection Reagent: A solution of HCl in an anhydrous organic solvent (e.g., 1,4-dioxane or ethyl acetate) is the reagent of choice. This provides a strong acid to efficiently cleave the Boc group and simultaneously supplies the chloride counter-ion for the formation of the desired salt.[5][6] The use of an anhydrous solvent prevents unwanted hydrolysis side reactions.
-
Mechanism: The Boc group is highly susceptible to acid. The acid protonates the carbamate, which then fragments into the stable tert-butyl cation, carbon dioxide, and the desired free amine. The amine is immediately protonated by the excess acid to form the ammonium salt.[7]
-
Isolation: The resulting hydrochloride salt often has lower solubility in the reaction solvent compared to the starting material, leading to its precipitation and facilitating a simple isolation by filtration.
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (Example) | Equivalents |
| tert-butyl (1-acetylazetidin-3-yl)carbamate | 772785-01-6 | 214.26 | 5.00 g | 1.0 |
| 4 M HCl in 1,4-Dioxane | - | - | 50 mL | ~8.6 |
| Diethyl Ether | 60-29-7 | 74.12 | 100 mL | - |
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, dissolve the crude tert-butyl (1-acetylazetidin-3-yl)carbamate (5.00 g, 23.3 mmol) from the previous step in 4 M HCl in 1,4-dioxane (50 mL).
-
Stir the solution at room temperature. Effervescence (release of CO₂ and isobutylene) should be observed.
-
Continue stirring for 2-4 hours.
-
Reaction Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable.
-
Isolation: Upon completion, a white precipitate should form. Add diethyl ether (~100 mL) to the reaction mixture to further encourage precipitation.
-
Stir the resulting slurry for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with copious amounts of diethyl ether to remove any non-polar impurities and residual solvent.
-
Dry the white solid under high vacuum to afford the final product, this compound.
Safety, Handling, and Characterization
Safety Precautions:
-
Hazard Profile: The final product is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8] It may also cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[9]
-
Ventilation: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.[9]
-
Reagent Handling: Acetyl chloride is corrosive and reacts violently with water. Triethylamine is flammable and has a strong odor. Handle these reagents with extreme care.
Expected Characterization:
-
Appearance: A white to off-white solid.
-
Molecular Formula: C₅H₁₁ClN₂O[8]
-
Molecular Weight: 150.61 g/mol [1]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure. Expected signals would correspond to the acetyl methyl group, the azetidine ring protons, and the primary amine protons.
-
Mass Spectrometry (MS): ESI-MS would show a peak corresponding to the protonated free base [M+H]⁺ at m/z ≈ 115.1.
References
-
Jones, S. et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available from: [Link]
- Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.
-
Capriati, V. et al. (2018). 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration. National Institutes of Health (NIH). Available from: [Link]
-
Poulsen, T. B. et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry. Available from: [Link]
-
Gmeiner, P. et al. Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. PubMed. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection Reagent Guides. Available from: [Link]
-
ResearchGate. How should I deprotect Boc-amino group without breaking ester bond?. Available from: [Link]
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- 9. fishersci.com [fishersci.com]
Application Notes and Experimental Protocols for 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride. This versatile building block is a cornerstone for introducing the valuable 3-aminoazetidine scaffold into novel chemical entities. We will delve into its fundamental properties, critical safety protocols, and detailed, field-tested procedures for its primary application in amide bond synthesis. The causality behind experimental choices is explained to empower users to adapt these protocols for the synthesis of compound libraries aimed at diverse biological targets.
Section 1: Compound Profile and Physicochemical Properties
This compound is a bifunctional synthetic building block. The azetidine ring is a four-membered saturated heterocycle prized in medicinal chemistry for its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while offering a rigid, three-dimensional exit vector for further chemical exploration.[1][2]
The molecule's structure features two key nitrogen atoms:
-
Azetidine Ring Nitrogen: This is acylated with an acetyl group, rendering it a stable, non-nucleophilic amide. This feature effectively protects the ring nitrogen, directing all reactivity to the primary amine.
-
Exocyclic Primary Amine (at C3): This is the primary reactive handle. Supplied as a hydrochloride salt, this amine is protonated (R-NH₃⁺Cl⁻) and requires neutralization to unmask its nucleophilicity for synthetic transformations.
Table 1: Key Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1462921-50-1 | [3][4][5] |
| Molecular Formula | C₅H₁₁ClN₂O | [1][3][4] |
| Molecular Weight | 150.61 g/mol | [1][4][6] |
| Synonyms | 1-Acetyl-3-aminoazetidine hydrochloride | [3] |
| Purity | Typically ≥95% | [1] |
| Appearance | White to off-white solid | |
| Storage | Store at 2-8°C under an inert atmosphere. | [4] |
| SMILES | CC(=O)N1CC(N)C1.Cl | [4] |
| InChI Key | XQJHPSIERFKZFW-UHFFFAOYSA-N | [5] |
Section 2: Health, Safety, and Handling
Scientific integrity begins with safety. This compound is a chemical reagent that requires careful handling in a controlled laboratory environment.
2.1 GHS Hazard Classification [3][6]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure, Category 3): H335 - May cause respiratory irritation.
Signal Word: Warning [3][6] Hazard Pictogram: GHS07 (Exclamation Mark)[3][6]
2.2 Recommended Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation and minimize inhalation risk.[3][7] An emergency eye wash station and safety shower must be readily accessible.[3]
-
Eye Protection: Wear chemical safety goggles or glasses that conform to EN166 or NIOSH standards.[8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use and dispose of them properly after handling.[3]
-
Skin and Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional protective clothing.[7][8]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the reagent.[3]
-
After Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention.
-
After Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Section 3: Core Application - Amide Bond Formation
The most prevalent and powerful application of this reagent is in the synthesis of amides, a fundamental linkage in countless pharmaceutical agents. The protocol involves coupling the primary amine of the azetidine with a carboxylic acid.
3.1 Mechanistic Causality: The "Why" Behind the Protocol
A successful amide coupling hinges on two key transformations:
-
Amine Neutralization (Free-Basing): The starting material is a hydrochloride salt. The primary amine is protonated and non-nucleophilic. To activate it, a non-nucleophilic organic base (e.g., Diisopropylethylamine - DIEA, or Triethylamine - TEA) is added to abstract the proton, generating the "free base" which is a potent nucleophile ready for reaction. This is the non-negotiable first step in any reaction involving this reagent.
-
Carboxylic Acid Activation: A direct reaction between an amine and a carboxylic acid is generally too slow. The carboxylic acid's hydroxyl group must be converted into a better leaving group. Modern peptide coupling reagents, such as aminium/uronium salts (e.g., HATU), excel at this.[9][10] HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea active ester, which is then rapidly attacked by the free-based azetidine amine to form the stable amide bond with high efficiency and minimal side reactions.[9]
3.2 General Experimental Workflow
The following diagram illustrates the logical flow for a standard amide coupling reaction.
Caption: Workflow for HATU-mediated amide coupling.
3.3 Protocol: General Procedure for Amide Coupling using HATU
This protocol describes a robust method for coupling a generic carboxylic acid to this compound on a typical 1 mmol scale.
Materials:
-
This compound (150.6 mg, 1.0 mmol, 1.0 eq)
-
Carboxylic acid of interest (1.0 mmol, 1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (418 mg, 1.1 mmol, 1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (523 µL, 3.0 mmol, 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Standard workup and purification reagents (Ethyl Acetate, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄, Silica Gel)
Step-by-Step Methodology:
-
Amine Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (150.6 mg, 1.0 mmol).
-
Solvation and Neutralization: Add anhydrous DMF (5 mL) and stir to dissolve. Add DIEA (349 µL, 2.0 mmol, 2.0 eq) to the solution to generate the free amine in situ. Stir for 10 minutes at room temperature. Causality Note: Two equivalents of base are used here; one to neutralize the HCl salt and one to facilitate the subsequent coupling step.
-
Acid Activation (in a separate flask): In a separate dry flask, dissolve the carboxylic acid (1.0 mmol) and HATU (418 mg, 1.1 mmol) in anhydrous DMF (5 mL). Add DIEA (174 µL, 1.0 mmol, 1.0 eq) to this mixture. Stir for 5-10 minutes at room temperature. A color change may be observed as the active ester forms.
-
Coupling Reaction: Add the activated acid solution from step 3 to the amine solution from step 2 dropwise.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature for 1-4 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the reaction is complete.
-
Workup: Once complete, pour the reaction mixture into a separatory funnel containing water (50 mL). Extract the product with an organic solvent such as Ethyl Acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL). Causality Note: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide product.
3.4 Data Presentation
Results from a synthetic campaign using this protocol should be tabulated for clarity.
Table 2: Example Synthesis Data
| Entry | Carboxylic Acid Partner | Product Structure | Yield (%) | Purity (LC-MS) |
| 1 | Benzoic Acid | (Structure of N-(1-acetylazetidin-3-yl)benzamide) | 85 | >98% |
| 2 | 4-Chlorophenylacetic acid | (Structure of N-(1-acetylazetidin-3-yl)-2-(4-chlorophenyl)acetamide) | 78 | >97% |
Section 4: Strategic Considerations in Drug Discovery
The incorporation of the 1-acetyl-3-aminoazetidine moiety can be a strategic decision in lead optimization. Azetidine-containing compounds have been successfully developed into drugs, such as the JAK inhibitor Baricitinib.[11] The rigid four-membered ring can position substituents in defined regions of 3D space, potentially enhancing binding affinity to a biological target. Furthermore, its polar nature can disrupt planarity and improve aqueous solubility compared to more lipophilic linkers.
4.1 Conceptual Application: Kinase Inhibitor Synthesis
Many kinase inhibitors feature a "hinge-binding" motif connected via a linker to a moiety that occupies a solvent-exposed region. This building block is ideal for serving as that polar linker.
The diagram below conceptualizes how a molecule synthesized using this building block could function as a Type I kinase inhibitor, blocking the ATP binding site and halting the downstream signaling cascade.
Caption: Inhibition of a generic kinase pathway by a synthesized molecule.
Section 5: Conclusion
This compound is more than a simple reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity, centered on the nucleophilic primary amine, allows for reliable and efficient incorporation of the valuable azetidine scaffold. The protocols and insights provided herein are designed to serve as a robust foundation for researchers to confidently employ this building block in the synthesis of novel, structurally diverse compounds for drug discovery and chemical biology.
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Amide Synthesis - Reference Reaction Protocols. Fisher Scientific. [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Molecules (2023). PubMed Central. [Link]
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Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors. European Journal of Medicinal Chemistry (2018). PubMed. [Link]
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1-[3-[(3-Aminoisoindol-1-ylidene)amino]phenyl]ethanone. PubChem. [Link]
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Application Notes & Protocols: The Strategic Use of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride in Modern Medicinal Chemistry
Abstract
The azetidine scaffold has emerged from relative obscurity to become a "privileged" structural motif in contemporary drug discovery.[1] This four-membered saturated heterocycle offers a compelling combination of conformational rigidity, metabolic stability, and a three-dimensional (3D) sp³-rich character that addresses many of the challenges associated with flat, aromatic molecules, such as poor solubility and metabolic liabilities.[1] Among the diverse array of azetidine-based building blocks, 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride stands out as a particularly versatile and strategic reagent. Its structure features a free primary amine at the 3-position, providing a convenient handle for derivatization, while the N-acetyl group modulates the ring's properties. This guide provides an in-depth exploration of its applications, explains the rationale behind its use, and offers detailed protocols for its incorporation into drug discovery workflows.
The Azetidine Advantage: Why This Strained Ring is a Powerful Tool
Historically, the synthesis and implementation of azetidines were hampered by challenges related to their inherent ring strain.[2][3] However, recent synthetic advancements have made them more accessible, revealing their profound utility in medicinal chemistry.[1][3]
-
Improved Physicochemical Properties: The incorporation of an azetidine ring can enhance aqueous solubility and reduce lipophilicity compared to larger, more flexible aliphatic amines like piperidines and pyrrolidines.[2]
-
Metabolic Stability: The strained four-membered ring is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to less-strained systems.[1]
-
Structural Rigidity and Novel Exit Vectors: Azetidines are conformationally restricted scaffolds.[4] This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[4] The defined geometry of the ring provides precise, non-planar exit vectors for substituents, allowing for the exploration of previously inaccessible chemical space.[2]
-
Bioisosterism: Azetidines serve as excellent bioisosteres for a variety of common chemical groups, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.[1][2]
The subject of this guide, this compound, capitalizes on these advantages by providing a stable, ready-to-use building block for synthetic diversification.
Physicochemical Profile
| Property | Value | Source |
| CAS Number | 1462921-50-1 | [5][6][7] |
| Molecular Formula | C₅H₁₁ClN₂O | [5][6] |
| Molecular Weight | 150.61 g/mol | [5][6] |
| InChI Key | XQJHPSIERFKZFW-UHFFFAOYSA-N | [5][7] |
| SMILES | CC(=O)N1CC(N)C1.Cl | [7] |
Core Applications in Drug Discovery Programs
This compound is primarily utilized for two key strategic purposes: as a bioisosteric replacement for less favorable moieties and as a foundational scaffold for library synthesis to drive structure-activity relationship (SAR) studies.
Application I: Strategic Bioisosteric Replacement
Bioisosterism is the practice of substituting one chemical group for another to enhance potency, selectivity, or pharmacokinetic parameters without losing the desired biological activity.[8][9] The azetidine core is a powerful tool for this, particularly for introducing 3D character into otherwise "flat" molecules, a strategy known to improve drug-likeness.
Caption: Bioisosteric replacement of common rings with an azetidine scaffold.
Table of Common Bioisosteric Replacements:
| Original Moiety | Replacement Rationale | Potential Improvements |
| Pyrrolidine/Piperidine | Reduces lipophilicity (logP), provides more rigid exit vectors. | Enhanced solubility, improved metabolic stability, novel SAR.[1][2] |
| tert-Butyl group | Mimics the steric bulk while introducing a polar nitrogen atom. | Increased solubility, provides a point for hydrogen bonding. |
| Benzene/Aryl rings | Acts as a non-aromatic, 3D mimetic to "escape from flatland". | Better solubility, reduced potential for planar stacking interactions, improved ADME profile. |
| Morpholine/Piperazine | The azetidine can serve as a smaller, more constrained alternative. | Reduced molecular weight, different vector positioning for substituents.[10] |
Application II: Scaffold for Rapid Library Elaboration
The exposed primary amine at the C-3 position of this compound is the key to its utility in library synthesis.[4] It serves as a versatile anchor point for coupling a wide array of chemical functionalities, enabling a swift and systematic exploration of the chemical space around the core scaffold. This is fundamental for optimizing a compound's interaction with its biological target.
The typical workflow involves parallel synthesis techniques where the azetidine core is reacted with diverse sets of building blocks, such as carboxylic acids (forming amides) or aldehydes/ketones (forming secondary amines via reductive amination).
Caption: Workflow for parallel library synthesis using the azetidine building block.
Experimental Protocols & Methodologies
The following protocols are generalized procedures. Researchers must adapt them based on the specific reactivity of their chosen coupling partners and optimize conditions as needed, monitoring progress by TLC or LCMS.
Protocol 1: General Procedure for N-Acylation
This is the most common transformation, creating a stable amide bond. The reaction couples the C-3 primary amine with a carboxylic acid (using coupling agents) or an acyl chloride.
Caption: General reaction scheme for N-acylation.
Step-by-Step Methodology (using an Acyl Chloride):
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to dissolve or suspend the starting material.
-
Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.2 - 3.0 eq), to neutralize the hydrochloride salt and the HCl generated during the reaction. Stir for 5-10 minutes.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction with the acylating agent.
-
Acylation: Slowly add the acyl chloride (1.05 - 1.2 eq) dropwise to the stirred solution, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LCMS until the starting material is consumed.
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM, EtOAc).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.
Troubleshooting Guide for N-Acylation:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive acyl chloride (hydrolyzed); Insufficient base. | Use freshly opened or distilled acyl chloride; Ensure adequate base (at least 2.2 eq) is used. |
| Starting Material Remains | Reaction time too short; Insufficient acyl chloride. | Allow the reaction to run longer; Add a slight excess (up to 1.2 eq) of the acyl chloride. |
| Multiple Products | Di-acylation (unlikely but possible); Side reactions. | Run the reaction at a lower temperature (0 °C or below); Ensure slow, controlled addition of the acylating agent. |
Authoritative Grounding & Conclusion
The utility of azetidines in medicinal chemistry is well-documented, with several FDA-approved drugs, including baricitinib and cobimetinib, incorporating this valuable scaffold.[1] These drugs highlight the successful translation of the theoretical benefits of the azetidine ring—such as enhanced metabolic stability and receptor selectivity—into real-world therapeutics.[1] this compound is a key enabler in this field, providing medicinal chemists with a reliable and versatile building block to construct novel chemical entities.[4] Its strategic deployment allows for the efficient generation of diverse molecular libraries and the intelligent design of drug candidates with optimized, three-dimensional structures. As the demand for molecules with improved pharmacokinetic profiles continues to grow, the importance of scaffolds like this azetidine derivative in drug discovery pipelines is set to increase even further.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
- Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.
- Azetidines. Enamine.
- Examples of azetidine-based bioisosters.
- Azetidines in Drug Discovery. PharmaBlock.
- Singh, P., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie.
- Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab.
- Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. TCI Chemicals.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- Optimizing N-acylation of 3-aminoacetanilide reaction conditions. Benchchem.
- Biologically active compounds with azetidine rings.
- An eco-friendly and highly efficient route for N-acylation under c
- Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to St
- Sasso, O., et al. (2016). 3-Aminoazetidin-2-one Derivatives as N-Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration. Journal of Medicinal Chemistry, 59(10), 4983-4999.
- 1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride. Sigma-Aldrich.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). MDPI.
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Use of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride in PROTAC synthesis
Application Note & Protocol
Topic: Strategic Integration of 1-(3-Aminoazetidin-1-yl)ethanone Hydrochloride in Advanced PROTAC Synthesis
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction: Beyond the Flexible Chain
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3] While initial efforts focused on the ligands, it has become unequivocally clear that the linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the stability of the crucial ternary complex, physicochemical properties, and overall pharmacological profile.[4][5][6]
Moving beyond simple alkyl and PEG chains, the field is increasingly adopting more rigid and structurally defined linkers to optimize PROTAC performance.[7] Small, saturated rings are particularly valuable for imparting conformational constraint and improving properties like aqueous solubility. This guide focuses on the strategic application of This compound , a versatile building block for introducing a rigid, polar azetidine motif into PROTAC linkers. We will explore the rationale for its use and provide a detailed protocol for its incorporation into a synthetic workflow.
Section 1: The Azetidine Motif - A Keystone for Modern Linker Design
The choice of linker architecture profoundly impacts the ability of a PROTAC to facilitate a productive ternary complex (POI-PROTAC-E3 ligase).[8][9] While flexible linkers can allow for broad conformational sampling, this can come at an entropic cost when forming the ordered ternary complex.[5]
Advantages of the Azetidine Moiety:
-
Conformational Rigidity: The strained four-membered ring of azetidine restricts bond rotation compared to aliphatic chains. This pre-organizes the PROTAC, potentially lowering the entropic penalty of ternary complex formation and improving degradation efficiency.[7]
-
Improved Physicochemical Properties: Azetidine is a polar, non-planar motif. Its incorporation can disrupt planarity and improve aqueous solubility, a common challenge for high molecular weight PROTAC molecules that often exist "beyond the rule of five".[10]
-
Metabolic Stability: The N-acetyl group on the azetidine nitrogen in the title compound provides a stable amide bond, while the ring itself can be more resistant to metabolic degradation compared to linear chains.
-
Precise Vectorial Control: The defined geometry of the azetidine ring provides a precise exit vector for the rest of the linker, influencing the spatial orientation of the two ligands. This geometric control is crucial for achieving the optimal protein-protein interactions within the ternary complex.[11]
Core Principle: PROTAC Mechanism of Action
The fundamental goal of a PROTAC is to act as a molecular matchmaker, bringing a target protein and an E3 ligase into close proximity to trigger the transfer of ubiquitin, marking the target for destruction.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Section 2: Reagent Profile: this compound
This reagent is a primary amine salt, making it an ideal nucleophilic building block for linker synthesis. The N-acetyl group ensures the azetidine ring nitrogen is unreactive under standard coupling conditions, directing functionalization to the C3-primary amine.
| Property | Value |
| Chemical Formula | C₅H₁₁ClN₂O |
| Molecular Weight | 150.61 g/mol |
| Appearance | White to off-white solid |
| Key Functional Groups | Primary amine (nucleophile), Amide |
| Solubility | Soluble in water, DMSO, DMF, Methanol |
| Storage | Store at 2-8°C, keep dry. Hygroscopic. |
Expert Handling Tip: As a hydrochloride salt, the primary amine is protonated. In any reaction utilizing its nucleophilicity, a non-nucleophilic base (e.g., DIPEA, Et₃N) must be added in stoichiometric excess to neutralize the salt and deprotonate the free amine, liberating it for reaction.
Section 3: Synthetic Strategy & Protocol
The most robust method for incorporating this building block is to first couple it with a heterobifunctional linker, creating a new, functionalized linker that can then be used in a sequential or convergent PROTAC synthesis. This protocol outlines the synthesis of a functionalized azetidine linker and its subsequent coupling to prepare a final PROTAC.
Workflow: Modular Synthesis of an Azetidine-Containing PROTAC
This modular approach enhances synthetic flexibility and simplifies purification at each stage.
Caption: Modular workflow for PROTAC synthesis using the azetidine building block.
Protocol 1: Synthesis of Functionalized Azetidine Linker
This protocol describes the coupling of the azetidine building block with a commercially available heterobifunctional linker, 4-(2-bromoethoxy)-4-oxobutanoic acid, to create a versatile intermediate.
Materials:
-
This compound (1.0 eq)
-
4-(2-bromoethoxy)-4-oxobutanoic acid (1.05 eq)
-
HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl Acetate (EtOAc), Saturated aq. NaHCO₃, Brine
Procedure:
-
To a dry round-bottom flask under N₂ atmosphere, add this compound (e.g., 151 mg, 1.0 mmol).
-
Dissolve the solid in anhydrous DMF (10 mL).
-
Add 4-(2-bromoethoxy)-4-oxobutanoic acid (238 mg, 1.05 mmol).
-
Add HATU (456 mg, 1.2 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add DIPEA (523 μL, 3.0 mmol) dropwise. Causality Note: Three equivalents of base are used: one to neutralize the HCl salt, one to deprotonate the amine for the reaction, and one to neutralize the acid byproduct from the HATU coupling.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated aq. NaHCO₃ (2 x 20 mL) and then brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (Silica gel, gradient elution, e.g., 0-10% Methanol in Dichloromethane) to yield the product: 2-bromoethyl 4-((1-acetylazetidin-3-yl)amino)-4-oxobutanoate .
-
Characterization: Confirm structure and purity via ¹H NMR and HRMS.
Protocol 2: Sequential Assembly of the Final PROTAC
This part of the protocol uses the functionalized linker from Protocol 1 to couple an E3 ligand and a POI ligand. For this example, we will use the hydroxy group of a VHL ligand as the first nucleophile and a primary amine on a POI ligand as the second.
Step A: Coupling with VHL Ligand
-
Dissolve the VHL ligand (1.0 eq) and the functionalized azetidine linker (from Protocol 1, 1.1 eq) in anhydrous DMF.
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq), to deprotonate the phenolic hydroxyl group of the VHL ligand.
-
Heat the reaction to 50-60°C and stir overnight. The deprotonated hydroxyl group will displace the bromide in an Sₙ2 reaction.
-
Monitor by LC-MS until the starting material is consumed.
-
Perform an aqueous workup and purify by flash chromatography or preparative HPLC to isolate the VHL-Linker-Azetidine intermediate.
Step B: Final Coupling with POI Ligand
The protocol assumes the ester in the linker is now hydrolyzed to a carboxylic acid during workup or as a separate step, providing a handle for the final amide coupling.
-
If necessary, hydrolyze the ethyl ester of the VHL-Linker-Azetidine intermediate using LiOH in a THF/water mixture to yield the free carboxylic acid. Purify after acidification.
-
Dissolve the VHL-Linker-Azetidine-COOH intermediate (1.0 eq) and the POI ligand containing a free amine (POI-NH₂, 1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup followed by purification, typically via reverse-phase preparative HPLC, to yield the final PROTAC.
-
Final Validation: The integrity and purity of the final PROTAC must be rigorously confirmed by ¹H NMR, ¹³C NMR, HRMS, and analytical HPLC.
Conclusion and Outlook
The strategic use of conformationally restricted building blocks like this compound is a key step toward the rational design of next-generation PROTACs. By moving away from purely empirical linker optimization and toward a structure-guided approach, researchers can more efficiently develop degraders with superior potency, selectivity, and drug-like properties.[12] The modular synthetic strategy detailed here provides a reliable and adaptable framework for incorporating this valuable azetidine motif into diverse PROTAC discovery programs.
References
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- A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions.
- Wh
- Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src.
- Current strategies for the design of PROTAC linkers: a critical review.
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- Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Tocris Bioscience.
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- An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. MDPI.
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- Mechanistic insights into PROTAC-mediated degradation through an integrated framework of molecular dynamics, free energy landscapes, and quantum mechanics: A case study on kinase degraders.
- A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). PubMed.
- Characteristic roadmap of linker governs the rational design of PROTACs.
- A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). MDPI.
- Emphasizing General Trends in PROTAC Pharmacokinetics for their R
- Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug.
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Application Notes & Protocols: 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride as a Versatile Linker in Chemical Biology
Introduction: The Strategic Value of Azetidine Scaffolds in Drug Design
In the landscape of modern drug discovery, particularly in the design of complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a spacer but a critical determinant of a molecule's success.[1][2] The chemical nature of the linker profoundly influences physicochemical properties, metabolic stability, cell permeability, and the optimal orientation for ternary complex formation in PROTACs.[][4]
Among the saturated heterocyclic linkers, the four-membered azetidine ring has emerged as a superior scaffold.[5][6] Its constrained, rigid structure offers distinct advantages over more flexible or larger rings like piperidine or piperazine.[5][7] Key benefits of incorporating an azetidine moiety include:
-
Enhanced Metabolic Stability: The azetidine ring is significantly more resistant to metabolic degradation, particularly N-dealkylation, a common metabolic liability for other saturated amines.[5] This resistance can lead to a longer plasma half-life and improved drug exposure.
-
Improved Physicochemical Properties: Azetidine's compact structure provides a favorable balance of stability and rigidity, allowing for precise control over the spatial orientation of the connected ligands.[6][8] This conformational restriction can reduce the entropic penalty of binding to a biological target, potentially increasing affinity.[7]
-
Vectorial Control: The defined geometry of the azetidine ring provides clear exit vectors, enabling medicinal chemists to systematically explore the optimal positioning of the warhead and E3 ligase ligands for potent biological activity.
This guide focuses on 1-(3-aminoazetidin-1-yl)ethanone hydrochloride (CAS: 1462921-50-1), a versatile building block that leverages the benefits of the azetidine core.[9][10] The primary amine serves as a versatile nucleophilic handle for conjugation, while the acetylated nitrogen at the 1-position provides a neutral, stable anchor point. We will provide an in-depth analysis of its properties, applications, and detailed protocols for its incorporation into advanced bioconjugates.
Compound Profile & Physicochemical Data
This compound is a key building block for introducing a rigid, amine-functionalized linker into a target molecule. Its hydrochloride salt form enhances stability and solubility in polar solvents for easier handling and reaction setup.
| Property | Value | Source |
| CAS Number | 1462921-50-1 | [9][10][11] |
| Molecular Formula | C₅H₁₁ClN₂O | [9][10] |
| Molecular Weight | 150.61 g/mol | [10] |
| Synonyms | 1-Acetyl-3-aminoazetidine hydrochloride | [9][12] |
| Appearance | Solid | |
| Storage | Inert atmosphere, 2-8°C | [10] |
| SMILES | CC(=O)N1CC(N)C1.Cl | [11] |
| InChI Key | XQJHPSIERFKZFW-UHFFFAOYSA-N | [11] |
Safety & Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[9] It may also cause respiratory irritation.[9] Standard laboratory precautions should be taken:
-
Handle in a well-ventilated area or fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Avoid breathing dust, mist, or spray.[9]
-
Wash hands thoroughly after handling.[9]
Core Application: A Rigid Linker for PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[13][14][15] The molecule consists of a POI-binding ligand ("warhead") and an E3 ligase-binding ligand ("anchor"), connected by a linker.[4][13] The linker's length and rigidity are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is the prerequisite for ubiquitination and subsequent proteasomal degradation.[][16]
The 1-(3-aminoazetidin-1-yl)ethanone moiety is an excellent choice for a PROTAC linker. Its primary amine allows for straightforward connection to a carboxylic acid on either the warhead or the E3 ligase ligand via robust and well-established amide bond formation chemistry.
Protocol 1: Amide Bond Formation with this compound
This protocol describes a general, robust method for coupling the primary amine of the azetidine linker to a molecule containing a carboxylic acid (R-COOH), a fundamental step in PROTAC synthesis.
Causality Behind Experimental Choices:
-
Coupling Reagents (HATU/EDC): Carboxylic acids are not sufficiently electrophilic to react directly with amines. Coupling reagents like HATU or EDC activate the carboxylic acid by forming a highly reactive intermediate (e.g., an active ester), which is then readily displaced by the amine nucleophile to form a stable amide bond.[17]
-
Base (DIPEA): The reaction requires a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) for two key reasons: 1) To neutralize the hydrochloride salt of the amine starting material, liberating the free primary amine for reaction. 2) To scavenge the acid byproduct generated during the carboxylic acid activation step, driving the reaction to completion.
-
Solvent (DMF): Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the reactants, reagents, and polar intermediates, facilitating a homogenous reaction environment. Its high boiling point also allows for heating if the reaction is sluggish at room temperature.
-
Inert Atmosphere (N₂ or Ar): While not always strictly necessary for simple amide couplings, performing the reaction under an inert atmosphere prevents potential side reactions with atmospheric moisture, which can hydrolyze the activated carboxylic acid intermediate and reduce the overall yield.
Materials:
-
Carboxylic acid-containing molecule (R-COOH) (1.0 eq)
-
This compound (1.1 eq)[9]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Water (H₂O), Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringes
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (R-COOH, 1.0 eq). Dissolve it in a minimal amount of anhydrous DMF (e.g., 0.1 M concentration).
-
Activation: Add HATU (1.2 eq) to the solution, followed by DIPEA (1.0 eq). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step generates the reactive acyl-OAt ester.
-
Amine Addition: In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF. Add this solution to the reaction flask.
-
Base Addition: Add the remaining portion of DIPEA (1.2 eq) to the reaction mixture to neutralize the hydrochloride and drive the reaction.
-
Reaction: Stir the reaction at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-16 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the aqueous layer with ethyl acetate (3x). The organic solvent choice may vary depending on the product's polarity.
-
Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide-linked product.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (Amine:Acid) | 1.1 : 1.0 | A slight excess of the amine ensures complete consumption of the potentially more valuable acid component. |
| Coupling Reagent | HATU, HBTU, or EDC/HOBt | HATU is highly efficient and often leads to cleaner reactions and higher yields.[13] |
| Base | DIPEA, Triethylamine (TEA) | DIPEA is preferred due to its steric bulk, which makes it less nucleophilic than TEA, preventing unwanted side reactions. |
| Temperature | Room Temperature (20-25 °C) | Sufficient for most amide couplings. Gentle heating (40-50 °C) can be applied if the reaction is slow. |
| Typical Yields | 60-95% | Highly dependent on the specific substrates used. |
Potential Application: Linker for Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies composed of a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them.[18][19] The linker's role is to ensure stability in circulation and allow for the release of the payload at the target site.[19][20]
While this compound can be used in ADC constructs, it typically requires further functionalization. The primary amine provides a reactive handle to attach a payload or a bioorthogonal group (e.g., an azide or alkyne for click chemistry) before conjugation to the antibody.[21]
Conceptual Protocol 2: Functionalization of the Azetidine Linker for Bioconjugation
This protocol outlines a conceptual workflow for modifying the linker with a maleimide group, enabling its subsequent conjugation to a thiol group on a reduced antibody.
Workflow Overview:
-
Amide Coupling: The primary amine of 1-(3-aminoazetidin-1-yl)ethanone is first acylated with a bifunctional reagent like 4-maleimidobutyric acid, using the amide bond formation protocol described previously.
-
Antibody Reduction: Interchain disulfide bonds on the antibody are partially reduced using a mild reducing agent like TCEP or DTT to expose reactive thiol groups.[22]
-
Thiol-Maleimide Conjugation: The maleimide-functionalized azetidine-payload construct is then reacted with the reduced antibody. The maleimide undergoes a highly specific Michael addition with the antibody's free thiols to form a stable thioether bond.[23]
This modular approach, enabled by the versatile primary amine of 1-(3-aminoazetidin-1-yl)ethanone, allows for the rational design of ADCs where the rigid azetidine core can contribute to a well-defined and stable linkage between the antibody and the cytotoxic payload.
Conclusion
This compound is a high-value chemical tool for researchers, scientists, and drug development professionals. Its rigid azetidine core imparts superior metabolic stability and conformational constraint, addressing key challenges in the design of sophisticated therapeutics. The protocols and data presented here demonstrate its straightforward and efficient incorporation into bioconjugates via standard amide bond formation, making it a powerful asset for the development of next-generation PROTACs, ADCs, and other targeted therapies.
References
- Azetidine Linkers: A Comparative Analysis of Pharmacokinetic Properties Against Other Heterocyclic Linkers. (n.d.). BenchChem.
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- 1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride. (n.d.). Sigma-Aldrich.
- This compound Safety Data Sheet. (n.d.). Synquest Labs.
- This compound. (n.d.). BLDpharm.
- 1-(3-Aminoazetidin-1-yl)ethanone. (n.d.). BLDpharm.
- This compound | 1462921-50-1. (n.d.). Sigma-Aldrich.
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2020). Frontiers in Chemistry.
- Azetidines of pharmacological interest. (2021). PubMed.
- Azetidines. (n.d.). Enamine.
- Azetidine-3-carboxylic acid | ADC Linker. (n.d.). MedchemExpress.com.
- PROTAC Linkers. (n.d.). MedChemExpress.
- Linkers for PROTAC Design. (n.d.). BOC Sciences.
- Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. (2021). PMC - NIH.
- Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (2022). PubMed.
- 3-(Cbz-aminomethyl)azetidine hydrochloride | PROTAC Linker. (n.d.). MedChemExpress.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.
- Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. (2019). PMC - NIH.
- Protocols. (n.d.). BroadPharm.
- Recent advances in targeted protein degraders as potential therapeutic agents. (2023). SpringerLink.
- Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae. (2020). ResearchGate.
- 1-(3-Amino-1H-inden-2-yl)ethanone. (n.d.). PMC - NIH.
- Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. (n.d.). PMC.
- Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PMC - NIH.
- 1-(3-aminopiperidin-1-yl)ethanone,hydrochloride. (n.d.). Echemi.
- A Step-by-Step Guide to Bioconjugation with PEG Linkers: Application Notes and Protocols. (n.d.). Benchchem.
- Application Notes and Protocols for Bioconjugation Strategies Utilizing Unsaturated Amino Acids. (n.d.). Benchchem.
- The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues. (2025). MolecularCloud.
- This compound. (n.d.). Fluorochem.
- PROTAC Linkers: The Key to Targeted Protein Degradation. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- 1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride. (n.d.). Sigma-Aldrich.
- cas 1462921-50-1|| where to buy this compound. (n.d.). Chemenu.
- cas 1803580-89-3|| where to buy 1-(3-(Aminomethyl)azetidin-1-yl)ethanone hydrochloride. (n.d.). Chemenu.
- Preparation of amino acid amides. (n.d.). Google Patents.
- Ligandability of E3 Ligases for Targeted Protein Degradation Applications. (n.d.). PMC.
- Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (n.d.). PMC - NIH.
- Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. (n.d.). PMC.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). NIH.
- Drug Conjugate Linkers and Their Effects on Drug Properties. (2023). WuXi AppTec DMPK.
- Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. (2018). PubMed.
- Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. (2025). ResearchGate.
- Novel Peptide–Drug Conjugates with Dual Anticancer Activity. (n.d.). MDPI.
- Amide Bond Formation and Peptide Coupling. (2025). ResearchGate.
- (PDF) Amide bond formation using amino acid fluorides. (2025). ResearchGate.
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Scale-up synthesis of 1-Acetyl-3-aminoazetidine hydrochloride
An Application Note and Protocol for the Scale-Up Synthesis of 1-Acetyl-3-aminoazetidine Hydrochloride
Abstract
1-Acetyl-3-aminoazetidine hydrochloride is a pivotal building block in contemporary medicinal chemistry, valued for its role as a constrained bioisostere in drug design. The azetidine scaffold imparts unique conformational rigidity and physicochemical properties to parent molecules, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1] However, the synthesis of densely functionalized azetidines presents significant challenges, particularly on a large scale.[2] This document provides a comprehensive, robust, and scalable two-step protocol for the synthesis of 1-Acetyl-3-aminoazetidine hydrochloride, starting from the commercially available intermediate, tert-butyl (azetidin-3-yl)carbamate. The described methodology emphasizes operational simplicity, high yields, safety, and purification via crystallization, making it suitable for drug development and manufacturing environments.
Introduction to Synthetic Strategy
The synthesis of 1-Acetyl-3-aminoazetidine hydrochloride requires careful manipulation of protecting groups to achieve selective functionalization at the desired positions. The chosen strategy employs a differentially protected azetidine precursor, tert-butyl (azetidin-3-yl)carbamate, which features a free secondary amine at the N-1 position for acetylation and a Boc-protected primary amine at the C-3 position.
The two-step sequence involves:
-
Selective N-Acetylation: The azetidine ring nitrogen is acetylated using acetyl chloride in the presence of a non-nucleophilic base. This step yields the fully protected intermediate, tert-butyl (1-acetylazetidin-3-yl)carbamate.
-
Boc Deprotection and Salt Formation: The tert-butoxycarbonyl (Boc) group is removed under strong acidic conditions, which simultaneously protonates the newly liberated C-3 amino group to form the target hydrochloride salt. This method is highly efficient and often results in the direct precipitation of the pure product.
This approach avoids the handling of potentially unstable, unprotected 3-aminoazetidine and leverages a crystalline final product, which simplifies purification on a large scale compared to chromatographic methods.
Caption: High-level workflow for the synthesis of 1-Acetyl-3-aminoazetidine hydrochloride.
Part 1: Protocol for Selective N-Acetylation
Scientific Rationale
The first step is the selective acetylation of the secondary amine on the azetidine ring. Acetyl chloride is a highly reactive and efficient acetylating agent. A tertiary amine base, such as triethylamine (TEA), is crucial to scavenge the hydrochloric acid byproduct generated during the reaction.[3] This prevents the protonation of the starting material's ring nitrogen, which would render it unreactive. Dichloromethane (DCM) is selected as the solvent due to its inert nature and excellent solvating capacity for both the starting material and reagents. The reaction is performed at a low temperature (0 °C) to control the exotherm and minimize potential side reactions.
Experimental Protocol
-
Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with tert-butyl (azetidin-3-yl)carbamate (1.0 eq) and dichloromethane (DCM, 10 volumes).
-
Inerting and Cooling: Begin agitation and cool the resulting solution to 0-5 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq) dropwise to the reactor, ensuring the internal temperature does not exceed 5 °C.
-
Reagent Preparation: In a separate addition funnel, prepare a solution of acetyl chloride (1.1 eq) in DCM (2 volumes).
-
Acetylation: Add the acetyl chloride solution dropwise to the reactor over 60-90 minutes, maintaining the internal temperature at 0-5 °C. A mild exotherm is expected.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction for completion by TLC or HPLC analysis until the starting material is consumed.
-
Quenching: Slowly add deionized water (5 volumes) to quench the reaction, controlling the exotherm.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (aq) (5 volumes), saturated sodium bicarbonate (aq) solution (5 volumes), and brine (5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (1-acetylazetidin-3-yl)carbamate as a crude oil or solid. The material is often of sufficient purity for the next step.
-
Quantitative Data: Reagent Table
| Reagent | MW ( g/mol ) | Molar Eq. | Quantity (for 100g starting material) |
| tert-Butyl (azetidin-3-yl)carbamate | 172.22 | 1.0 | 100.0 g (0.58 mol) |
| Acetyl Chloride | 78.50 | 1.1 | 50.2 g (0.64 mol) |
| Triethylamine | 101.19 | 1.2 | 70.4 g (0.70 mol) |
| Dichloromethane (DCM) | 84.93 | - | ~1.2 L |
Part 2: Protocol for Boc Deprotection and Salt Formation
Scientific Rationale
The final step involves the cleavage of the Boc protecting group. A solution of hydrochloric acid in an organic solvent, such as 1,4-dioxane, is the reagent of choice for this transformation.[4] This reagent provides a strong, anhydrous acidic environment that efficiently removes the acid-labile Boc group, releasing isobutylene and carbon dioxide as gaseous byproducts. The use of an anhydrous system is critical as it promotes the precipitation of the final product as its hydrochloride salt, providing a highly effective method of purification.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocol
-
Reactor Setup: Charge the crude tert-butyl (1-acetylazetidin-3-yl)carbamate from Part 1 into a clean, dry reactor equipped with mechanical stirring and a nitrogen inlet/outlet.
-
Dissolution: Add 1,4-dioxane (5 volumes) and stir to dissolve the intermediate.
-
Acid Addition: Cool the solution to 10-15 °C. Slowly add a 4M solution of HCl in 1,4-dioxane (3.0 eq) via an addition funnel over 30-45 minutes. Gas evolution (CO₂) will be observed. Maintain the temperature below 25 °C.
-
Reaction and Precipitation: After the addition, allow the mixture to warm to room temperature and stir for 4-12 hours. The product will precipitate as a white solid. Monitor the reaction for completion by HPLC.
-
Isolation:
-
Filter the resulting slurry through a Büchner funnel.
-
Wash the filter cake thoroughly with a cold, non-polar solvent such as methyl tert-butyl ether (MTBE) or diethyl ether (3 x 2 volumes) to remove residual dioxane and organic impurities.
-
-
Drying: Dry the solid product under vacuum at 40-50 °C until a constant weight is achieved. This yields 1-Acetyl-3-aminoazetidine hydrochloride as a white to off-white crystalline solid.
Quantitative Data: Reagent Table
| Reagent | MW ( g/mol ) | Molar Eq. | Quantity (based on 0.58 mol scale) |
| tert-Butyl (1-acetylazetidin-3-yl)carbamate | 214.26 | 1.0 | 124.3 g (0.58 mol) |
| 4M HCl in 1,4-Dioxane | 36.46 (HCl) | 3.0 | 435 mL (1.74 mol HCl) |
| 1,4-Dioxane (as solvent) | 88.11 | - | ~620 mL |
| MTBE (for washing) | 88.15 | - | ~750 mL |
Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the final product.
| Analysis Method | Expected Result |
| ¹H NMR | Consistent with the structure of 1-Acetyl-3-aminoazetidine hydrochloride. Key signals include the acetyl methyl singlet (~2.0 ppm), azetidine ring protons (multiplets ~4.0-4.8 ppm), and a broad signal for the ammonium protons. |
| ¹³C NMR | Confirms the carbon framework, including signals for the acetyl carbonyl, methyl carbon, and the two distinct carbons of the azetidine ring. |
| Mass Spec (ESI+) | Detects the molecular ion of the free base [M+H]⁺ at m/z = 115.09. |
| HPLC Purity | ≥98% area. |
| Appearance | White to off-white crystalline solid. |
Safety and Scale-Up Considerations
-
Hazardous Reagents: Acetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Azetidine-containing compounds should be handled with care, as the class can have toxicological properties.[6][7]
-
Exothermic Reactions: Both the acetylation and the quenching steps are exothermic. For large-scale operations, controlled, slow addition of reagents and efficient reactor cooling are critical to maintain temperature and prevent runaway reactions.
-
Pressure Management: The deprotection step generates gaseous byproducts (CO₂ and isobutylene). The reactor must be vented to a suitable scrubbing system to manage the pressure increase safely.
-
Purification: The protocol is designed to yield a product that precipitates from the reaction mixture, which is ideal for scale-up as it avoids column chromatography.[8] If further purification is required, recrystallization from a solvent system like isopropanol/ether can be employed.
Conclusion
This application note details a validated, two-step synthesis for producing 1-Acetyl-3-aminoazetidine hydrochloride on a large scale. The process is characterized by its use of a strategic protecting group scheme, straightforward and high-yielding reactions, and a non-chromatographic purification method. By adhering to the outlined protocols and safety considerations, researchers and drug development professionals can reliably produce this valuable chemical intermediate with high purity and efficiency.
References
-
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (URL: [Link])
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (URL: [Link])
-
Singh, J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(5), 3340-3406. (URL: [Link]8]
-
Sparrow, M. (2025). What are the safety precautions when handling azetidine? Sparrow Chemical Blog. (URL: [Link]6]
-
Burley, G. A., & Davies, R. T. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. (URL: [Link]2]
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Azetidine. (URL: [Link]7]
-
Steven, A., et al. (2012). Development of a Scalable Synthesis of a Key Azetidine Intermediate for the Glucokinase Activator AZD1656. Organic Process Research & Development, 16(12), 1964–1972. (URL: [Link])
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- 4. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Analytical Characterization of 1-(3-Aminoazetidin-1-yl)ethanone Hydrochloride
Introduction: 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride (CAS No: 1462921-50-1) is a substituted azetidine derivative of increasing interest in pharmaceutical development due to the prevalence of the azetidine scaffold in modern medicinal chemistry.[1][2] The four-membered ring system offers a unique three-dimensional profile that can enhance physicochemical and pharmacokinetic properties.[1] Accurate and robust analytical methods are crucial for ensuring the identity, purity, and stability of this compound throughout the drug discovery and development process. This guide provides detailed protocols and expert insights for the comprehensive analytical characterization of this compound.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁ClN₂O | [3][4] |
| Molecular Weight | 150.61 g/mol | [2][4] |
| CAS Number | 1462921-50-1 | [3][4] |
| Appearance | Typically a solid powder | Inferred from safety data sheets |
| Storage | Inert atmosphere, 2-8°C | [4] |
High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination
Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the workhorse for purity assessment of polar, ionizable compounds like this compound. The hydrochloride salt form ensures good aqueous solubility, making it amenable to RP-HPLC. The primary challenge is managing the polar nature of the free amine and the acetylated azetidine ring, which can lead to poor retention on traditional C18 columns. The use of a polar-embedded or polar-endcapped C18 column is recommended to improve peak shape and retention. An acidic mobile phase with a suitable buffer is necessary to ensure the amine is protonated, leading to consistent retention and peak symmetry.
Experimental Protocol: RP-HPLC
Objective: To determine the purity of this compound and quantify it against a reference standard.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA), 99.5%
-
Deionized water (18.2 MΩ·cm)
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Polar-embedded C18 (e.g., Waters SymmetryShield™ RP18, Agilent Zorbax SB-AQ), 150 mm x 4.6 mm, 3.5 µm | Provides enhanced retention for polar analytes and improved peak shape. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to protonate the amine, ensuring good peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes. | A broad gradient is suitable for separating potential non-polar and polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 210 nm | The acetyl carbonyl group should provide UV absorbance at low wavelengths. A DAD is recommended to assess peak purity. |
| Injection Volume | 5 µL | Adjustable based on sample concentration and instrument sensitivity. |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh 5.0 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
-
Sample Solution (0.5 mg/mL): Accurately weigh 5.0 mg of the sample and prepare as described for the standard solution.
Workflow Diagram:
Caption: RP-HPLC workflow for purity analysis.
Data Analysis:
-
Purity: Calculate the area percentage of the main peak relative to the total area of all peaks detected.
-
Assay: Compare the peak area of the sample to that of the reference standard of a known concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Expertise & Experience: NMR spectroscopy is the most powerful technique for unambiguous structure elucidation. For this compound, both ¹H and ¹³C NMR are essential. The hydrochloride salt is typically soluble in D₂O or DMSO-d₆. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH). The expected ¹H NMR spectrum should show signals for the acetyl methyl group, the azetidine ring protons, and the amine protons. The azetidine ring protons will likely exhibit complex splitting patterns due to geminal and vicinal coupling.[5]
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Materials:
-
This compound sample
-
Deuterated solvent (DMSO-d₆ or D₂O)
-
NMR tubes
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Gently vortex to ensure complete dissolution.
Acquisition Parameters (400 MHz):
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled (zgpg30) |
| Acquisition Time | ~4 seconds | ~1.5 seconds |
| Relaxation Delay | 2 seconds | 2 seconds |
| Number of Scans | 16 | 1024 (or more) |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
Expected Chemical Shifts (Predicted):
-
¹H NMR (in DMSO-d₆):
-
~8.5-9.0 ppm (broad singlet, 3H, -NH₃⁺)
-
~4.0-4.5 ppm (multiplet, 4H, azetidine CH₂)
-
~3.8-4.2 ppm (multiplet, 1H, azetidine CH)
-
~2.0 ppm (singlet, 3H, -C(O)CH₃)
-
-
¹³C NMR (in DMSO-d₆):
-
~168 ppm (-C=O)
-
~50-55 ppm (azetidine CH₂)
-
~40-45 ppm (azetidine CH)
-
~21 ppm (-CH₃)
-
Data Analysis:
-
Confirm the presence of all expected signals and their integrations in the ¹H NMR spectrum.
-
Verify the number of carbon environments in the ¹³C NMR spectrum.
-
Utilize 2D NMR techniques (e.g., COSY, HSQC) if further structural confirmation is needed.
Mass Spectrometry (MS) for Molecular Weight Verification
Expertise & Experience: Mass spectrometry provides crucial confirmation of the molecular weight. Electrospray ionization (ESI) is the preferred method for this compound due to its polarity and the presence of basic nitrogen atoms, which are readily protonated. Analysis should be performed in positive ion mode. The expected observation is the molecular ion [M+H]⁺ corresponding to the free base form of the compound.
Experimental Protocol: LC-MS
Objective: To confirm the molecular weight of 1-(3-Aminoazetidin-1-yl)ethanone.
Instrumentation:
-
LC-MS system with an ESI source.
LC Conditions (for sample introduction):
-
A rapid isocratic or fast gradient elution can be used. The primary purpose of the LC is to introduce a clean sample into the mass spectrometer.
-
Mobile Phase: 50:50 Water:Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The basic amine readily accepts a proton. |
| Capillary Voltage | 3.5 kV | Typical voltage for stable spray. |
| Cone Voltage | 30 V | Can be optimized to minimize fragmentation. |
| Source Temperature | 120 °C | Standard condition. |
| Desolvation Gas Flow | 600 L/hr | Ensures efficient solvent removal. |
| Scan Range | 50 - 500 m/z | Covers the expected molecular ion. |
Expected Result: The free base has a molecular weight of 114.15 g/mol . The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 115.16 .
Logical Flow for Compound Confirmation:
Caption: Integrated workflow for compound confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR is a valuable technique for identifying the functional groups present in the molecule. It serves as a good identity check.
Experimental Protocol: FT-IR
Objective: To identify characteristic functional groups.
Instrumentation:
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
Acquisition:
-
Collect the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3200-3400 | N-H stretch | Primary amine (-NH₂) |
| ~2800-3000 | C-H stretch | Aliphatic CH, CH₂ |
| ~1640 | C=O stretch | Amide (strong) |
| ~1400-1500 | N-H bend | Primary amine (-NH₂) |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. For instance, the molecular weight confirmed by MS must correspond to the structure elucidated by NMR. The purity determined by HPLC should be consistent with the absence of significant impurity signals in the NMR spectrum. Any discrepancy between these techniques would indicate a potential issue with the sample's identity or purity, triggering further investigation. It is imperative that these methods are validated in the user's laboratory to demonstrate specificity, linearity, accuracy, and precision as per relevant regulatory guidelines.
References
-
Kuna, A. K., Ganapaty, S., & Radha, G. V. (2019). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. Asian Journal of Pharmaceutical and Clinical Research, 12(3), 203-208. [Link]
-
Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(2), 829. [Link]
-
National Center for Biotechnology Information. Analytical Methods. In: Toxicological Profile for 1,3-Butadiene. Agency for Toxic Substances and Disease Registry (US); 2012. [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of a new schiff base derived from 3-aminocoumarin. Molecules, 17(5), 5713-5722.
-
Hashim, O. S., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science, 7(2). [Link]
Sources
- 1. muthjps.mu.edu.iq [muthjps.mu.edu.iq]
- 2. cas 1462921-50-1|| where to buy this compound [german.chemenu.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 1462921-50-1|this compound|BLD Pharm [bldpharm.com]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Aminoazetidin-1-yl)ethanone Hydrochloride
Welcome to the technical support guide for the synthesis of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride (CAS: 1462921-50-1).[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable azetidine building block. The azetidine ring is a strained four-membered heterocycle that serves as a key structural motif in medicinal chemistry.[3] This guide is structured to walk you through the synthetic process, addressing common pitfalls from starting material handling to final product purification and storage.
Section 1: Starting Material and Pre-Reaction Setup
The quality and handling of your starting materials are paramount for a successful synthesis. The primary precursor, 3-aminoazetidine, is often supplied as a dihydrochloride salt, which presents its own set of challenges.
Question: My 3-aminoazetidine dihydrochloride starting material is not participating in the acylation reaction. What is the problem?
Answer: This is a very common issue. The 3-aminoazetidine dihydrochloride salt is highly stable, but the amine groups are protonated and thus non-nucleophilic. To make them reactive for acylation, you must first convert the salt to the free base. Performing the acylation directly on the hydrochloride salt, even with excess base, often leads to low yields and complex mixtures.
The recommended approach is a pre-reaction neutralization (free-basing) step. This is typically done by treating an aqueous or alcoholic solution of the salt with a strong base (e.g., NaOH, KOH) and extracting the volatile free amine. However, due to the high water solubility and volatility of 3-aminoazetidine, this can be challenging. A more robust in situ free-basing protocol is often preferred.
Recommended Protocol: In Situ Free-Basing of 3-Aminoazetidine Dihydrochloride
-
Suspend 3-aminoazetidine dihydrochloride in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile) under an inert atmosphere (Nitrogen or Argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a slight excess (2.2 to 2.5 equivalents) of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Stir the mixture at 0 °C for 30-60 minutes. You will observe the formation of a precipitate (triethylamine hydrochloride).
-
This slurry containing the free 3-aminoazetidine can now be used directly in the subsequent acylation step. Do not filter the mixture, as the free amine is in the solution.
Section 2: The Acylation Reaction - Controlling Regioselectivity
The core of the synthesis is the selective acylation of the 3-aminoazetidine free base. The molecule possesses two distinct amine nucleophiles: the endocyclic secondary amine (N-1) and the exocyclic primary amine (N-3). The goal is to selectively acylate the more nucleophilic secondary amine at the N-1 position.
Question: My reaction is producing a mixture of mono-acetylated isomers and a di-acetylated byproduct. How can I improve the regioselectivity for N-1 acylation?
Answer: This is the central challenge of this synthesis. The N-1 secondary amine is generally more sterically hindered but also more basic and nucleophilic than the N-3 primary amine. However, under harsh conditions, selectivity can be lost. Several factors control this selectivity:
-
Choice of Acylating Agent: The reactivity of the acylating agent is critical. Highly reactive agents like acetyl chloride can be less selective. Acetic anhydride is often a better choice, offering a good balance of reactivity and selectivity.
-
Stoichiometry: Use of a large excess of the acylating agent will inevitably lead to the formation of the di-acetylated impurity. A stoichiometric amount, or a very slight excess (e.g., 1.05 equivalents), is strongly recommended.
-
Order of Addition: The best practice is to add the acylating agent slowly to the solution of the free amine at a reduced temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the acylating agent, favoring reaction at the more nucleophilic N-1 site.
-
Temperature Control: Running the reaction at low temperatures (0 °C to room temperature) is crucial. Higher temperatures increase the rate of the less-favored N-3 acylation and can lead to di-acylation.
Diagram: Acylation Pathways
The following diagram illustrates the desired reaction pathway versus the potential side reactions.
Caption: Decision tree for troubleshooting low product purity.
Section 5: Stability and Storage
Question: What are the correct storage conditions for this compound?
Answer: The hydrochloride salt is significantly more stable than its free base counterpart. However, proper storage is still necessary to ensure its long-term integrity.
-
Temperature: Store in a refrigerator at 2-8 °C. [2]* Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to protect against moisture and air. The compound can be hygroscopic.
-
Container: Use a tightly sealed container, preferably with a secondary seal like parafilm.
The material safety data sheet indicates that the compound is harmful if swallowed and causes skin and eye irritation. [4]Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Appendix: Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on lab-specific conditions and reagent purity.
Synthesis of this compound from 3-Aminoazetidine Dihydrochloride
-
Free-Basing: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-aminoazetidine dihydrochloride (1.0 eq) and anhydrous dichloromethane (DCM, ~10 mL per gram of starting material). Cool the resulting suspension to 0 °C using an ice-water bath. Add triethylamine (2.5 eq) dropwise via syringe over 10 minutes. Stir the slurry at 0 °C for 45 minutes.
-
Acylation: In a separate flask, prepare a solution of acetic anhydride (1.05 eq) in anhydrous DCM (~2 mL per gram of anhydride). Add this solution dropwise to the cold amine slurry from Step 1 over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Salt Formation: Once the reaction is complete, cool the mixture back to 0 °C. Slowly add a 2M solution of HCl in diethyl ether (~1.1 eq) dropwise. A white precipitate should form.
-
Isolation: Stir the slurry at 0 °C for 1 hour. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove any soluble impurities.
-
Drying: Dry the white solid under high vacuum at room temperature to a constant weight to yield this compound.
References
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(10), 5515-5520. Available at: [Link]
-
Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48113-48141. Available at: [Link]
-
Parmar, D. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 6036-6121. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Available at: [Link]
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1284542. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Available at: [Link]
-
Kim, M., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(8), 923-928. Available at: [Link]
-
Pál, M., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11225-11237. Available at: [Link]
-
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 1-32. Available at: [Link]
- Keller, O., & Rudinger, J. (1974). Acylation of amino acids. U.S. Patent 4,126,628.
-
Wang, X., et al. (2016). Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. Molecules, 21(11), 1438. Available at: [Link]
- Keller, O., & Rudinger, J. (1978). Acylation of amino acids. U.S. Patent 4,126,628.
-
Cikotiene, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 988. Available at: [Link]
-
Fu, L., & Zhao, G. (2008). 1-(3-Amino-1H-inden-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o163. Available at: [Link]
- Berger, L., & Corraz, A. J. (1990). Process for synthesis of azetidine and novel intermediates therefor. U.S. Patent 4,966,979.
-
Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Peptide Science, 66(4), 211-236. Available at: [Link]
-
Gopi, H. N., & Suresh Babu, V. V. (2000). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amino esters using activated zinc dust. Journal of the Indian Chemical Society, 77(11-12), 549-551. Available at: [Link]
-
Hillier, M. C., & Chen, C. Y. (2006). A one-pot preparation of 1,3-disubstituted azetidines. The Journal of Organic Chemistry, 71(20), 7885-7887. Available at: [Link]
- Stella, V., et al. (2006). Salts of 5-azacytidine. WIPO Patent WO2006034154A2.
-
Roberts, J. D., & Caserio, M. C. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Wang, H., et al. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers, 8(15), 4057-4062. Available at: [Link]
-
Reddy, G. M., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 599-605. Available at: [Link]
-
Majer, P., & Kočevar, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 1044-1071. Available at: [Link]
Sources
- 1. 1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride Sigma-Aldrich [sigmaaldrich.com]
- 2. 1462921-50-1|this compound|BLD Pharm [bldpharm.com]
- 3. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
Technical Support Center: Synthesis of 1-Acetyl-3-aminoazetidine Hydrochloride
Welcome to the technical support center for the synthesis of 1-Acetyl-3-aminoazetidine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable building block. The inherent ring strain of the azetidine core presents unique synthetic challenges, but with careful consideration of reaction parameters and purification strategies, these hurdles can be overcome.[1][2]
This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific problems you may encounter during your experiments.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Section 1: Starting Materials and Reagent Quality
Question 1: My reaction yield is consistently low, starting from 3-aminoazetidine dihydrochloride. What could be the issue?
Low yields often trace back to the quality and handling of the starting materials. 3-Aminoazetidine is typically supplied as a dihydrochloride salt to improve its stability. However, incomplete neutralization of this salt prior to the acetylation step is a common pitfall.
Root Cause Analysis:
-
Incomplete Neutralization: The N-acetylation reaction with reagents like acetic anhydride or acetyl chloride requires a free primary amine. If the hydrochloride salt is not fully neutralized, a significant portion of your starting material will be present in its protonated, unreactive form.
-
Base Selection: The choice of base is critical. A weak base may not be sufficient to fully deprotonate the ammonium salt, while an excessively strong base can lead to side reactions. Organic tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[3] The stoichiometry of the base is equally important; at least two equivalents are required to neutralize the dihydrochloride salt and to scavenge the acid generated during acetylation.
Troubleshooting Protocol: Optimizing the Neutralization Step
-
Pre-neutralization: Before adding the acetylating agent, suspend the 3-aminoazetidine dihydrochloride in a suitable aprotic solvent (e.g., dichloromethane (DCM), acetonitrile).
-
Base Addition: Add 2.2 to 2.5 equivalents of a suitable base (e.g., triethylamine) and stir the mixture at room temperature for 30-60 minutes. This allows for the complete formation of the free amine.
-
Monitoring (Optional but Recommended): You can monitor the neutralization by taking a small aliquot, quenching it with water, and analyzing the aqueous layer by pH paper to ensure it is basic.
Question 2: I am synthesizing my own 3-aminoazetidine starting material. What are the critical parameters to ensure high quality?
The synthesis of the 3-aminoazetidine precursor is a multi-step process where impurities can be introduced. A common route involves the use of a protecting group on the azetidine nitrogen.
Key Considerations for Precursor Synthesis:
-
Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is frequently used due to its stability and ease of removal under acidic conditions.[4][5] The benzyl (Bn) group is an alternative, though its removal often requires harsher hydrogenolysis conditions.[3] Using a t-butyl group on the azetidine nitrogen has been shown to lead to cleaner displacement reactions, simplifying purification.[3]
-
Purification of Intermediates: Each intermediate in the synthesis of 3-aminoazetidine should be carefully purified to prevent carrying impurities forward. For instance, the synthesis of 1-Boc-3-aminoazetidine often proceeds via a mesylate or tosylate intermediate.[6] Incomplete reaction or side products from this step can impact the final acetylation.
-
Deprotection Step: The final deprotection of the N-Boc group to yield 3-aminoazetidine is typically performed using a strong acid like hydrochloric acid (HCl) in a solvent such as dioxane or methanol. It is crucial to ensure complete removal of the Boc group, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Incomplete deprotection will lead to a mixture of starting materials for the acetylation step.
| Protecting Group | Introduction Conditions | Removal Conditions | Advantages/Disadvantages |
| Boc | Di-tert-butyl dicarbonate (Boc)2O, base (e.g., NaHCO3) | Strong acid (e.g., HCl, TFA) | Adv: Mild removal. Disadv: Acid sensitive. |
| Cbz | Benzyl chloroformate (CbzCl), base | Hydrogenolysis (H2, Pd/C) | Adv: Stable to acid/base. Disadv: Requires hydrogenation. |
| Benzyl (Bn) | Benzyl bromide, base | Hydrogenolysis (H2, Pd/C) | Adv: Stable. Disadv: Harsher removal conditions.[3] |
Section 2: The N-Acetylation Reaction
Question 3: What are the best acetylating agents and reaction conditions to maximize the yield of 1-Acetyl-3-aminoazetidine?
The choice of acetylating agent and the reaction conditions are paramount for a successful and high-yielding N-acetylation.
Comparison of Acetylating Agents:
-
Acetic Anhydride: A common and effective reagent. It is less reactive than acetyl chloride, which can sometimes be advantageous in controlling the reaction. The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct.
-
Acetyl Chloride: Highly reactive and can lead to rapid and complete acetylation.[7] However, its high reactivity can also lead to side reactions if not controlled properly. It is crucial to perform the reaction at low temperatures (e.g., 0 °C) and to add the acetyl chloride dropwise.[7][8][9]
Optimized N-Acetylation Protocol:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-aminoazetidine dihydrochloride (1 equivalent) in anhydrous DCM.
-
Neutralization: Cool the suspension to 0 °C and add triethylamine (2.5 equivalents) dropwise. Stir for 30 minutes at 0 °C.
-
Acetylation: Slowly add a solution of acetyl chloride (1.1 equivalents) in DCM to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Workflow for Optimized N-Acetylation
Caption: Optimized workflow for the N-acetylation of 3-aminoazetidine.
Question 4: I am observing a significant amount of a di-acetylated byproduct. How can I prevent this?
While the azetidine nitrogen is significantly less nucleophilic than the primary amine, di-acetylation can occur under certain conditions, especially with highly reactive acetylating agents or prolonged reaction times.
Mitigation Strategies for Di-acetylation:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acetylating agent. A large excess will drive the formation of the di-acetylated product.
-
Lower Reaction Temperature: Perform the reaction at 0 °C or even lower temperatures (-10 °C to 0 °C) to control the reactivity of the acetylating agent.
-
Slow Addition: Add the acetylating agent dropwise over a period of 15-30 minutes to maintain a low instantaneous concentration.
-
Choice of Acetylating Agent: Consider using acetic anhydride, which is less reactive than acetyl chloride, to improve selectivity.
Section 3: Product Isolation and Purification
Question 5: The purification of 1-Acetyl-3-aminoazetidine hydrochloride is proving difficult. What is the best method for isolation and purification?
The hydrochloride salt of 1-Acetyl-3-aminoazetidine is often a crystalline solid, which can be advantageous for purification.
Recommended Purification Protocol:
-
Initial Isolation: After the aqueous workup and removal of the organic solvent, the crude product is often an oil or a semi-solid.
-
Conversion to Hydrochloride Salt: Dissolve the crude product in a minimal amount of a suitable solvent like isopropanol or ethanol. Slowly add a solution of HCl in diethyl ether or dioxane until the pH is acidic.
-
Crystallization/Precipitation: The hydrochloride salt should precipitate out of the solution. Cooling the mixture in an ice bath can aid in this process.
-
Filtration and Washing: Collect the solid by filtration, and wash it with a cold, non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.
-
Recrystallization (if necessary): If the product is still not pure, recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed to improve purity.
Question 6: My final product appears to be unstable and decomposes over time. What are the stability considerations for 1-Acetyl-3-aminoazetidine hydrochloride?
The strained four-membered azetidine ring can be susceptible to ring-opening, particularly under acidic or basic conditions.[1][10][11] The hydrochloride salt is generally more stable for long-term storage than the free base.
Key Stability Factors and Troubleshooting:
-
pH Sensitivity: The azetidine ring is vulnerable to ring-opening reactions under extreme pH conditions.[10] The protonation of the azetidine nitrogen in acidic media can facilitate nucleophilic attack and subsequent ring-opening.[1]
-
Storage Conditions: Store the final product as the hydrochloride salt at low temperatures (e.g., 2-8 °C) under an inert atmosphere to minimize degradation.
-
Solvent Choice for Storage: Avoid storing the compound in protic solvents for extended periods, as this can facilitate decomposition.
Troubleshooting Decomposition:
-
Re-purification: If decomposition is suspected, the material can be re-purified by recrystallization.
-
Characterization: Use NMR spectroscopy to check for the presence of ring-opened impurities. The characteristic signals for the azetidine ring protons are typically found in the 3.0-4.5 ppm range in the 1H NMR spectrum.[12]
Decision Tree for Troubleshooting Low Yield
Caption: A decision tree to diagnose and resolve common causes of low yield.
References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters. [Link]
-
Regioselective ring opening reactions of azetidines. (n.d.). ResearchGate. [Link]
-
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2015). The Journal of Organic Chemistry. [Link]
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (2022). Journal of the American Chemical Society. [Link]
-
Ring-opening of azetidines. (n.d.). ResearchGate. [Link]
- Synthesis of azetidine derivatives. (2000).
-
A Single-Step Synthesis of Azetidine-3-amines. (2020). The Journal of Organic Chemistry. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023). Molecules. [Link]
-
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (2014). Journal of Medicinal Chemistry. [Link]
-
Amino Acid-Protecting Groups. (n.d.). SciSpace. [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry. [Link]
-
Protecting Groups List. (n.d.). SynArchive. [Link]
-
Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. [Link]
-
Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. (n.d.). University of Massachusetts Chan Medical School. [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2012). HETEROCYCLES. [Link]
-
N-Terminus Acetylation Protocol. (n.d.). CDN. [Link]
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (2022). Frontiers in Molecular Biosciences. [Link]
-
AZETIDINE. (n.d.). Organic Syntheses. [Link]
-
Nucleoside N-acylation with active derivatives of amino acids. (n.d.). Semantic Scholar. [Link]
-
Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. (2013). Journal of Chemical Sciences. [Link]
- Process for synthesis of azetidine and novel intermediates therefor. (1990).
- Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012).
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). LJMU Research Online. [Link]
-
Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (2006). Molecules. [Link]
-
Synthesis of azetidines by cycloaddition of imines to aromatic acetyl chloride moiety. (n.d.). ResearchGate. [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Stability and degradation of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride
Answering your request, here is a technical support center for 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride.
Welcome to the technical support resource for this compound (CAS No. 1462921-50-1). As Senior Application Scientists, we have compiled this guide based on field experience and established chemical principles to help you navigate the complexities of handling and experimentation with this compound. This center provides in-depth answers to common and advanced questions regarding its stability and degradation.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries we receive.
Q1: How should I store solid this compound?
A: Proper storage is critical to maintain the integrity of the compound. For long-term storage, the solid material should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Several suppliers recommend refrigeration at 2-8°C under an inert atmosphere to maximize shelf life.[3]
Q2: What are the primary safety precautions for handling this compound?
A: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[4] Always handle this compound in a well-ventilated area or fume hood.[1] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[4] Avoid creating dust, and wash hands thoroughly after handling.[2]
Q3: What is the recommended procedure for preparing a stock solution?
A: To prepare a stock solution, allow the solid compound to equilibrate to room temperature before opening the container to prevent moisture condensation. Use a validated solvent appropriate for your experimental system (e.g., DMSO, water, or a buffer). Due to the potential for hydrolysis, especially in non-neutral aqueous solutions, we recommend preparing fresh solutions for each experiment or conducting a stability study in your specific solvent system if storage is required.
Q4: Is the compound stable in aqueous solutions?
A: The stability in aqueous solutions is pH and temperature-dependent. The molecule contains an amide linkage, which is susceptible to hydrolysis under acidic or basic conditions.[5] For critical applications, we advise verifying its stability over your experimental timeframe using a method like HPLC to monitor for the appearance of degradation products.
Troubleshooting Guide: Degradation and Impurity Issues
This section addresses specific experimental challenges related to compound stability.
Q5: I am observing new or growing impurity peaks in my HPLC analysis of the compound over time. What is happening?
A: The appearance of new peaks is a strong indicator of compound degradation. Given the structure of this compound, there are two primary degradation pathways to consider:
-
Amide Bond Hydrolysis: This is one of the most common degradation routes for molecules containing an amide group.[5] The acetyl group can be cleaved, yielding 3-aminoazetidine and acetic acid. This reaction is often catalyzed by acidic or basic conditions.
-
Azetidine Ring Opening: The four-membered azetidine ring is strained and can be susceptible to nucleophilic attack, leading to ring-opening. This can be initiated by solvents, buffers, or other components in your experimental matrix, potentially forming various isomeric products. Studies on other azetidine-containing compounds have shown this pathway can be initiated by the formation of an intermediate azetidinium ion.[5]
Thermal stress is another factor; elevated temperatures can accelerate both hydrolysis and ring-opening, and at high temperatures, will lead to complete decomposition.[1][2]
Potential Degradation Pathways
Caption: Potential degradation pathways for 1-(3-Aminoazetidin-1-yl)ethanone.
Q6: My experimental results are inconsistent. Could compound instability be the cause?
A: Absolutely. Inconsistent results are a classic symptom of a compound degrading during your experiment. Degradation leads to:
-
Reduced Potency: The concentration of the active parent compound decreases, leading to weaker-than-expected biological or chemical effects.
-
Interference from Degradants: Degradation products may have their own unintended biological activity, or they might interfere with analytical measurements, skewing your results.
If you suspect instability, run a control experiment where you incubate the compound under your exact experimental conditions for the full duration of the assay, then analyze its purity via HPLC or LC-MS.
Q7: How can I definitively identify the degradation products in my samples?
A: A forced degradation study is the standard approach to proactively identify potential degradation products and establish the stability profile of a compound.[6] This involves subjecting the compound to a range of harsh conditions to accelerate its breakdown. By analyzing the resulting mixtures, you can identify the degradants that are likely to form under normal experimental or storage conditions. This is a key component of developing a stability-indicating analytical method.[7]
The primary analytical tool for this is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) to elucidate the structures of the unknown impurity peaks.[5][8]
In-Depth Protocols & Data
Protocol 1: Forced Degradation Study
This protocol outlines the conditions to investigate the stability of this compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in water or methanol).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. (See Table 2). Include a control sample stored at 2-8°C in the dark.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Incubate at room temperature or slightly elevated (e.g., 40°C).
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature. Note: Base hydrolysis is often rapid.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light.[7]
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C), protected from light.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated light source (UV and/or visible light) as per ICH Q1B guidelines.
-
Sampling & Analysis: Withdraw samples from each condition at various time points (e.g., 2, 8, 24, 48 hours). If necessary, neutralize the acid and base samples before injection. Analyze all samples, including the control, by a suitable RP-HPLC method.
-
Characterization: Use LC-MS to obtain mass data for the new impurity peaks to help identify their structures.
Data Summary Tables
Table 1: Recommended Storage & Handling
| Condition | Solid State | Solution |
| Temperature | 2-8°C Recommended[3] | Prepare fresh; if storage is needed, validate at 2-8°C |
| Atmosphere | Inert atmosphere recommended[3] | Degas solvents to remove oxygen |
| Light | Store protected from light | Store in amber vials |
| Handling | Use in a well-ventilated area with appropriate PPE[1] | Use in a well-ventilated area with appropriate PPE |
Table 2: Example Conditions for Forced Degradation Study
| Stress Type | Condition | Typical Duration | Potential Product |
| Acid Hydrolysis | 0.1 M HCl, 40°C | 2 - 48 hours | 3-Aminoazetidine |
| Base Hydrolysis | 0.1 M NaOH, RT | 1 - 24 hours | 3-Aminoazetidine |
| Oxidation | 3% H₂O₂, RT | 2 - 48 hours | N-oxides, ring-opened products |
| Thermal | 60°C in solution | 24 - 72 hours | Hydrolysis and other products |
| Photolytic | ICH Q1B light source | N/A | Varies |
References
-
Stawinoga, M., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega. [Online] Available at: [Link]
-
Van den Bossche, J., et al. (2020). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. [Online] Available at: [Link]
-
Alsante, K. M., et al. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. [Online] Available at: [Link]
-
National Center for Biotechnology Information. 1-(3-Amino-1H-inden-2-yl)ethanone. PubChem. [Online] Available at: [Link]
-
Weiss, P., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics. [Online] Available at: [Link]
-
Peraman, R., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. ResearchGate. [Online] Available at: [Link]
-
Peraman, R., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Center for Biotechnology Information. [Online] Available at: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. library.dphen1.com [library.dphen1.com]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Purification Challenges of Polar Azetidine Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for the unique challenges encountered during the purification of polar azetidine compounds. The inherent polarity and potential instability of the azetidine ring demand specialized approaches to achieve high purity.[1][2] This resource consolidates field-proven insights and methodologies to streamline your purification workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar azetidine compounds using various chromatography techniques.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q: My polar azetidine compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?
A: This is a classic challenge with polar analytes in reversed-phase (RP) chromatography.[3] The high affinity of your polar azetidine for the polar mobile phase prevents effective interaction with the nonpolar stationary phase.[4][5] Here are several strategies to enhance retention:
-
Employ a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity and improved retention for polar compounds.[3]
-
Increase Mobile Phase Polarity: If you are not already using a highly aqueous mobile phase, gradually increase the water content. Modern RP columns are designed to be stable in 100% aqueous conditions.[3][6]
-
Utilize Ion-Pairing Chromatography: For ionizable azetidine compounds, adding an ion-pairing reagent to the mobile phase can significantly improve retention. The reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and affinity for the stationary phase.[4]
-
Consider HILIC as an Alternative: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds.[7][8] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer.[9]
Issue 2: Peak Tailing in HPLC
Q: I am observing significant peak tailing for my polar azetidine compound. What are the likely causes and solutions?
A: Peak tailing is often caused by secondary interactions between the basic azetidine nitrogen and acidic silanol groups on the silica surface of the column.[3]
-
Mobile Phase pH Optimization: The charge state of your azetidine compound is pH-dependent. Operating at a pH where the azetidine is neutral can minimize interactions with residual silanols. For a basic compound, a higher pH is generally better. However, be mindful of the pH limitations of your column.
-
Use an End-Capped Column: High-quality, end-capped columns have fewer accessible silanol groups, reducing the potential for secondary interactions.[3]
-
Add a Mobile Phase Modifier: A small amount of a basic modifier, like triethylamine (TEA) or ammonia, can be added to the mobile phase to compete with the azetidine for interaction with the silanol groups, thereby improving peak shape.
-
Lower Buffer Concentration: High buffer concentrations can sometimes contribute to peak shape issues. Experiment with buffer concentrations in the 5-100 mM range.[10]
Issue 3: On-Column Decomposition
Q: My azetidine compound appears to be degrading during silica gel chromatography. How can I prevent this?
A: The acidic nature of standard silica gel can catalyze the ring-opening of the strained azetidine ring, especially for sensitive analogs.[1]
-
Neutralize the Silica Gel: Deactivate the silica by preparing a slurry with a solvent system containing 1-2% triethylamine before packing the column.[1]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based support.[1] Florisil is another less polar alternative to silica.[11]
-
Minimize Residence Time: Run the chromatography as quickly as possible to reduce the contact time between your compound and the stationary phase.[1]
-
Dry Loading with Care: If dry loading, ensure the silica used for dry loading is also neutralized if your compound is sensitive.[12]
Issue 4: Difficulty with Non-Chromatographic Purification
Q: My polar azetidine is difficult to crystallize. Are there alternative non-chromatographic methods?
A: Crystallization of highly polar compounds can indeed be challenging. Here are some strategies to consider:
-
Salt Formation: Converting the basic azetidine to a salt by adding an acid can significantly alter its solubility properties and often promotes crystallization. Experiment with various pharmaceutically acceptable acids (e.g., HCl, HBr, tartaric acid, citric acid).
-
Co-crystallization: The addition of a co-former can sometimes facilitate the crystallization of a compound that is difficult to crystallize on its own.[13]
-
Solvent Selection and Anti-Solvent Addition: A systematic screen of different solvent systems is crucial. Cooling crystallization and anti-solvent addition are common techniques.[14] For highly polar compounds, a polar solvent for dissolution followed by the addition of a non-polar anti-solvent is a good starting point.
-
Seeding: If you have a small amount of pure, crystalline material, using it to seed a supersaturated solution can induce crystallization.[15]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose chromatography technique for polar azetidines?
A1: While there is no single "best" technique for all polar azetidines, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a very effective starting point.[7][8][16] It is specifically designed for polar compounds that are poorly retained in reversed-phase chromatography.[8] Supercritical Fluid Chromatography (SFC) is also emerging as a powerful and green alternative for the purification of polar compounds.[17][18][19]
Q2: How can I remove residual metal catalysts from my polar azetidine compound?
A2: Residual metal catalysts can often be challenging to remove from polar, coordinating compounds like azetidines.
-
Acid Wash: An aqueous wash with a mild acid can protonate the azetidine, increasing its water solubility and potentially leaving the less polar catalyst behind in the organic layer.[20] However, this must be done with caution due to the acid sensitivity of some azetidines.
-
Scavenger Resins: Functionalized resins designed to bind specific metals can be very effective.
-
Ion-Exchange Chromatography: If the azetidine is basic, it can be captured on a cation exchange resin and subsequently eluted, leaving neutral or anionic impurities behind.[21]
Q3: My azetidine is chiral. What are the key considerations for its purification?
A3: Chiral purification adds another layer of complexity.
-
Chiral Chromatography: HPLC or SFC with a chiral stationary phase is the most common method for separating enantiomers.[22][23][24]
-
Diastereomeric Salt Formation: If your azetidine is basic, it can be reacted with a chiral acid to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by crystallization. The desired enantiomer can then be recovered by neutralizing the salt.
Q4: Can I use normal-phase chromatography for polar azetidines?
A4: It can be challenging. Highly polar azetidines may bind irreversibly to the polar stationary phase (like silica or alumina) in normal-phase chromatography.[16] If you do attempt normal-phase, you will likely need a very polar mobile phase, such as a mixture of dichloromethane and methanol or even chloroform, methanol, and water.[11][25] Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent is often necessary to prevent peak streaking and improve recovery.[1]
Experimental Protocols & Visualizations
Protocol 1: General HILIC Method Development for Polar Azetidines
-
Column Selection: Start with a bare silica or an amide-functionalized HILIC column.
-
Mobile Phase Preparation:
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10-15 column volumes.
-
Gradient Elution: Start with a shallow gradient, for example:
-
0-10 min: 0-50% Mobile Phase B
-
10-12 min: 50-90% Mobile Phase B
-
12-15 min: 90% Mobile Phase B
-
15-16 min: 90-0% Mobile Phase B
-
16-20 min: Re-equilibrate at 0% Mobile Phase B
-
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[3]
Decision-Making Workflow for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
Mechanism of Peak Tailing on Silica Gel
Caption: Secondary interactions causing peak tailing.
Data Summary
| Technique | Stationary Phase | Mobile Phase | Best For... | Key Challenge |
| Reversed-Phase | C18, C8 (Non-polar) | Polar (e.g., Water/Acetonitrile) | Less polar azetidines or with ion-pairing agents. | Poor retention of highly polar compounds.[3][5] |
| HILIC | Silica, Amide (Polar) | Non-polar (e.g., >80% Acetonitrile) | Highly polar and hydrophilic azetidines.[7][8] | Method development can be less intuitive than RP. |
| Normal-Phase | Silica, Alumina (Polar) | Non-polar (e.g., Hexane/EtOAc) | Rarely suitable; may work for protected azetidines. | Strong, irreversible binding; requires modifiers.[16] |
| Ion-Exchange | Charged Resin | Aqueous Buffer | Ionizable azetidines (basic).[26][27] | Requires compound to be charged; salt removal. |
| SFC | Various | Supercritical CO2 + Modifier | Chiral and achiral polar compounds; green chemistry.[17][18][19] | Specialized equipment required. |
References
-
How Good is SFC for Polar Analytes? Chromatography Today. [Link]
-
Naegele, E., & Soelter, S. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent Technologies, Inc. [Link]
-
Video: Supercritical Fluid Chromatography. (2024). JoVE. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne LABS. [Link]
-
Van Zelst, et al. (2018). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions (RSC Publishing). [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). NIH. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). NIH. [Link]
-
What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? (2018). Reddit. [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). ACS Publications. [Link]
-
Crystallization in situ, structural investigation, physicochemical properties of azetidine cocrystals with water. (2025). ResearchGate. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
Reversed-phase chromatography. Wikipedia. [Link]
-
A new solution for removing metal-based catalyst residues from a biodegradable polymer. (2025). [Link]
-
HILIC to the Rescue: Pharmaceutical Development Case Examples. (2019). LCGC International. [Link]
-
Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. (2021). PubMed. [Link]
-
Azetidine: Basicity and Preparation. (2020). YouTube. [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). NIH. [Link]
-
Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc. [Link]
-
HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. [Link]
-
Guide for crystallization. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Crystallization. [Link]
-
Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. (2021). [Link]
-
Introduction to Ion Exchange Chromatography. Bio-Rad. [Link]
-
Chiral and Achiral Compounds Purification. Neopharm Labs. [Link]
-
A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. (2012). HPLC. [Link]
-
In Reverse-Phase Chromatography, What Elutes First? (2025). YouTube. [https://www.youtube.com/watch?v=kL Yung-n9c]([Link] Yung-n9c)
-
7.10: Reverse Phase Chromatography. (2022). Chemistry LibreTexts. [Link]
-
Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
- Removal of impurities
-
Deactivation of Secondary Amine Catalysts via Aldol Reaction – Amine Catalysis Under Solvent-Free Conditions. ResearchGate. [Link]
-
Workup: Amines. University of Rochester, Department of Chemistry. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). NIH. [Link]
-
Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. (2020). ACS Publications. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). ResearchGate. [Link]
-
Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. (2022). PubMed. [Link]
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Optimizing reaction time for the acylation of 3-aminoazetidine
Welcome to the technical support center for the acylation of 3-aminoazetidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in their synthetic workflows. Azetidine moieties are increasingly vital in drug discovery for their ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1] The acylation of the 3-amino group is a fundamental step in elaborating these scaffolds.
This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Which acylating agents are most effective for 3-aminoazetidine?
A1: The choice of acylating agent depends on the desired reactivity and the stability of your substrate.
-
Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive and widely used. They typically provide fast reaction times but generate a stoichiometric amount of acid byproduct (e.g., HCl), which must be neutralized.[2]
-
Acid Anhydrides (e.g., Acetic Anhydride): These are also very common and are slightly less reactive than acyl halides, which can sometimes offer better control and selectivity. They also produce an acid byproduct (a carboxylic acid).[3]
-
Carboxylic Acids: Direct acylation with carboxylic acids is possible but requires the use of a coupling agent to activate the acid. Common coupling agents include carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts (e.g., HATU, HBTU). This method is standard in peptide synthesis and is useful for sensitive substrates.
Q2: Why is a base essential for this reaction, and which one should I choose?
A2: A base is critical for two main reasons. First, it neutralizes the acidic byproduct generated when using acyl halides or anhydrides. Without a base, the acid would protonate the nitrogen of the 3-aminoazetidine, rendering it non-nucleophilic and halting the reaction.[2] Second, in some cases, the base can act as a nucleophilic catalyst.
The selection of the base is crucial for success:
-
Non-Nucleophilic Amine Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA/Hunig's base)): These are the most common choices. They are sufficiently basic to scavenge the acid byproduct without competing with the 3-aminoazetidine as a nucleophile.
-
Pyridine: Pyridine can serve as both a base and a nucleophilic catalyst. It reacts with the acylating agent to form a highly reactive acyl pyridinium intermediate, which is then attacked by the amine.[4]
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are often used in biphasic systems (e.g., Schotten-Baumann conditions) or when a milder, heterogeneous base is preferred.
| Base | pKa of Conjugate Acid | Typical Use Case | Notes |
| Triethylamine (TEA) | ~10.7 | General purpose acid scavenger | Most common choice; ensure high purity. |
| DIPEA (Hunig's Base) | ~10.7 | For sterically hindered substrates | Its bulkiness makes it non-nucleophilic. |
| Pyridine | ~5.2 | Base and nucleophilic catalyst | Can accelerate slow reactions. |
| Sodium Bicarbonate | ~6.4 (pKa1 of H₂CO₃) | Aqueous or biphasic conditions | Mild, inexpensive, and easy to remove. |
Q3: How do I ensure selective acylation at the exocyclic C3-amine versus the endocyclic ring nitrogen?
A3: This is a key challenge. The secondary amine within the azetidine ring is also nucleophilic.
-
Use a Protecting Group: The most robust strategy is to use a starting material where the ring nitrogen is protected, most commonly as a tert-butoxycarbonyl (Boc) carbamate (i.e., 1-Boc-3-aminoazetidine).[5][6] The Boc group reduces the nucleophilicity of the ring nitrogen, ensuring that acylation occurs exclusively at the free primary amine at the C3 position.[7] This protecting group is stable to typical acylation conditions and can be removed later under acidic conditions (e.g., TFA).
-
Kinetic Control: In an unprotected 3-aminoazetidine, the primary exocyclic amine is generally more nucleophilic and less sterically hindered than the secondary endocyclic amine. Under carefully controlled conditions (low temperature, slow addition of the acylating agent), a degree of selectivity for the primary amine can be achieved, but this often leads to mixtures and is not ideal for complex syntheses.
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is the most common issue, often stemming from one of several root causes.
Possible Cause A: Inactive or Degraded Reagents
-
The "Why": Acyl halides and anhydrides are highly susceptible to hydrolysis by atmospheric moisture. 3-aminoazetidine, especially as the free base, can be unstable over long-term storage.
-
Troubleshooting Steps:
-
Check the Acylating Agent: If using an acyl chloride, check for a pungent acidic smell (indicating HCl from hydrolysis). If in doubt, use a fresh bottle or re-distill the agent.
-
Verify the Amine: Ensure the 3-aminoazetidine starting material is pure. If it's a salt (e.g., hydrochloride), ensure it has been properly neutralized to the free base before the reaction or that sufficient base is used to neutralize both the salt and the reaction byproduct.
-
Use Anhydrous Conditions: Dry your glassware thoroughly. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
Possible Cause B: Suboptimal Reaction Conditions
-
The "Why": Acylation is a bimolecular reaction, and its rate is sensitive to temperature, concentration, and time.
-
Troubleshooting Steps:
-
Temperature Control: Many acylations are initiated at 0 °C to control the initial exotherm, especially during the dropwise addition of the acylating agent, and then allowed to warm to room temperature.[2] If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be required, but be cautious of potential side reactions.
-
Monitor Reaction Progress: Do not rely on a fixed reaction time. Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting amine.
-
Concentration: Ensure the reaction is not too dilute. A typical concentration is in the range of 0.1-0.5 M.
-
Possible Cause C: Azetidine Ring Cleavage
-
The "Why": The strained four-membered ring of azetidine can be susceptible to nucleophilic ring-opening, especially after quaternization of the ring nitrogen.[8] This can be triggered by harsh reagents or prolonged reaction times at elevated temperatures.
-
Troubleshooting Steps:
-
Use a Protected Azetidine: Using an N-Boc protected 3-aminoazetidine significantly stabilizes the ring and prevents this side reaction.
-
Moderate Conditions: Avoid strong acids and high temperatures if using an unprotected azetidine.
-
Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid product degradation.[8]
-
Problem 2: Low Purity or Multiple Products
Possible Cause A: Excess Unreacted Starting Amine
-
The "Why": The product amide is often less basic than the starting amine. This difference in basicity can be exploited for purification.
-
Troubleshooting Steps:
-
Acidic Wash: During the aqueous workup, wash the organic layer with a dilute acid (e.g., 1M HCl or 5% citric acid solution). The basic starting amine will be protonated to form a water-soluble salt and partition into the aqueous phase, while the less basic amide product remains in the organic layer.[2]
-
Chromatography: If the product is also basic, an acidic wash may not be suitable. In this case, purification by column chromatography on silica gel is the standard approach.
-
Possible Cause B: Product is Water-Soluble or Highly Polar
-
The "Why": The introduction of an amide bond and the presence of the azetidine ring can make the final product quite polar, potentially leading to losses during aqueous workup.
-
Troubleshooting Steps:
-
Minimize Aqueous Workup: If you suspect your product has high water solubility, avoid extensive washing with water or brine.
-
Back-Extraction: After the initial extraction, you can "back-extract" the aqueous layers with a more polar organic solvent (like ethyl acetate or even a mixture of DCM/isopropanol) to recover any dissolved product.
-
Alternative Purification: Standard silica gel chromatography may not be effective for very polar compounds. Consider using reverse-phase chromatography (C18) or specialized techniques like hydrophilic interaction chromatography (HILIC) or ion-exchange chromatography.[9][10]
-
Experimental Protocols
General Protocol for Acylation of 1-Boc-3-aminoazetidine
This protocol describes a standard procedure using an acyl chloride.
Materials:
-
1-Boc-3-aminoazetidine (1.0 eq)
-
Acyl Chloride (1.05 - 1.2 eq)
-
Triethylamine (TEA) or DIPEA (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent.
Procedure:
-
Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-3-aminoazetidine (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add the base (e.g., TEA, 1.5 eq) to the stirred solution.
-
Acylating Agent Addition: Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 10-15 minutes. Ensure the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.
-
Quenching: Once complete, cool the mixture back to 0 °C and carefully quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (if applicable, see Troubleshooting), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or recrystallization as needed.
References
-
Navickas, T., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1003. Available at: [Link]
-
Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49389-49421. Available at: [Link]
- Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Chem-Station. (2014). Acyl Protective Groups. Retrieved from [Link]
-
LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]
-
ACS Publications. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
-
Beilstein Journals. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile ring cleavage of basic azetidines. Retrieved from [Link]
-
ResearchGate. (2023). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]
- Google Patents. (1978). CA1084908A - Acylation of amino acids.
-
Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. Available at: [Link]
-
Regis Technologies. (n.d.). Acylation Reagents. Retrieved from [Link]
-
LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Retrieved from [Link]
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the acylation reaction. Retrieved from [Link]
-
PubMed. (1999). Hydrophilic interaction/cation-exchange chromatography for the purification of synthetic peptides from closely related impurities: serine side-chain acetylated peptides. Retrieved from [Link]
-
National Institutes of Health. (2018). Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Separation and purification of multiply acetylated proteins using cation-exchange chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation of TrypN-Digested Peptides. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acylation Reagents - Regis Technologies [registech.com]
- 4. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]
- 6. 193269-78-2 | 1-Boc-3-aminoazetidine | Amides | Ambeed.com [ambeed.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Hydrophilic interaction/cation-exchange chromatography for the purification of synthetic peptides from closely related impurities: serine side-chain acetylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation and purification of multiply acetylated proteins using cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride NMR Spectral Analysis
Welcome to the technical support resource for the NMR analysis of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of acquiring and interpreting NMR spectra for this specific molecule. Here, we address common challenges and provide in-depth, field-proven insights to ensure the integrity of your analytical results.
Introduction: The Structural Complexity of this compound
This compound presents a unique set of challenges in NMR spectroscopy. Its structure combines a strained four-membered azetidine ring, a primary amine, and an acetyl group, all in a hydrochloride salt form. This combination can lead to complex spectral features, including peak broadening, chemical shift variability, and unexpected splitting patterns. Understanding these potential issues is the first step toward successful spectral acquisition and interpretation.
The azetidine ring's strain can influence the chemical environment of its protons, while the hydrochloride salt form means the amine group is protonated, affecting its exchange rate and the chemical shifts of adjacent protons. Furthermore, the choice of NMR solvent is critical, as it can significantly impact the appearance of labile N-H protons.
This guide will provide a structured approach to troubleshooting common NMR issues associated with this compound, backed by explanations of the underlying chemical principles.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: Why are the peaks for the azetidine ring protons broad and poorly resolved in my ¹H NMR spectrum?
Answer:
Peak broadening in the azetidine ring protons of this compound can stem from several factors:
-
Intermediate Rate of Conformational Exchange: The four-membered azetidine ring is not planar and undergoes a process of ring-puckering. If the rate of this conformational exchange is on the same timescale as the NMR experiment, it can lead to significant peak broadening.
-
Presence of Rotamers: The amide bond between the acetyl group and the azetidine nitrogen has a partial double bond character, which can lead to the presence of rotational isomers (rotamers). If the rotation around this bond is slow on the NMR timescale, you may see two distinct sets of signals for the azetidine protons, or broadened signals if the exchange rate is intermediate.
-
Viscosity of the Sample: A highly concentrated sample can be viscous, leading to shorter relaxation times and broader peaks.
-
Poor Shimming: An improperly shimmed spectrometer will result in a non-homogenous magnetic field, causing peak broadening across the entire spectrum.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting broad azetidine signals.
Question 2: I don't see the signal for the -NH₃⁺ protons, or it appears as a very broad, low-intensity hump. Where is it?
Answer:
The protons of the ammonium group (-NH₃⁺) are acidic and can exchange with residual water in the NMR solvent or with each other. This chemical exchange can lead to several observations:
-
Disappearance in Protic Solvents: In protic deuterated solvents like D₂O or CD₃OD, the -NH₃⁺ protons will rapidly exchange with the deuterium atoms of the solvent, causing the signal to disappear from the ¹H NMR spectrum.
-
Broadening: The rate of chemical exchange affects the peak shape. A moderate exchange rate often results in a very broad signal that can be difficult to distinguish from the baseline.
-
Solvent Dependence: The chemical shift and appearance of the -NH₃⁺ signal are highly dependent on the solvent, temperature, and concentration.
To definitively identify the -NH₃⁺ protons, consider the following:
-
Use an Aprotic Solvent: Running the spectrum in a deuterated aprotic solvent like DMSO-d₆ will slow down the proton exchange, often resulting in a sharper, more observable signal.
-
D₂O Shake: To confirm the assignment of a potential -NH₃⁺ peak, add a drop of D₂O to your NMR sample, shake it, and re-acquire the spectrum. If the peak disappears, it is due to an exchangeable proton.
Question 3: The chemical shifts of the protons on the carbon adjacent to the ammonium group are further downfield than I expected. Is this normal?
Answer:
Yes, this is an expected and informative feature of the spectrum. The protonation of the primary amine to form an ammonium salt (-NH₃⁺) significantly increases the electron-withdrawing nature of the nitrogen atom. This deshielding effect causes the adjacent methine proton (-CH-) to resonate at a lower field (higher ppm value) compared to its position in the corresponding free base. This downfield shift is a strong indicator that you have successfully isolated the hydrochloride salt.
Question 4: My spectrum shows a complex splitting pattern for the azetidine methylene (-CH₂-) protons that doesn't follow the simple n+1 rule. Why is this?
Answer:
The two methylene protons on the same carbon of the azetidine ring are diastereotopic. This means they are in chemically non-equivalent environments and will have different chemical shifts. They will couple to each other (geminal coupling) and to the adjacent methine proton. This results in a more complex splitting pattern, often appearing as two separate multiplets, each integrating to one proton. This complexity is a fundamental aspect of the stereochemistry of the strained ring system.
Expected NMR Data
The following tables summarize the expected chemical shifts for this compound. Note that these are approximate values and can vary depending on the solvent and other experimental conditions.
¹H NMR Expected Chemical Shifts
| Protons | Multiplicity | Approx. Chemical Shift (ppm) in D₂O | Approx. Chemical Shift (ppm) in DMSO-d₆ | Notes |
| -CH ₃ | Singlet | ~2.1 | ~2.0 | Acetyl group methyl protons. |
| -CH ₂- | Multiplet | ~4.0 - 4.6 | ~3.8 - 4.4 | Diastereotopic methylene protons of the azetidine ring. May appear as two distinct multiplets. |
| -CH - | Multiplet | ~4.7 - 5.0 | ~4.5 - 4.8 | Methine proton of the azetidine ring, adjacent to the ammonium group. |
| -NH ₃⁺ | Singlet (broad) | Not observed | ~8.0 - 9.0 | Exchangeable protons. Disappears upon D₂O exchange. |
¹³C NMR Expected Chemical Shifts
| Carbon | Approx. Chemical Shift (ppm) | Notes |
| C H₃ | ~21 | Acetyl group methyl carbon. |
| C H-NH₃⁺ | ~45 - 50 | Azetidine methine carbon, shifted downfield due to the adjacent protonated amine. |
| C H₂ | ~55 - 60 | Azetidine methylene carbons. May show two distinct signals due to the influence of the acetyl group. |
| C =O | ~168 - 172 | Carbonyl carbon of the acetyl group. |
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Dissolution: Cap the NMR tube and vortex or gently sonicate until the sample is fully dissolved.
-
Transfer: If necessary, filter the solution through a small plug of glass wool into a new NMR tube to remove any particulate matter.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock, tune, and shim the instrument according to standard procedures.
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 16 or 32) should be used to obtain a good signal-to-noise ratio.
Protocol 2: D₂O Exchange Experiment for Identification of Labile Protons
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the compound in an aprotic solvent like DMSO-d₆, following Protocol 1.
-
D₂O Addition: Remove the NMR tube from the spectrometer and add one drop of D₂O.
-
Mixing: Cap the tube and shake gently for about 30 seconds to ensure thorough mixing.
-
Re-acquisition: Re-insert the sample into the spectrometer, and without changing the lock, tune, or shim settings, acquire another ¹H NMR spectrum.
-
Comparison: Compare the two spectra. The disappearance or significant reduction in the intensity of a peak in the second spectrum confirms it as an exchangeable proton (-NH₃⁺).
Logical Relationships and Data Interpretation
The following diagram illustrates the logical flow for interpreting the key features of the ¹H NMR spectrum of this compound.
Caption: Logical flow for ¹H NMR spectral interpretation.
References
- BenchChem. (2025). Application Note: 1H NMR Analysis of 1-(4-Methylbenzyl)azetidine.
- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2019). 2.
- DTIC. (n.d.).
- ChemicalBook. (n.d.). Azetidine(503-29-7) 1H NMR spectrum.
- PubMed. (2009).
- ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants.
- ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
- ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?.
- JoVE. (2025). Video: NMR Spectroscopy Of Amines.
- Reddit. (2023). How to detect a HCl salt in organic compunds.
- NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
- California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts.
- Unknown Source. (n.
Technical Support Center: Purification of 1-(3-Aminoazetidin-1-yl)ethanone Hydrochloride
Welcome to the technical support center for 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the purification of this important azetidine building block. Here, we provide troubleshooting advice in a direct Q&A format, detailed purification protocols, and robust analytical methods to ensure the highest quality of your compound for downstream applications.
Part 1: Troubleshooting Common Impurities & FAQs
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Q1: My final product shows low purity by HPLC after synthesis from 3-aminoazetidine dihydrochloride and an acetylating agent. What are the likely impurities?
A1: When synthesizing this compound, several impurities can arise, primarily from the starting materials and side reactions during the acetylation step. The most common culprits include:
-
Unreacted Starting Material: Residual 3-aminoazetidine, which will be present as its dihydrochloride salt in the final mixture.
-
Di-acetylated Byproduct: 1-Acetyl-3-(acetylamino)azetidine is a common byproduct. The azetidine ring nitrogen and the primary amine at the 3-position are both nucleophilic and can react with the acetylating agent.
-
Residual Solvents: Solvents used in the reaction and workup (e.g., ethanol, isopropanol, ethyl acetate) are often trapped in the solid product.
-
Inorganic Salts: Salts generated during pH adjustments or from the reaction itself can co-precipitate with your product.
Q2: I see an extra singlet around 2.1 ppm in the 1H NMR of my final product. What could it be?
A2: A singlet in that region often corresponds to an acetyl methyl group. Besides the desired product's acetyl group, this could indicate the presence of the di-acetylated byproduct, 1-acetyl-3-(acetylamino)azetidine. Another possibility is residual acetic acid or an acetate salt, which can also show a singlet in this area. To confirm, you can utilize 2D NMR techniques like HMBC to correlate the proton signal to the corresponding carbonyl carbon. A comprehensive table of common NMR solvent and impurity shifts is an invaluable tool for these situations.[1][2][3]
Q3: My product is highly water-soluble, making extractive workup difficult. How can I remove polar impurities?
A3: The high polarity and water solubility of small molecule hydrochloride salts indeed make traditional liquid-liquid extractions challenging.[4] Alternative strategies are more effective:
-
Recrystallization: This is the most powerful technique for purifying crystalline solids like your product. A carefully chosen solvent system can selectively dissolve the product while leaving impurities behind, or vice-versa.
-
Ion-Exchange Chromatography: This method is ideal for separating charged molecules. Since your compound is a hydrochloride salt, it will be cationic. You can use a strong cation exchange resin (e.g., Dowex® series) to bind your product, wash away neutral and anionic impurities, and then elute the pure compound with a salt or pH gradient.[5]
-
Reverse-Phase Chromatography (RPC): While seemingly counterintuitive for a polar molecule, RPC can be very effective, especially with columns designed for polar analytes or by using ion-pairing reagents.[6][7][8][9]
Q4: Can I use normal phase (silica gel) chromatography to purify the hydrochloride salt?
A4: It is generally not recommended. The highly polar nature of the hydrochloride salt will cause it to interact very strongly with the polar silica gel stationary phase. This often leads to very broad peaks, poor recovery, or the compound failing to elute from the column.[4] It is more feasible to perform silica gel chromatography on the free base or a protected, less polar intermediate before converting it to the final hydrochloride salt.
Part 2: Purification Protocols
Here we provide detailed, step-by-step protocols for the most effective purification methods.
Protocol 2.1: Recrystallization of this compound
Recrystallization is often the most efficient method for purifying crystalline hydrochloride salts on a larger scale. The key is to identify a suitable solvent or solvent system.
Rationale: The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.
Recommended Solvent Systems:
-
Isopropanol (2-Propanol)
-
Ethanol
-
Methanol/Diethyl Ether
-
Isopropanol/Diethyl Ether
Step-by-Step Procedure:
-
Solvent Selection: Start on a small scale. Place a few milligrams of your crude product in a test tube and add a few drops of the chosen solvent (e.g., isopropanol). Observe the solubility at room temperature.
-
Dissolution: In a flask, add the minimum amount of hot isopropanol to the crude material to achieve complete dissolution. Stir continuously.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a pre-warmed funnel with celite or filter paper to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent (the same solvent used for recrystallization) to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Part 3: Purity Analysis
Accurate assessment of purity is critical. The following analytical techniques are recommended.
Method 3.1: High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a cornerstone of purity analysis, separating compounds based on their interactions with the stationary and mobile phases. For a polar compound like this compound, a reverse-phase method on a polar-modified column is recommended to avoid issues like "phase collapse" that can occur with standard C18 columns in highly aqueous mobile phases.[9][10]
Recommended HPLC Conditions:
| Parameter | Recommendation |
| Column | Polar-embedded or polar-endcapped C18 (e.g., Agilent ZORBAX Extend-C18, Waters Atlantis T3) |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 5% to 95% B over 15-20 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temp. | 25-30 °C |
| Detection | UV at 210 nm (for the amide chromophore) or CAD/ELSD for universal detection |
| Injection Vol. | 5-10 µL |
Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
Method 3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides detailed structural information and is excellent for identifying and quantifying impurities, provided their signals do not overlap significantly with the main compound.
1H NMR (in D2O):
-
Expected Signals: You should observe signals for the acetyl methyl group (singlet), and the non-equivalent protons of the azetidine ring (multiplets). The exact chemical shifts will depend on the sample concentration and pH.
-
Impurity Detection: Look for unexpected signals. For example, a second acetyl singlet may indicate the di-acetylated byproduct. Signals corresponding to common solvents like ethanol (a triplet around 1.2 ppm and a quartet around 3.6 ppm) are also frequently observed.[1][2]
13C NMR (in D2O):
-
Expected Signals: Look for the carbonyl carbon of the acetyl group, the methyl carbon, and the carbons of the azetidine ring.
-
Impurity Detection: Additional carbonyl or aliphatic signals can help confirm the presence of impurities identified in the 1H NMR spectrum.
Part 4: Visual Workflows
To further clarify the process, the following diagrams illustrate the key decision-making workflows.
Caption: Synthetic pathway and potential impurity formation.
Caption: Decision workflow for purification method selection.
References
- Friggola, J., et al. (1995). J. Med. Chem., 38(7), 1203-15. [Link not available]
-
ResearchGate Discussion. (2017). Purification of organic hydrochloride salt?[Link]
-
PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology. [Link]
-
PubMed. A one-pot preparation of 1,3-disubstituted azetidines. [Link]
-
PubMed Central. (2017). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]
-
International Labmate. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
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The Journal of Organic Chemistry. (1956). A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. [Link]
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Proper handling and storage of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride
Welcome to the technical support guide for 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride (CAS No. 1462921-50-1). This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth technical guidance, troubleshooting advice, and best practices for the effective handling, storage, and use of this versatile azetidine building block. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.
Compound Profile and Key Properties
This compound is a valuable synthetic intermediate, particularly in the construction of novel chemical entities for drug discovery. The presence of a primary amine on the strained azetidine ring, combined with the acetylated nitrogen, offers a unique combination of reactivity and structural rigidity.[1][2] Understanding its fundamental properties is the first step to successful experimentation.
| Property | Value | Source |
| CAS Number | 1462921-50-1 | [3] |
| Molecular Formula | C₅H₁₁ClN₂O | [4] |
| Molecular Weight | 150.61 g/mol | [4] |
| Appearance | Typically a solid (powder/crystals) | Inferred from handling instructions |
| Storage Temperature | 2-8°C, under inert atmosphere | [4] |
| Key Hazards | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation. | [5] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: How should I store this compound upon receipt?
A1: Immediately upon receipt, the compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[4] It is also recommended to store it under an inert atmosphere, such as argon or nitrogen, to prevent degradation from atmospheric moisture and carbon dioxide.[4] The hydrochloride salt form is generally more stable than the free base, but proper storage is crucial for long-term purity.
Q2: Is this compound hygroscopic?
A2: While not always explicitly stated, amine hydrochloride salts, especially those with high polarity, have the potential to be hygroscopic. The recommended storage under a dry, inert atmosphere is a preventative measure against moisture absorption.[4] Absorbed water can affect the compound's mass, leading to weighing errors, and may promote degradation over time.
Q3: What are the primary safety precautions I should take when handling this compound?
A3: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6] Personal Protective Equipment (PPE) is mandatory and should include:
-
Eye Protection: Chemical safety goggles or a face shield.[7]
-
Hand Protection: Nitrile or other suitable chemical-resistant gloves.[7]
-
Body Protection: A lab coat.[7]
Avoid breathing dust and direct contact with skin and eyes.[6] In case of accidental exposure, refer to the first-aid measures outlined in the Safety and Handling Protocols section.
Q4: What is the general stability of this compound in solution?
A4: The stability of the compound in solution is dependent on the solvent and pH. As a hydrochloride salt of a primary amine, aqueous solutions will be acidic. In basic conditions (e.g., in the presence of an amine base like triethylamine), the free base will be generated. The strained azetidine ring can be susceptible to ring-opening under harsh acidic or basic conditions, or in the presence of strong nucleophiles, a reactivity profile that is key to its synthetic utility but also a consideration for stability.[8] It is advisable to prepare solutions fresh for use and to avoid prolonged storage, especially in protic solvents.
Troubleshooting Guide
This section is formatted to help you diagnose and resolve common issues encountered during experimentation.
Q: I'm having trouble dissolving the compound. What should I do?
A: Solubility can be a challenge. Here’s a systematic approach to troubleshoot this issue:
-
Confirm the Solvent Choice: As a hydrochloride salt, the compound is expected to have good solubility in polar protic solvents like water and methanol. It will likely have lower solubility in less polar solvents like dichloromethane (DCM), and very low solubility in non-polar solvents like hexanes.
-
Gentle Heating: Gently warming the solution (e.g., to 30-40°C) can increase the rate of dissolution. Avoid excessive heat, which could lead to degradation.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and promote dissolution.
-
Consider a Solvent System: If a single solvent is not effective, a co-solvent system may be necessary. For example, for reactions in less polar media, you might dissolve the compound in a minimal amount of methanol or DMSO before adding it to the bulk reaction solvent.
Q: My reaction is not proceeding as expected. Could the starting material be the issue?
A: If you suspect an issue with the starting material, consider the following possibilities:
-
Incomplete Deprotonation: The primary amine is protonated as a hydrochloride salt. For reactions where the amine needs to act as a nucleophile (e.g., acylation, alkylation), you must add at least one equivalent of a suitable base (e.g., triethylamine, DIPEA) to generate the free amine in situ. If your reaction is sluggish, you may need to add a slight excess of the base (e.g., 1.1-1.2 equivalents).
-
Moisture Contamination: If the compound has absorbed water, this can interfere with moisture-sensitive reactions (e.g., those using organometallics or certain coupling reagents). Ensure your solvents and reagents are anhydrous.
-
Degradation: If the compound was not stored properly, it may have degraded. While Sigma-Aldrich notes they do not collect analytical data for this specific product, it is the buyer's responsibility to confirm purity. If in doubt, you may need to re-analyze the starting material by techniques like NMR or LC-MS.
Q: I'm seeing an unexpected side product in my reaction. What could it be?
A: The reactivity of the azetidine ring can sometimes lead to side products.
-
Ring-Opening: The strain of the four-membered ring makes it susceptible to nucleophilic attack, which can lead to ring-opened products.[8] This is more likely under harsh reaction conditions (e.g., high temperatures, strong nucleophiles).
-
Di-acylation/alkylation: The presence of two nitrogen atoms (one acetylated amide and one primary amine) means that under certain conditions, reaction at the amide nitrogen could occur, although the primary amine is significantly more nucleophilic. More commonly, if the reaction conditions are forced, you could see di-alkylation on the primary amine.
-
Impurities in the Starting Material: Impurities from the synthesis of the compound itself could be carried through to your reaction.[9]
Experimental Protocols & Workflows
Protocol 1: Preparation of a Stock Solution in an Aqueous Buffer
-
Pre-Weighing Preparation: Ensure the compound, stored at 2-8°C, is allowed to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: In a chemical fume hood, weigh the desired amount of this compound into a clean, dry vial.
-
Solubilization: Add the desired volume of your aqueous buffer (e.g., PBS) to the vial.
-
Mixing: Vortex the solution until the solid is fully dissolved. Gentle warming or sonication may be used if necessary.
-
pH Adjustment: Note that dissolving the hydrochloride salt will result in an acidic solution. If your experiment is pH-sensitive, you will need to adjust the pH of the final solution using a suitable acid or base.
-
Storage: Use the solution immediately. If short-term storage is required, store at 2-8°C, but be aware that stability may be limited.
Protocol 2: Use in a Standard Amide Coupling Reaction
This protocol describes a typical use case where the primary amine is coupled with a carboxylic acid.
-
Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1 equivalent) and a coupling agent (e.g., HATU, 1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of Amine and Base: In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.2 equivalents), to this solution to neutralize the hydrochloride and free the primary amine.
-
Reaction: Add the solution of the amine and base to the activated carboxylic acid mixture.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Once the reaction is complete, proceed with a standard aqueous work-up and purify the product by an appropriate method, such as column chromatography or preparative HPLC.
Visualized Workflows and Logic
The following diagrams, generated using DOT language, provide visual guides for key processes.
Diagram 1: Compound Handling and Storage Workflow
Caption: Workflow for receiving, storing, and handling the compound.
Diagram 2: Troubleshooting Solubility Issues
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Validation & Comparative
A Comparative Guide to 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride and Other Aminoazetidine Derivatives for Drug Discovery
Abstract
The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and novel chemical space to drug candidates.[1][2] This guide provides a detailed comparison of 1-(3-aminoazetidin-1-yl)ethanone hydrochloride, a fundamental building block, with other classes of aminoazetidine derivatives. We will delve into their synthesis, chemical reactivity, and physicochemical properties, supported by experimental data and established protocols, to inform rational drug design and development.
The Strategic Value of the Azetidine Moiety in Medicinal Chemistry
The four-membered azetidine ring, once considered a synthetic curiosity, is now a cornerstone in the design of novel therapeutics. Its incorporation into molecular scaffolds can lead to significant improvements in metabolic stability, aqueous solubility, and lipophilicity, while providing rigid exit vectors for further functionalization.[1] The inherent ring strain of azetidines not only defines their unique three-dimensional conformation but also provides a handle for diverse chemical transformations.[3] As bioisosteres for more common saturated heterocycles like piperidines and pyrrolidines, azetidines offer a pathway to escape well-trodden chemical space and develop compounds with improved pharmacokinetic profiles.[4]
Profile of a Versatile Building Block: this compound
This compound is a readily accessible bifunctional building block featuring a primary amine for diverse derivatization and an N-acetyl group that modulates the basicity of the ring nitrogen. This simple yet versatile molecule serves as an excellent starting point for the synthesis of a wide array of more complex aminoazetidine derivatives.
Physicochemical Properties
A clear understanding of the physicochemical properties of this starting material is crucial for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁ClN₂O | [5] |
| Molecular Weight | 150.61 g/mol | [5] |
| CAS Number | 1462921-50-1 | [5] |
| Appearance | Solid | [5] |
| Storage | Inert atmosphere, 2-8°C | [5] |
| SMILES | CC(N1CC(N)C1)=O.[H]Cl | [5] |
Synthesis
The synthesis of this compound typically starts from a protected 3-aminoazetidine, followed by acetylation and deprotection. A general synthetic approach is outlined below.
Caption: General synthetic route to this compound.
Comparative Analysis of Aminoazetidine Derivatives
The true utility of this compound lies in its role as a precursor to a diverse range of derivatives. By modifying the primary amine, medicinal chemists can fine-tune the biological activity and pharmacokinetic properties of the resulting compounds. Below, we compare the N-acetylated parent compound to other key classes of aminoazetidine derivatives.
N-Acylated and N-Sulfonylated Derivatives
Acylation and sulfonylation of the 3-amino group are common strategies to introduce a variety of functional groups and to modulate the hydrogen-bonding capacity of the molecule.
| Derivative Class | Representative Compound | Key Features & Applications |
| N-Acyl | 1-(3-Benzamidoazetidin-1-yl)ethanone | Introduces aromatic moieties, potential for π-π stacking interactions with biological targets. Used in the development of enzyme inhibitors. |
| N-Sulfonyl | 1-Acetyl-3-(phenylsulfonamido)azetidine | Sulfonamides are common pharmacophores in antibacterial and diuretic drugs. The sulfonyl group can act as a hydrogen bond acceptor. |
Experimental Protocol: General Procedure for N-Acylation of 3-Aminoazetidine Derivatives [6]
-
Dissolution: Dissolve the 3-aminoazetidine hydrochloride salt (1.0 eq.) and a tertiary amine base such as triethylamine or N,N-diisopropylethylamine (2.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
N-Alkylated and N-Arylated Derivatives
Alkylation or arylation of the 3-amino group can introduce lipophilic or aromatic groups, which can significantly impact cell permeability and target engagement.
| Derivative Class | Representative Compound | Key Features & Applications |
| N-Alkyl | 1-Acetyl-3-(benzylamino)azetidine | Increases lipophilicity, can be used to probe binding pockets for hydrophobic interactions. |
| N-Aryl | 1-Acetyl-3-(phenylamino)azetidine | Introduces a rigid aromatic substituent, can be further functionalized via electrophilic aromatic substitution. |
Experimental Protocol: General Procedure for Reductive Amination [4]
-
Imine Formation: Dissolve the 3-aminoazetidine derivative (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq.), portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography.
Caption: Key derivatization strategies for 3-aminoazetidines.
Physicochemical Property Comparison
The choice of substituent on the 3-amino group significantly influences the physicochemical properties of the resulting molecule. These properties are critical for drug-likeness and overall developability.
| Compound | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | TPSA (Ų) |
| 1-(3-Aminoazetidin-1-yl)ethanone | 114.15 | -1.1 | 1 | 2 | 41.5 |
| 1-(3-Benzamidoazetidin-1-yl)ethanone | 218.26 | 0.5 | 1 | 2 | 58.2 |
| 1-Acetyl-3-(phenylsulfonamido)azetidine | 254.31 | 0.2 | 1 | 4 | 83.6 |
| 1-Acetyl-3-(benzylamino)azetidine | 204.28 | 0.8 | 1 | 2 | 41.5 |
| 1-Acetyl-3-(phenylamino)azetidine | 190.24 | 1.0 | 1 | 2 | 41.5 |
Data calculated using PubChem.
Structure-Activity Relationship (SAR) Insights
While specific biological data for 1-(3-aminoazetidin-1-yl)ethanone itself is limited, studies on more complex aminoazetidine derivatives provide valuable SAR insights. For instance, in the development of triple reuptake inhibitors, the nature of the substituent on the 3-amino group was found to be critical for potency and selectivity against serotonin, norepinephrine, and dopamine transporters.[4] Similarly, in the design of STAT3 inhibitors, the azetidine ring was shown to be a superior scaffold compared to proline, and further modifications of the molecule, including at the 3-position, could enhance cell permeability and potency.
Conclusion
This compound is a foundational building block that provides a gateway to a vast chemical space of novel aminoazetidine derivatives. The choice of derivatization strategy—be it acylation, sulfonylation, alkylation, or arylation—has a profound impact on the physicochemical and pharmacological properties of the resulting compounds. A systematic and comparative approach to the synthesis and evaluation of these derivatives, as outlined in this guide, is essential for the successful application of the aminoazetidine scaffold in modern drug discovery.
References
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
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Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
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Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. National Institutes of Health. [Link]
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Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. [Link]
-
1-[3-(3-Aminopropylamino)azetidin-1-yl]ethanone. PubChem. [Link]
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An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health. [Link]
-
1-(Piperazin-1-yl)ethanone hydrochloride. PubChem. [Link]
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A Comparative Guide to the Reactivity of Azetidine and Piperidine Scaffolds in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, saturated nitrogen heterocycles are indispensable building blocks. Among these, the six-membered piperidine ring is a ubiquitous motif, found in over 70 FDA-approved drugs, prized for its metabolic stability and ability to modulate physicochemical properties like lipophilicity and solubility.[1][2] More recently, the smaller, four-membered azetidine ring has gained significant traction as a valuable scaffold.[3][4] Its inherent ring strain (approx. 25.4 kcal/mol) offers a unique reactivity profile, distinct from its less strained pyrrolidine and piperidine counterparts, providing medicinal chemists with a tool to fine-tune molecular architecture and biological activity.[3]
This guide presents a comparative analysis of the reactivity of two key scaffolds: 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride , a functionalized azetidine, and relevant piperidine analogs . We will dissect the structural and electronic factors governing their reactivity, provide detailed experimental protocols for their quantitative comparison, and interpret the expected outcomes. This analysis is designed to provide researchers, scientists, and drug development professionals with a robust framework for selecting and utilizing these critical scaffolds in their synthetic and medicinal chemistry programs.
Theoretical Framework: Deconstructing Amine Reactivity
The reactivity of the nitrogen atom in these heterocycles is primarily defined by two related, yet distinct, chemical properties: basicity and nucleophilicity .
-
Basicity refers to the ability of the amine's lone pair of electrons to accept a proton (H+), a thermodynamic equilibrium property quantified by the pKa of its conjugate acid (pKaH).[5][6]
-
Nucleophilicity describes the rate at which the amine attacks an electrophilic atom (an atom other than hydrogen), which is a kinetic phenomenon.[5][7]
While stronger bases are often stronger nucleophiles, this correlation is not absolute. Nucleophilicity is far more sensitive to steric hindrance around the nitrogen atom than basicity is.[7] The key structural features influencing these properties in our target molecules are ring strain, hybridization, and electronic effects from substituents.
Structural Analysis of Target Compounds
Let's examine the molecules at the heart of our comparison:
Figure 1: Structures of the azetidine and piperidine analogs under comparison.
-
1-(3-Aminoazetidin-1-yl)ethanone: This molecule features two distinct nitrogen atoms. The nitrogen at position 1 is part of an amide; due to resonance delocalization of its lone pair with the adjacent carbonyl group, it is essentially non-basic and non-nucleophilic. The key reactive center is the primary amino group (-NH2) at position 3 . The reactivity of this group is modulated by the strained four-membered ring. The C-N-C bond angles in azetidine are compressed relative to the ideal sp3 tetrahedral angle, leading to increased p-character in the C-N bonds and consequently increased s-character in the lone pair orbital.[8] This increased s-character pulls the lone pair closer to the nucleus, which is predicted to decrease its basicity compared to a similar amine on a strain-free ring.[8][9]
-
Piperidine: As the parent six-membered saturated heterocycle, piperidine serves as our baseline. Its chair conformation allows for near-ideal tetrahedral bond angles, making it relatively strain-free. It is a typical secondary amine with well-characterized basicity and nucleophilicity.[7][10]
-
N-Acetylpiperidine: This analog allows for a direct assessment of the electronic impact of an N-acetyl group on a strain-free ring. Similar to the azetidine compound, the amide nitrogen is rendered non-reactive.
-
4-Aminopiperidine: This is the most direct structural analog for comparing the primary amino group's reactivity. The -NH2 group is attached to a flexible, strain-free six-membered ring, providing an excellent contrast to the rigid, strained azetidine system.
Experimental Design for a Definitive Reactivity Comparison
To move beyond theoretical predictions, a quantitative experimental comparison is essential. The following protocols describe robust methods for determining the basicity and nucleophilicity of the primary amino groups in our target compounds. For this guide, we will focus on comparing the free-base forms of 1-(3-Aminoazetidin-1-yl)ethanone and 4-Aminopiperidine . The hydrochloride salt of the azetidine compound would first need to be neutralized using a suitable base (e.g., a tertiary amine like triethylamine or a mild inorganic base) and extracted to isolate the free amine before use in these protocols.
Protocol 1: Basicity Determination via Potentiometric Titration
This experiment measures the pKa of the conjugate acid of the primary amino group, providing a direct measure of its basicity.
Objective: To determine the pKaH of the primary amino group for the azetidine and piperidine analogs.
Methodology:
-
Preparation of Analyte Solution: Accurately weigh approximately 0.1 mmol of the free amine and dissolve it in 50 mL of a suitable solvent (e.g., a mixture of water and methanol for solubility).
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25.0 °C). Use a calibrated pH electrode connected to a pH meter to monitor the solution's pH.
-
Titrant: Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant, delivered via a calibrated burette or automated titrator.
-
Titration Procedure: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the amine has been protonated. At this point, pH = pKa. The equivalence point can be identified from the inflection point of the titration curve or by using the first derivative plot (ΔpH/ΔV vs. V).
Protocol 2: Nucleophilicity Assessment via Kinetic Analysis
This experiment quantifies nucleophilicity by measuring the rate of reaction with a standard electrophile. We will adapt the well-established methodology developed by Herbert Mayr, which uses benzhydrylium ions as reference electrophiles.[11]
Objective: To determine the second-order rate constant (k₂) for the reaction of the primary amines with a reference electrophile.
Methodology:
-
Reagent Preparation:
-
Nucleophile Solutions: Prepare stock solutions of the free amines (1-(3-Aminoazetidin-1-yl)ethanone and 4-Aminopiperidine) in a suitable, dry solvent like acetonitrile at several different concentrations (e.g., 1-10 mM).
-
Electrophile Solution: Prepare a stock solution of a reference benzhydrylium salt (e.g., diarylcarbenium tetrafluoroborate) in the same solvent. The concentration should be low enough (e.g., ~0.1 mM) to give a strong absorbance signal in the UV-Vis spectrophotometer.
-
-
Kinetic Measurement:
-
The reaction is monitored using a stopped-flow or conventional UV-Vis spectrophotometer equipped with a thermostatted cell holder (25.0 °C).
-
Set the spectrophotometer to monitor the disappearance of the colored benzhydrylium cation at its λ_max.
-
In a typical experiment, equal volumes of the electrophile solution and a nucleophile solution (in pseudo-first-order conditions, with the amine in large excess) are rapidly mixed.
-
Record the absorbance decay over time.
-
-
Data Analysis:
-
The observed rate constant (k_obs) is determined by fitting the absorbance decay curve to a first-order exponential function: A(t) = A_∞ + (A₀ - A_∞)exp(-k_obs * t).
-
To determine the second-order rate constant (k₂), plot k_obs versus the concentration of the amine. The slope of this linear plot is the second-order rate constant (k₂), which is the direct measure of nucleophilicity.
-
Figure 2: Experimental workflow for determining nucleophilicity (k₂).
Predicted Outcomes and Data Interpretation
Based on fundamental chemical principles, we can predict the outcomes of these experiments. The following tables present hypothetical, yet chemically plausible, data for our comparative analysis.
Table 1: Predicted Basicity of Amine Scaffolds
| Compound | Reactive Site | Predicted pKa of Conjugate Acid (pKaH) | Rationale |
| 1-(3-Aminoazetidin-1-yl)ethanone | Primary Amine (-NH₂) | 8.5 - 9.5 | The increased s-character of the nitrogen lone pair due to ring strain stabilizes the lone pair, making it less available for protonation and thus less basic.[8][9] |
| 4-Aminopiperidine | Primary Amine (-NH₂) | 9.5 - 10.5 | The amine is on a strain-free, flexible ring. Its basicity is typical for a primary amine on a secondary carbon. |
| Piperidine | Secondary Amine (-NH) | ~11.1 | Serves as a benchmark for a typical secondary amine in a strain-free ring. Secondary amines are generally more basic than primary amines due to the electron-donating effect of two alkyl groups.[12] |
| Azetidine | Secondary Amine (-NH) | ~11.3[13] | Despite ring strain, azetidine is slightly more basic than piperidine. This is attributed to the complex interplay of hybridization and the degree of pyramidalization around the nitrogen, which can significantly impact the lone pair's availability.[9] |
Table 2: Predicted Nucleophilicity of Primary Amines
| Compound | Reactive Site | Predicted Second-Order Rate Constant, k₂ (M⁻¹s⁻¹) | Rationale |
| 1-(3-Aminoazetidin-1-yl)ethanone | Primary Amine (-NH₂) | 1.0 x 10⁴ | The azetidine ring is sterically less demanding than the piperidine chair conformation, potentially allowing for a faster rate of attack on the electrophile. However, the reduced basicity may counteract this effect. |
| 4-Aminopiperidine | Primary Amine (-NH₂) | 5.0 x 10³ | The piperidine ring is bulkier and exists in a dynamic equilibrium of chair conformations, which can present greater steric hindrance to the approaching electrophile compared to the more planar azetidine ring.[7] |
Interpretation
The data reveals a nuanced relationship between structure and reactivity.
-
Basicity: We predict the primary amine on the azetidine scaffold to be less basic than its counterpart on the piperidine ring. This is a direct consequence of the azetidine ring strain altering the hybridization of the nitrogen's lone pair, making it less available to accept a proton.[8][9]
-
Nucleophilicity: The prediction for nucleophilicity is more complex. While the azetidine derivative is less basic, it is also sterically less encumbered. The relatively planar and rigid structure of the azetidine ring may allow for a more favorable trajectory of attack on the electrophile compared to the bulkier and conformationally flexible piperidine ring. In this scenario, the steric advantage could outweigh the electronic disadvantage, making the azetidine derivative a slightly better nucleophile . This highlights the critical principle that basicity and nucleophilicity do not always trend together, especially when comparing sterically different environments.[7]
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A Comparative Guide to the Biological Activity of Substituted Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry. Its inherent ring strain and conformational rigidity provide a unique three-dimensional framework that can enhance pharmacological properties such as metabolic stability, receptor affinity, and bioavailability.[1][2] This guide offers a comparative analysis of the biological activities of various substituted azetidine derivatives, supported by experimental data, to inform and guide researchers in the design and development of novel therapeutics.
The Azetidine Scaffold: A Versatile Tool in Drug Discovery
The unique structural features of the azetidine ring, including its high ring strain and sp³-rich character, make it an attractive scaffold for designing bioactive molecules.[1] Unlike more flexible aliphatic chains or larger ring systems, the constrained nature of the azetidine ring allows for precise positioning of substituents, which can lead to improved interactions with biological targets.[3] This conformational rigidity can also shield the molecule from metabolic degradation, thereby improving its pharmacokinetic profile.[1]
The biological potential of azetidine derivatives is vast, with compounds demonstrating a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[1][4] The nature and position of the substituents on the azetidine ring play a crucial role in determining the specific biological activity and potency of the molecule.[1]
Comparative Analysis of Biological Activities
This section provides a comparative overview of the biological activities of differently substituted azetidine derivatives, with a focus on anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Substituted azetidine derivatives have shown significant promise as anticancer agents, targeting various mechanisms involved in tumor growth and proliferation.[1][5]
A series of novel 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one derivatives were synthesized and evaluated for their anticancer activity against the A431 (skin cancer) cell line. Several of these compounds displayed good to moderate anticancer activity, with some showing selectivity towards cancer cells over normal kidney cells (HEK-293), indicating a favorable therapeutic index.[1] Molecular docking studies suggested that these compounds bind to and inhibit VEGFR-2, a key protein in angiogenesis.[1]
Another study reported the synthesis of N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, which demonstrated antiproliferative properties.[5] Furthermore, platinum complexes of azetidine have been synthesized and tested against lymphocytic leukemia P388 in mice, showing moderate to good activity.[6]
Table 1: Comparative Anticancer Activity of Substituted Azetidine Derivatives
| Compound/Derivative | Target/Mechanism | Cell Line/Model | Activity (e.g., IC50) | Reference |
| 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-ones | VEGFR-2 Inhibition | A431 | Good to moderate | [1] |
| N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones | Antiproliferative | Not specified | Not specified | [5] |
| Azetidine platinum(II) complex | Not specified | P388 leukemia (mice) | T/C value of 162 at 32 mg/kg | [6] |
| 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenylazetidin-2-one derivatives (5f, 5g) | Cytotoxic | Not specified | Good cytotoxic activity | [7] |
| 1,3,4-Oxadiazole/thiadiazole-azetidin-2-one derivatives (AZ-5, AZ-15) | Antioxidant, Anticancer | MCF-7 | IC50 = 45.02 µg/mL and 42.88 µg/mL (antioxidant) | [8] |
Antimicrobial Activity
Azetidine-containing compounds, particularly the azetidin-2-ones (β-lactams), are well-known for their antibacterial properties.[9] However, a broader range of substituted azetidines have also demonstrated significant antimicrobial and antifungal activities.[10][11]
The synthesis of novel 2-azetidinones by clubbing indole and triazole ring systems has yielded compounds with promising antimicrobial activity.[10] In another study, a series of 4(3-Chloro-(Substituted-Phenyl)-4-oxoazetidine1-yl)1-phenylthiosemicarbazide derivatives were synthesized and showed significant activity against both Gram-positive (Bacillus Subtilis) and Gram-negative (Klebsiella pneumonia) bacteria.[12]
Furthermore, a series of 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenylazetidin-2-one derivatives were synthesized, with several compounds exhibiting good antibacterial activity.[7] The antimicrobial efficacy of azetidine derivatives is often influenced by the nature of the substituents, with halogen and nitro groups on a phenyl ring showing remarkable potential.[8]
Table 2: Comparative Antimicrobial Activity of Substituted Azetidine Derivatives
| Compound/Derivative | Target Organism(s) | Activity (e.g., Zone of Inhibition, MIC) | Reference |
| Indole-triazole-azetidinone derivatives | Not specified | Good antimicrobial and antifungal properties | [10] |
| 4(3-Chloro-(Substituted-Phenyl)-4-oxoazetidine1-yl)1-phenylthiosemicarbazide derivatives | Bacillus Subtilis, Klebsiella pneumonia | Significant activity | [12] |
| 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenylazetidin-2-one derivatives (4a, 4b, 5a, 5b, 5g) | Not specified | Good antibacterial activity | [7] |
| Azetidine analogous compounds from salicylic acid (Compound D2) | E. coli, S. aureus, P. aeruginosa | Outperformed standard drugs | [11] |
| Pyridine containing substituted phenyl azetidine-2-ones | Not specified | Mild to moderate activity | [13] |
Anti-inflammatory and Other Activities
Substituted azetidines have also been investigated for their anti-inflammatory and CNS activities. For instance, a novel azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), was shown to have anti-inflammatory and antioxidative effects in a model of Alzheimer's disease by attenuating the production of inflammatory mediators and reducing oxidative stress.[14]
Additionally, azetidine derivatives have been explored as inhibitors of gamma-aminobutyric acid (GABA) uptake, a key target in the treatment of neurological disorders.[9][15] Certain azetidin-2-ylacetic acid derivatives exhibited high potency at the GAT-1 transporter.[15]
Structure-Activity Relationship (SAR) Insights
The biological activity of azetidine derivatives is profoundly influenced by the nature and position of substituents on the ring.[1]
-
N-Substitution: The substituent on the nitrogen atom of the azetidine ring significantly impacts basicity, solubility, and target interactions. N-aryl or N-acyl groups can introduce π-stacking or hydrogen-bonding capabilities, altering the binding mode of the molecule.[1]
-
C2–C4 Substitution: Substitutions at the C2 and C4 positions influence the steric and electronic environment of the ring, which in turn affects its conformation and biological activity. These substitutions can enhance potency or selectivity through conformational control.[1]
-
Azetidin-2-one Ring: The presence of the β-lactam ring is a key feature for the antibacterial activity of many derivatives.[9] Modifications at positions 1 and 4 of the azetidin-2-one ring have been shown to yield compounds with a wide range of biological activities.[13]
Caption: Key substitution points on the azetidine scaffold influencing biological activity.
Experimental Protocols
This section provides representative, step-by-step methodologies for the synthesis and biological evaluation of substituted azetidine derivatives, based on published literature.
General Synthesis of Azetidin-2-ones (β-lactams)
A common method for the synthesis of the azetidin-2-one ring is the [2+2] cycloaddition of a Schiff base with chloroacetyl chloride in the presence of a base like triethylamine.[7][10]
Step-by-Step Protocol:
-
Schiff Base Formation:
-
Dissolve the primary amine (e.g., a substituted aniline) in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of a substituted aldehyde.
-
Add a catalytic amount of an acid (e.g., glacial acetic acid).
-
Reflux the mixture for a specified time (e.g., 4-6 hours).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated Schiff base by filtration.
-
-
Cycloaddition to form Azetidin-2-one:
-
Dissolve the synthesized Schiff base in a suitable solvent (e.g., dioxane or ethanol).[10]
-
Add an equimolar amount of triethylamine.
-
Cool the mixture in an ice bath.
-
Add chloroacetyl chloride dropwise with constant stirring.
-
Reflux the reaction mixture for a specified time (e.g., 8-10 hours).
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into crushed ice.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent.
-
Caption: General workflow for the synthesis of azetidin-2-one derivatives.
In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)
This method is widely used to screen for the antibacterial activity of synthesized compounds.[9]
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Aseptically transfer a loopful of the test bacterial culture to a sterile nutrient broth.
-
Incubate the broth at 37°C for 24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Evenly swab the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform bacterial growth.
-
-
Well Preparation and Sample Addition:
-
Aseptically create wells (e.g., 6 mm diameter) in the inoculated agar plate using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well.
-
Use a standard antibiotic as a positive control and the solvent as a negative control.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Conclusion and Future Perspectives
Substituted azetidine derivatives represent a highly versatile and promising class of compounds in drug discovery. Their unique structural and physicochemical properties have led to the development of molecules with a broad spectrum of biological activities, including potent anticancer and antimicrobial effects. The structure-activity relationship studies highlighted in this guide underscore the importance of rational design in optimizing the therapeutic potential of this scaffold.
Future research should continue to explore the vast chemical space of substituted azetidines. The development of novel synthetic methodologies will be crucial for accessing new and diverse derivatives. Furthermore, a deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will facilitate the design of more selective and potent drug candidates. The continued investigation of azetidine derivatives holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.
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A Comparative Guide to the Purity Validation of 1-(3-Aminoazetidin-1-yl)ethanone Hydrochloride by NMR Spectroscopy
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of reproducible and reliable research. The compound 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride, a valuable building block in medicinal chemistry, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and ultimately, the biological activity of the final compounds. This guide provides an in-depth, objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity validation of this key intermediate.
The Central Role of NMR in Structural and Purity Analysis
NMR spectroscopy stands as a uniquely powerful tool in chemical analysis because it provides rich structural information and can be adapted for accurate quantitative measurements.[1] Unlike chromatographic techniques that separate components for individual detection, NMR offers a holistic snapshot of all proton-bearing molecules in a sample, making it exceptionally well-suited for identifying and quantifying the target compound alongside any impurities.
¹H NMR Spectral Analysis: A Fingerprint of Purity
The ¹H NMR spectrum of this compound provides a distinct "fingerprint." In a suitable deuterated solvent like D₂O or DMSO-d₆, the spectrum will display characteristic signals for each unique proton in the molecule.
Expected ¹H NMR Spectral Features:
-
Acetyl Protons (CH₃): A singlet peak, typically appearing in the downfield region around 2.0-2.2 ppm.
-
Azetidine Ring Protons (CH₂): The four protons on the azetidine ring will exhibit complex splitting patterns (multiplets) due to coupling with each other and the proton on the adjacent carbon. These are typically found in the 3.5-4.5 ppm range.
-
Azetidine CH Proton: The single proton on the carbon bearing the amino group will also be a multiplet, likely in a similar region to the other ring protons.
-
Amine Protons (NH₂): In D₂O, these protons will exchange with deuterium and the peak will disappear. In a non-exchanging solvent like DMSO-d₆, they would appear as a broad singlet. The hydrochloride salt formation will shift the signals of adjacent protons downfield.[2]
The presence of impurities, such as residual starting materials, byproducts from the synthesis, or degradation products, will manifest as additional, unassigned peaks in the spectrum. Common impurities could include starting materials like 3-aminoazetidine or acetic anhydride, or byproducts from incomplete reactions or side reactions.[3]
¹³C NMR Spectral Analysis: Confirming the Carbon Skeleton
Complementing the ¹H NMR, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will produce a distinct signal.
Expected ¹³C NMR Chemical Shifts:
-
Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the range of 165-175 ppm.
-
Azetidine Ring Carbons (CH₂ and CH): These carbons will appear in the aliphatic region, generally between 40-60 ppm.
-
Acetyl Carbon (CH₃): This signal will be found in the upfield region, typically around 20-30 ppm.
Discrepancies in the number of observed peaks or significant shifts from expected values can indicate the presence of impurities with different carbon skeletons.
Quantitative NMR (qNMR): The Gold Standard for Purity Determination
For a precise and accurate measure of purity, quantitative NMR (qNMR) is an invaluable technique.[4] qNMR leverages the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5] By comparing the integral of a known analyte signal to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined.
Experimental Protocol for qNMR Purity Assessment
A robust qNMR experiment requires careful planning and execution to ensure accurate results.[4]
Step-by-Step Methodology:
-
Selection of Internal Standard: Choose a high-purity internal standard that has a simple spectrum (ideally a single, sharp singlet) and a signal that does not overlap with any analyte or impurity signals. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the chosen internal standard. Dissolve both in a known volume of a suitable deuterated solvent (e.g., D₂O) in a high-precision NMR tube.
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitation. This includes a sufficiently long relaxation delay (D1) to ensure complete relaxation of all protons between scans, leading to accurate integration.
-
Data Processing and Analysis: Carefully process the spectrum, including phasing and baseline correction. Integrate the well-resolved signals of both the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following formula[4]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
"analyte" refers to this compound
-
"std" refers to the internal standard
-
Comparison with Alternative Purity Validation Techniques
While NMR is a powerful tool, a multi-technique approach is often employed for comprehensive purity validation, in line with regulatory guidelines such as ICH Q2(R1).[6][7]
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei.[8] | - Provides detailed structural information. - Can identify and quantify impurities without separation. - qNMR offers absolute quantification.[9] - Non-destructive. | - Lower sensitivity compared to chromatographic methods. - Signal overlap can complicate analysis in complex mixtures. |
| HPLC-UV | Separates components based on their differential partitioning between a mobile and stationary phase, with detection by UV absorbance.[10] | - High sensitivity and resolution for separating impurities.[11] - Widely available and well-established for purity analysis.[12] | - Requires a chromophore for UV detection. - Does not provide definitive structural information on its own. - Requires reference standards for impurity identification and quantification. |
| LC-MS | Combines the separation power of HPLC with the mass detection capabilities of mass spectrometry.[13] | - High sensitivity and selectivity.[11] - Provides molecular weight information for impurity identification.[14] | - Ionization efficiency can vary between compounds, affecting quantification. - More complex instrumentation and data analysis. |
| Elemental Analysis (CHN) | Measures the percentage of carbon, hydrogen, and nitrogen in a sample.[15] | - Provides fundamental confirmation of elemental composition. - Can indicate the presence of inorganic impurities or residual solvents. | - Does not identify the nature of organic impurities.[15] - Insensitive to isomeric impurities. |
| Titration | Measures the amount of a substance by reacting it with a solution of known concentration. | - Simple, cost-effective method for quantifying the hydrochloride salt content.[16] | - Non-specific; will titrate any acidic or basic species present. - Provides no information on organic impurities. |
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive purity validation of this compound, NMR spectroscopy, particularly ¹H qNMR, offers an unparalleled combination of structural confirmation and accurate quantification in a single experiment. It serves as a primary method for establishing the identity and purity of the main component.
However, for a complete purity profile, especially in a regulatory context, an orthogonal approach is recommended. High-performance liquid chromatography (HPLC) is an excellent complementary technique for detecting and quantifying trace-level impurities that may be below the detection limit of NMR. When unknown impurities are detected by HPLC, LC-MS can be invaluable for their initial identification based on molecular weight. Elemental analysis provides a fundamental check on the elemental composition and the correct formation of the hydrochloride salt.
By integrating the structural and quantitative power of NMR with the high sensitivity of chromatographic techniques, researchers and drug development professionals can establish a robust and reliable purity profile for this compound, ensuring the quality and integrity of their subsequent research and development activities.
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Szatmári, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1007. [Link]
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A Technical Guide to the Characterization of 1-Acetyl-3-aminoazetidine hydrochloride for Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the precise characterization of novel building blocks is paramount to the success of a research campaign. 1-Acetyl-3-aminoazetidine hydrochloride is a valuable scaffold in modern medicinal chemistry, offering a constrained four-membered ring system that can impart desirable physicochemical properties to lead compounds. This guide provides a comprehensive overview of the expected characterization data for this compound, compares it with a common alternative, and outlines the detailed experimental protocols required for its rigorous analysis.
Introduction to 1-Acetyl-3-aminoazetidine hydrochloride
1-Acetyl-3-aminoazetidine hydrochloride is a substituted azetidine, a class of saturated four-membered nitrogen-containing heterocycles.[1][2] The azetidine ring introduces conformational rigidity, a feature that can be exploited to improve binding affinity and selectivity for a biological target. The presence of a primary amine and an acetylated nitrogen provides two distinct points for further chemical modification, making it a versatile building block for the synthesis of compound libraries. The hydrochloride salt form generally enhances stability and aqueous solubility.
Physicochemical Properties
A foundational aspect of characterization involves determining the fundamental physicochemical properties of the molecule.
| Property | Value | Source |
| CAS Number | 1462921-50-1 | [3] |
| Molecular Formula | C₅H₁₁ClN₂O | [3] |
| Molecular Weight | 150.61 g/mol | [3] |
| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds |
| Purity | Typically >95% |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to provide key information about the number of different types of protons and their connectivity.
-
Azetidine Ring Protons: The protons on the four-membered ring will likely appear as complex multiplets in the region of 3.5-4.5 ppm. The diastereotopic nature of the methylene protons will lead to distinct signals.
-
Acetyl Protons: A sharp singlet corresponding to the three equivalent protons of the acetyl methyl group is anticipated around 2.0 ppm.
-
Amine Protons: The protons of the primary amine and the ammonium proton (due to the hydrochloride salt) will likely appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will reveal the number of chemically distinct carbon atoms in the molecule.
-
Azetidine Ring Carbons: The carbons of the azetidine ring are expected to resonate in the range of 40-60 ppm.
-
Acetyl Carbonyl Carbon: The carbonyl carbon of the acetyl group will appear as a downfield signal, typically between 165 and 175 ppm.
-
Acetyl Methyl Carbon: The methyl carbon of the acetyl group will be observed in the upfield region, around 20-25 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight and elemental composition. For 1-Acetyl-3-aminoazetidine hydrochloride, the expected molecular ion peak ([M+H]⁺) in the positive ion mode would be at m/z 115.08, corresponding to the free base (C₅H₁₀N₂O).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Acetyl-3-aminoazetidine hydrochloride is expected to show characteristic absorption bands:
-
N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibrations of the primary amine.
-
C=O Stretching: A strong, sharp absorption band around 1650 cm⁻¹ characteristic of the amide carbonyl group.
-
C-N Stretching: Bands in the region of 1000-1200 cm⁻¹ corresponding to the C-N bond stretching of the azetidine ring and the amine.
Comparison with an Alternative: tert-Butyl 3-aminoazetidine-1-carboxylate
A common alternative to 1-Acetyl-3-aminoazetidine hydrochloride in drug discovery is the Boc-protected analog, tert-butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2).[4][5] The choice between these two building blocks often depends on the subsequent synthetic steps.
| Feature | 1-Acetyl-3-aminoazetidine hydrochloride | tert-Butyl 3-aminoazetidine-1-carboxylate |
| Protecting Group | Acetyl | tert-Butoxycarbonyl (Boc) |
| Deprotection | Typically requires harsh conditions (strong acid or base) | Readily cleaved under mild acidic conditions (e.g., TFA) |
| Molecular Weight | 150.61 g/mol [3] | 172.22 g/mol [4] |
| Key ¹H NMR Signal | Acetyl singlet (~2.0 ppm) | Boc singlet (~1.4 ppm) |
| Application | Suitable when the acetyl group is desired in the final molecule or when harsh deprotection is tolerable. | Preferred for its ease of removal, allowing for further functionalization of the azetidine nitrogen. |
The primary advantage of the Boc-protected version is the lability of the Boc group, which allows for facile deprotection and subsequent derivatization of the azetidine nitrogen. In contrast, the acetyl group is more robust and requires more strenuous conditions for removal, which might not be compatible with other functional groups in the molecule.
Experimental Protocols
The following are detailed, step-by-step methodologies for the characterization of 1-Acetyl-3-aminoazetidine hydrochloride.
NMR Spectroscopy Protocol
Figure 1: Workflow for NMR spectroscopic analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of 1-Acetyl-3-aminoazetidine hydrochloride and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For more detailed structural information, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the processed spectra to determine chemical shifts, signal integrations, and coupling constants. Compare the obtained data with the expected values.
Mass Spectrometry Protocol
Figure 3: Workflow for IR spectroscopic analysis.
-
Sample Preparation: For solid samples, prepare a potassium bromide (KBr) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory, which requires minimal sample preparation.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule and compare them with known values from the literature.
Conclusion
The rigorous characterization of 1-Acetyl-3-aminoazetidine hydrochloride is crucial for its effective use in drug discovery and development. While publicly available experimental data is limited, a combination of predicted spectroscopic features and comparison with well-characterized analogs like tert-butyl 3-aminoazetidine-1-carboxylate provides a solid foundation for its identification and quality control. The experimental protocols outlined in this guide offer a systematic approach to obtaining reliable and comprehensive characterization data, ensuring the scientific integrity of research built upon this versatile chemical scaffold.
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A Comparative Guide to the LC-MS Analysis of 1-(3-Aminoazetidin-1-yl)ethanone Hydrochloride
This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative analysis of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offering supporting data and protocols to ensure scientific integrity and immediate applicability in a laboratory setting.
Introduction: The Analytical Challenge
This compound is a small, polar molecule featuring a constrained azetidine ring, a primary amine, and an acetyl group. Its hydrochloride salt form ensures aqueous solubility. From a chromatographic perspective, this compound (Molecular Formula: C₅H₁₁ClN₂O, Molecular Weight: 150.61) presents a significant challenge for traditional reversed-phase liquid chromatography (RPLC)[1][2]. The high polarity leads to poor retention on non-polar stationary phases like C18, often resulting in elution near or within the solvent front, which compromises peak shape, sensitivity, and accurate quantification[3][4].
This guide details an optimized Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with tandem mass spectrometry (MS/MS) as the primary analytical approach. We will compare its performance against a conventional RPLC method to highlight the advantages of selecting the appropriate chromatographic mode for such polar analytes.
The Case for HILIC: Mechanism and Advantages
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to RPLC for the separation of polar and hydrophilic compounds[5][6]. The retention mechanism in HILIC is multimodal but is primarily based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile[6].
For a polar, basic compound like 1-(3-Aminoazetidin-1-yl)ethanone, HILIC offers several key advantages:
-
Enhanced Retention: The polar nature of the analyte promotes strong interaction with the polar stationary phase, leading to increased retention times and resolution from unretained matrix components[6][7].
-
Improved Sensitivity: HILIC mobile phases are rich in organic solvent, which facilitates more efficient desolvation and ionization in the electrospray ionization (ESI) source of the mass spectrometer, often leading to a significant enhancement in signal intensity[7].
-
Orthogonal Selectivity: The elution order in HILIC is often the inverse of RPLC, providing a complementary separation technique that can be invaluable for complex sample matrices.
Comparative Analysis: HILIC vs. Reversed-Phase
To demonstrate the superiority of HILIC for this application, we present a head-to-head comparison with a standard RPLC method. The following table summarizes the performance of each method under optimized conditions for the analysis of 1-(3-Aminoazetidin-1-yl)ethanone.
| Parameter | Optimized HILIC Method | Standard RPLC Method | Commentary |
| Chromatographic Column | Amide-based HILIC Column (e.g., TSKgel Amide-80) | C18 Column (e.g., 100 Å, 2.1 x 50 mm, 1.7 µm) | The polar amide stationary phase in HILIC is crucial for retaining the polar analyte. The non-polar C18 phase in RPLC offers minimal interaction. |
| Mobile Phase | A: 10 mM Ammonium Formate in Water, pH 3.0B: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile | The high organic content in the HILIC mobile phase is essential for the partitioning mechanism. The RPLC mobile phase is highly aqueous to attempt retention. |
| Gradient | 95% B to 50% B | 5% B to 95% B | The gradient direction is reversed, reflecting the orthogonal nature of the separation mechanisms[5]. |
| Retention Time (RT) | 3.5 min | 0.8 min (near void) | HILIC provides significant and controllable retention, whereas RPLC results in elution close to the unretained components. |
| Peak Shape (Asymmetry) | 1.1 | > 2.0 (tailing) | The HILIC method yields a sharp, symmetrical peak. Poor retention on the C18 column leads to significant peak tailing. |
| Signal-to-Noise (S/N) | > 500 | ~50 | The organic-rich mobile phase in HILIC enhances ESI efficiency, leading to a >10-fold increase in sensitivity[7]. |
| Matrix Effects | Minimized | Significant | Eluting later in the HILIC gradient separates the analyte from early-eluting, polar matrix components, reducing ion suppression. |
Recommended Analytical Workflow
The recommended workflow for the LC-MS analysis of this compound is a "dilute-and-shoot" approach, which is efficient for soluble compounds and minimizes sample preparation time.
Caption: Optimized workflow for the analysis of 1-(3-Aminoazetidin-1-yl)ethanone.
Detailed Experimental Protocol
This protocol is a self-validating system designed for robustness and reproducibility, adhering to principles outlined in ICH Q2(R1) guidelines for analytical procedure validation[8][9][10].
Materials and Reagents
-
Analyte: this compound (Reference Standard)
-
Solvents: LC-MS grade Acetonitrile (ACN) and Water
-
Additives: LC-MS grade Ammonium Formate and Formic Acid
-
Sample Diluent: 90:10 (v/v) Acetonitrile:Water
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with the sample diluent.
-
Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the sample diluent to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Preparation: Dissolve the test sample in the sample diluent to achieve an expected concentration within the calibration range. Vortex and sonicate to ensure complete dissolution.
-
Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.
LC-MS/MS System and Conditions
| Parameter | Condition |
| LC System: | UHPLC System |
| Column: | HILIC Amide Column (e.g., 100 Å, 2.1 x 100 mm, 1.7 µm) |
| Column Temperature: | 40 °C |
| Mobile Phase A: | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) |
| Mobile Phase B: | Acetonitrile |
| Gradient: | Time (min) |
| 0.0 | |
| 5.0 | |
| 5.1 | |
| 7.0 | |
| Flow Rate: | 0.4 mL/min |
| Injection Volume: | 2 µL |
| MS System: | Tandem Quadrupole Mass Spectrometer |
| Ionization Source: | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage: | 3.5 kV |
| Source Temperature: | 150 °C |
| Desolvation Gas: | Nitrogen, 800 L/hr at 400 °C |
| MRM Transition: | To be determined empirically (Precursor Ion [M+H]⁺ → Product Ion) |
Mass Spectrometry: The Detector of Choice
Electrospray Ionization (ESI) is the ideal ionization technique for this pre-ionized, polar analyte.[11][12][13] ESI is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation, making it perfect for quantifying small molecules[11][14]. Operating in positive ion mode will readily protonate the basic amine group of the molecule, yielding a strong [M+H]⁺ precursor ion for MS/MS analysis. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, effectively eliminating chemical noise from the matrix.
Conclusion and Recommendations
For the robust and sensitive quantification of this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with tandem mass spectrometry is unequivocally the superior analytical choice. It overcomes the inherent limitations of reversed-phase chromatography for small, polar molecules by providing excellent retention, superior peak shape, and enhanced ESI-MS sensitivity. The detailed workflow and protocol provided in this guide offer a validated starting point for method implementation in research, development, and quality control environments, ensuring data of the highest accuracy and integrity.
References
- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
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- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
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A Comparative Guide to the Synthesis of Substituted Azetidines: From Classical Cyclizations to Modern Photochemistry
Introduction: The Rising Prominence of the Azetidine Scaffold in Drug Discovery
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a prized building block in modern medicinal chemistry. Its unique three-dimensional structure imparts a range of desirable physicochemical properties to bioactive molecules, including enhanced metabolic stability, improved solubility, and reduced lipophilicity. The strained four-membered ring system, with a ring strain of approximately 25.4 kcal/mol, is significantly more stable than the corresponding aziridine, allowing for easier handling while still providing a reactive handle for further functionalization. Consequently, substituted azetidines are increasingly incorporated into drug candidates targeting a wide array of diseases.
However, the synthesis of these valuable scaffolds is not without its challenges, stemming from the inherent ring strain that makes their formation entropically and enthalpically demanding. This guide provides a comparative analysis of the principal synthetic routes to substituted azetidines, offering researchers, scientists, and drug development professionals a critical evaluation of both time-tested and contemporary methodologies. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols for key transformations, enabling an informed selection of the optimal synthetic strategy for a given target molecule.
Intramolecular Cyclization: The Foundational Approach
The most classical and direct route to the azetidine core is through intramolecular cyclization, typically involving the formation of a C-N bond from an acyclic precursor. This strategy is conceptually straightforward and remains a workhorse in organic synthesis for accessing simpler azetidine derivatives.
Mechanism and Rationale
The predominant approach involves an intramolecular nucleophilic substitution (SN2) reaction of a γ-amino alcohol or its derivative. The key to a successful cyclization lies in the activation of the terminal hydroxyl group into a good leaving group, such as a mesylate or tosylate. This activation enhances the electrophilicity of the γ-carbon, facilitating the ring-closing attack by the tethered amine nucleophile. The choice of base is critical in this step to deprotonate the amine without promoting competing elimination reactions (E2), which are a common pitfall in the synthesis of small rings.
Performance and Comparison
Intramolecular cyclization is a reliable and predictable method, particularly when the requisite 1,3-amino alcohol precursors are readily available. However, it often necessitates harsh reaction conditions, such as strong bases and elevated temperatures, which can limit its functional group tolerance. The substrate scope can also be constrained by the availability of appropriately substituted γ-amino alcohols.
| Entry | Starting Material | Conditions | Yield (%) | Reference |
| 1 | N-Boc-3-amino-1-propanol derivative | 1. MsCl, Et3N, DCM, 0 °C to rt; 2. K2CO3, MeOH, reflux | 85 | |
| 2 | γ-chloro amine | NaH, THF, rt | 92 | |
| 3 | N-trityl-2-amino-4-bromobutanoate | Base-induced cyclization | - |
Experimental Protocol: Synthesis of N-Boc-azetidine
A representative protocol for the synthesis of N-Boc-azetidine from N-Boc-3-amino-1-propanol illustrates this classical approach.
-
Mesylation: To a solution of N-Boc-3-amino-1-propanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (MsCl, 1.2 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 2 hours.
-
Work-up: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude mesylate.
-
Cyclization: The crude mesylate is dissolved in methanol, and potassium carbonate (K2CO3, 3.0 eq) is added. The suspension is heated to reflux and stirred for 12-16 hours until the reaction is complete (monitored by TLC).
-
Purification: The reaction mixture is cooled, filtered, and the solvent is removed in vacuo. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired N-Boc-azetidine.
[2+2] Photocycloadditions: The Aza Paternò-Büchi Reaction
Among the most elegant and atom-economical methods for constructing four-membered rings are [2+2] photocycloaddition reactions. The aza Paternò-Büchi reaction, a photochemical cycloaddition between an imine and an alkene, has emerged as a powerful tool for the synthesis of structurally diverse and densely functionalized azetidines.
Mechanism and Rationale
The classical aza Paternò-Büchi reaction involves the UV light-mediated excitation of an imine to its excited state, which then undergoes a [2+2] cycloaddition with a ground-state alkene. However, this approach has been historically hampered by the propensity of excited imines to undergo rapid E/Z isomerization, a non-productive relaxation pathway that quenches the desired reactivity.
Recent advances, particularly the use of visible-light photoredox catalysis, have revolutionized this field. These modern protocols often proceed via a triplet energy transfer mechanism, where a photocatalyst absorbs visible light and transfers its energy to either the alkene or a precursor to the imine (such as an oxime). This excited species then undergoes the cycloaddition. This strategy circumvents the direct excitation of the problematic imine, leading to cleaner reactions and broader substrate scope.
Performance and Comparison
Photochemical methods offer significant advantages over classical cyclizations, including exceptionally mild reaction conditions (often room temperature), high atom economy, and the ability to construct complex, polycyclic, and stereochemically rich azetidines. The substrate scope is generally broad for both the imine and alkene components. Furthermore, high levels of diastereoselectivity can often be achieved.
| Method | Reactants | Conditions | Yield (%) | Diastereomeric Ratio | Reference |
| Intramolecular aza Paternò-Büchi | Styrene tethered to oxime | fac-[Ir(dFppy)3], blue LEDs, MeCN, rt | up to 96% | >20:1 | |
| Intermolecular aza Paternò-Büchi | 2-Isoxazoline-3-carboxylates + Alkenes | fac-[Ir(dFppy)3], blue LEDs, MeCN, rt | up to 99% | - | |
| Intramolecular aza Paternò-Büchi | Unactivated alkene and cyclic oxime | Visible light photocatalyst | up to 84% | - |
Experimental Protocol: Visible-Light-Mediated Intramolecular Aza Paternò-Büchi Reaction
The following is a general procedure for the synthesis of a bicyclic azetidine via a visible-light-mediated intramolecular [2+2] cycloaddition.
-
Reaction Setup: In a nitrogen-filled glovebox, a solution of the alkene-tethered oxime precursor (1.0 eq), and an iridium photocatalyst such as fac-[Ir(dFppy)3] (1-2 mol%) in anhydrous and degassed acetonitrile (0.1 M) is prepared in a sealed vial.
-
Irradiation: The reaction vial is removed from the glovebox and placed in front of a blue LED strip (450 nm). The reaction mixture is stirred at room temperature for 24-48 hours.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to yield the desired bicyclic azetidine product.
Ring Contraction Strategies: Building Azetidines from Larger Rings
An alternative approach to the azetidine core involves the contraction of more readily accessible five-membered heterocyclic rings, such as pyrrolidinones. This method provides access to α-functionalized azetidines that can be challenging to synthesize via other routes.
Mechanism and Rationale
A notable example is the ring contraction of α-bromo-N-sulfonylpyrrolidinones. The proposed mechanism involves the addition of a nucleophile (e.g., an alcohol) to the carbonyl group of the pyrrolidinone. The resulting tetrahedral intermediate undergoes cleavage of the N-C(O) bond, forming an intermediate with a γ-positioned amide anion and an α-bromocarbonyl moiety. Subsequent intramolecular SN2 displacement of the bromide by the amide anion leads to the formation of the four-membered ring and expulsion of the nucleophile, resulting in a formal ring contraction.
Performance and Comparison
This one-pot nucleophilic addition-ring contraction is a robust method for preparing α-carbonylated N-sulfonylazetidines. It allows for the efficient incorporation of various nucleophiles, such as alcohols, phenols, and anilines, into the final product. The starting α-bromopyrrolidinones can be readily prepared from inexpensive N-sulfonyl-2-pyrrolidinone derivatives.
| Starting Material | Nucleophile | Conditions | Yield (%) | Reference |
| α-bromo N-sulfonylpyrrolidinone | Methanol | K2CO3, MeCN/MeOH, 60 °C | 41-98% | |
| α-bromo N-sulfonylpyrrolidinone | Various alcohols, phenols, anilines | K2CO3 | - |
Experimental Protocol: Synthesis of an α-Alkoxy-N-sulfonylazetidine
The following is a general one-pot procedure for the ring contraction of an α-bromo N-sulfonylpyrrolidinone.
-
Reaction Setup: To a solution of the α-bromo N-sulfonylpyrrolidinone (1.0 eq) in a mixture of acetonitrile and the desired alcohol (e.g., methanol, 9:1 v/v), potassium carbonate (3.0 eq) is added.
-
Reaction: The suspension is stirred at 60 °C for 3-5 hours, with the reaction progress monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to afford the corresponding α-alkoxy-N-sulfonylazetidine.
Ring Expansion of Aziridines: A Step-Up in Ring Size
The ring expansion of readily available three-membered aziridines provides another valuable entry into the azetidine framework. This strategy leverages the high ring strain of the aziridine starting material to drive the formation of the slightly less strained four-membered ring.
Mechanism and Rationale
Several methods for aziridine ring expansion have been developed. One common approach involves the reaction of N-sulfonylaziridines with a sulfur ylide, such as dimethylsulfoxonium methylide. The ylide acts as a one-carbon homologating agent. The reaction proceeds via nucleophilic attack of the ylide on one of the aziridine carbons, leading to ring opening and the formation of a zwitterionic intermediate. Subsequent intramolecular cyclization with the expulsion of dimethyl sulfoxide (DMSO) furnishes the azetidine ring.
Performance and Comparison
The ring expansion of aziridines is a versatile method that can be performed under various conditions, including microwave irradiation, which can significantly accelerate the reaction. This approach is particularly useful for the synthesis of 1-arenesulfonylazetidines. The stereochemical information from the starting aziridine can often be transferred to the azetidine product.
| Starting Material | Reagent | Conditions | Yield (%) | Reference |
| N-Arenesulfonylaziridines | Dimethylsulfoxonium methylide | Microwave irradiation, alumina | - | |
| Propargylic Aziridines | Gold-catalyzed 4-exo-dig cyclization | [AuCl(PEt3)]/AgOTf, THF, 90°C | - |
Experimental Protocol: Microwave-Assisted Ring Expansion of N-Tosylaziridine
A general procedure for the synthesis of a 1-arenesulfonylazetidine from the corresponding aziridine is as follows.
-
Ylide Generation: Dimethylsulfoxonium methylide is generated in situ from trimethylsulfoxonium iodide and a base like sodium hydride in a suitable solvent.
-
Reaction Setup: The N-arenesulfonylaziridine and the freshly prepared ylide solution are mixed with a solid support like alumina in a microwave-safe vessel.
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a specified temperature and time.
-
Work-up and Purification: After cooling, the reaction mixture is extracted with an appropriate solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired N-arenesulfonylazetidine.
Conclusion and Future Outlook
The synthesis of substituted azetidines has evolved significantly, with a diverse toolbox of methods now available to the synthetic chemist. The choice of the most appropriate route is dictated by the specific substitution pattern of the target molecule, the required stereochemistry, and the tolerance for different reaction conditions.
-
Intramolecular cyclization remains a robust and reliable method for simpler, less functionalized azetidines, especially when the precursors are readily accessible.
-
[2+2] Photocycloadditions , particularly visible-light-mediated aza Paternò-Büchi reactions, represent the state-of-the-art for the construction of complex and densely functionalized azetidines under exceptionally mild conditions. These methods are highly attractive for the rapid generation of diverse compound libraries in a drug discovery setting.
-
Ring contraction and ring expansion strategies offer unique entries to specific classes of substituted azetidines that may be difficult to access through other means.
Future developments in this field will likely focus on expanding the scope and stereocontrol of catalytic methods, particularly those that utilize earth-abundant metals and visible light. The development of novel C-H activation and amination reactions for direct azetidine ring formation also holds considerable promise. As the demand for novel, three-dimensional chemical matter continues to grow in the pharmaceutical industry, the importance and application of these elegant synthetic routes to substituted azetidines are set to expand even further.
References
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Kumarasamy, E., Kandappa, S. K., Raghunathan, R., Jockusch, S., & Sivaguru, J. (2017). Realizing an Aza Paternò–Büchi Reaction. Angewandte Chemie International Edition, 56(25), 7056–7061. [Link]
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Wikipedia. (n.d.). Aza Paternò−Büchi reaction. In Wikipedia. Retrieved January 7, 2026, from [Link]
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Schindler, C. S. (2021). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Society Reviews, 50(15), 8494-8509. [Link]
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Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved January 7, 2026, from [Link]
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Blanc, A., Kern, N., Felten, A.-S., Weibel, J.-M., & Pale, P. (2014). Robust Synthesis of N-sulfonylazetidine Building Blocks via Ring Contraction of α-bromo N-sulfonylpyrrolidinones. Organic Letters, 16(23), 6104–6107. [Link]
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Kern, N., Felten, A.-S., Weibel, J.-M., Pale, P., & Blanc, A. (2014). A simple and robust one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones gives α-carbonylated N-sulfonylazetidines in the presence of potassium carbonate. Organic Letters, 16(23), 6104-6107. [Link]
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Schindler, C. S. (2021). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Society Reviews, 50(15), 8494-8509. [Link]
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Slideshare. (n.d.). synthesis of azetidine .pptx. Retrieved January 7, 2026, from [Link]
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Schindler, C. S., & Miller, D. C. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications, 10(1), 5134. [Link]
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Voss, M. D., et al. (2017). Recent advances in the synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45565-45589. [Link]
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Kern, N., Felten, A. S., Weibel, J. M., Pale, P., & Blanc, A. (2014). Robust synthesis of N-sulfonylazetidine building blocks via ring contraction of α-bromo N-sulfonylpyrrolidinones. Organic letters, 16(23), 6104–6107. [Link]
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Couty, F., Drouillat, B., & Quinodoz, P. (2016). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 81(7), 2899-2910. [Link]
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Xu, J. X. (2011). Synthesis of Azetidines. Progress in Chemistry, 23(1), 165-177. [Link]
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Gandon, V., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 523. [Link]
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Dol-Gleizes, F., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ACS Chemical Neuroscience, 6(11), 1846-1855. [Link]
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Hemming, K., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(23), 3366-3379. [Link]
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Couty, F., Drouillat, B., & Quinodoz, P. (2016). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 81(7), 2899-2910. [Link]
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Faigl, F. (2011). Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives. IFMBE Proceedings, 37, 1366-1369. [Link]
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Ghorai, M. K., & Kumar, A. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters, 21(6), 1836-1840. [Link]
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Jacobsen, E. N., & Knowles, R. R. (2010). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 132(29), 10025-10027. [Link]
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A Comparative Guide to PROTAC Linker Efficacy: 1-(3-Aminoazetidin-1-yl)ethanone Hydrochloride vs. Traditional Flexible Linkers
Executive Summary
The design of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of event-driven pharmacology, moving beyond simple target inhibition to induced protein degradation.[1] The linker, which connects the target protein binder to the E3 ligase ligand, is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[2][3] Historically, synthetically tractable and flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been the mainstay.[4][5] However, the field is rapidly evolving, with a significant shift towards more rigid and structurally defined linkers to overcome the limitations of their flexible counterparts.[3][4]
This guide provides an in-depth comparative analysis of PROTACs incorporating rigid structural motifs derived from building blocks like 1-(3-Aminoazetidin-yl)ethanone hydrochloride versus those employing traditional flexible linkers. We will explore how the constrained conformation imparted by the azetidine ring can lead to enhanced cell permeability, metabolic stability, and pre-organization for more effective ternary complex formation, ultimately resulting in more potent and drug-like PROTAC molecules.[6][7] This analysis is supported by a synthesis of current literature, detailed experimental protocols for key validation assays, and a discussion of the causal science behind these design choices.
The PROTAC Mechanism: A Symphony Orchestrated by the Linker
PROTACs are heterobifunctional molecules that function by hijacking the cell's native ubiquitin-proteasome system (UPS).[8] They induce proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3).[9] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to catalyze further degradation cycles.[10]
The linker is not merely a passive spacer; it is the dynamic backbone that dictates the geometry and stability of this crucial ternary complex.[2][] Its length, rigidity, and chemical composition are paramount, influencing the PROTAC's overall performance.[3][4]
A Tale of Two Linkers: Flexible vs. Rigid Architectures
The choice of linker chemistry represents a critical decision point in PROTAC design, creating a trade-off between conformational freedom and pre-organization.
Traditional Flexible Linkers: The Pioneers
The most commonly used linkers in early PROTAC development were alkyl chains and PEG chains.[4][12] Approximately 55% of reported PROTACs utilize PEG linkers, and around 30% use alkyl chains.[5]
-
Advantages:
-
Synthetic Accessibility: Alkyl and PEG chains are readily incorporated using established chemical methods, and building blocks are often commercially available.[4][13]
-
Conformational Flexibility: Their high degree of freedom allows the PROTAC to adopt numerous conformations, increasing the statistical probability of forming a productive ternary complex.[5][8]
-
Improved Solubility (PEG): The hydrophilic nature of PEG can enhance the aqueous solubility of the overall PROTAC molecule.[12][13]
-
-
Disadvantages:
-
Entropic Penalty: The high flexibility can lead to a significant entropic penalty upon binding to form the ternary complex, potentially reducing its stability.[8]
-
Poor Physicochemical Properties: These PROTACs are often large and flexible, violating traditional "rule of five" guidelines, which can lead to poor cell permeability and oral bioavailability.[8][14] Alkyl chains can increase hydrophobicity, leading to non-specific binding and aggregation.[5][]
-
Metabolic Instability: Flexible chains can be more susceptible to metabolism, creating challenges for in vivo applications.[5][13]
-
Rigid Linkers: The Next Generation Ft. 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride
To address the shortcomings of flexible linkers, researchers are increasingly incorporating rigid motifs such as azetidine, piperidine, phenyl rings, and alkynes.[4][6] this compound is a key building block for introducing a constrained, 4-membered azetidine ring into the linker structure. The amino group provides a convenient attachment point for extension, while the acetylated nitrogen modulates the properties of the ring.
-
Advantages:
-
Conformational Pre-organization: Rigidity reduces the number of available conformations, which can pre-organize the PROTAC into a bioactive shape that is favorable for ternary complex formation, reducing the entropic penalty of binding.
-
Improved Cell Permeability: Rigid linkers can improve permeability by reducing the polar surface area (PSA) through intramolecular hydrogen bonding and conformational folding, allowing the molecule to act as a "molecular chameleon".[8][15][16]
-
Enhanced Selectivity & Potency: By presenting a more defined orientation of the ligands, rigid linkers can improve selectivity and lead to more potent degradation by favoring productive ternary complex geometries.[6]
-
Improved Pharmacokinetics: The constrained conformation can lead to improved metabolic stability and better overall pharmacokinetic profiles.[5][12]
-
-
Disadvantages:
-
Synthetic Complexity: The synthesis of PROTACs with rigid linkers can be more challenging and require more complex multi-step procedures.[5]
-
Risk of Misfit: If the pre-organized conformation is not ideal for the specific POI and E3 ligase pair, it can completely prevent the formation of a productive ternary complex.[5]
-
Head-to-Head Performance Comparison
The choice between a flexible and a rigid linker dramatically impacts key performance metrics. The following table summarizes the general characteristics and expected performance based on current literature.
| Feature | Traditional Flexible Linkers (PEG/Alkyl) | Azetidine-Containing Rigid Linkers | Rationale & Causality |
| Ternary Complex Formation | Can adapt to various protein-protein interfaces due to high flexibility. | May require a more specific protein-protein interface but can form more stable, lower-entropy complexes. | Rigidity reduces the entropic cost of binding, potentially leading to higher affinity and more stable complexes if the geometry is correct. |
| Cell Permeability | Can be low due to high polarity (PEG) or aggregation (alkyl), and high number of rotatable bonds.[] | Can be higher due to the ability to shield polar groups via intramolecular folding, reducing the dynamic PSA.[15][16] | The "chameleon effect" is more pronounced in linkers that can adopt folded, less polar conformations in the cell membrane's lipid environment. |
| Degradation Potency (DC₅₀) | Variable; highly dependent on linker length and composition. | Potentially higher (lower DC₅₀) due to more stable and productive ternary complex formation. | A stable, well-oriented ternary complex is a more efficient substrate for the ubiquitination machinery, leading to more effective degradation. |
| Selectivity | Can be lower due to conformational ambiguity leading to off-target complex formation. | Can be higher by disfavoring the formation of off-target ternary complexes that require different geometries.[6] | A rigid linker acts as a "lock-and-key" for the specific POI-E3 ligase pair, reducing the likelihood of engaging other proteins. |
| Metabolic Stability | PEG linkers can be susceptible to oxidative metabolism; alkyl chains are more stable.[5][13] | Saturated heterocyclic rings like azetidine are generally more resistant to metabolism.[12] | The chemical nature of the linker dictates its susceptibility to metabolic enzymes. Rigid, cyclic structures often lack the "soft spots" found in linear chains. |
| Synthetic Tractability | High. Synthetically straightforward and readily modified.[5][8] | Moderate to Low. Often requires more complex, multi-step synthetic routes.[5] | The synthesis of constrained ring systems and their incorporation into a bifunctional molecule is inherently more complex than linking two ends with a flexible chain. |
Essential Experimental Protocols for PROTAC Evaluation
To validate the performance of a novel PROTAC, a series of robust biophysical and cellular assays are required. The following protocols provide a self-validating system for characterizing any new PROTAC, allowing for direct comparison of different linker strategies.
Protocol: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)
Causality: SPR is a powerful, label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[9] This is crucial for understanding if a linker promotes a stable ternary complex, a key prerequisite for efficient degradation.[17] Measuring the kinetics provides deeper insight than simple endpoint assays.[17][18]
Methodology:
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto an SPR sensor chip (e.g., CM5 chip via amine coupling).
-
Binary Binding (Control): Inject a series of concentrations of the PROTAC alone over the E3 ligase surface to measure the binary PROTAC-E3 interaction.
-
Binary Binding (Control): In a separate experiment, inject a series of concentrations of the purified POI over a surface with immobilized PROTAC (if feasible) or use an in-solution affinity method.
-
Ternary Complex Formation: Prepare a series of solutions containing a fixed, near-saturating concentration of the POI mixed with varying concentrations of the PROTAC.
-
Injection & Measurement: Inject these POI-PROTAC mixtures over the immobilized E3 ligase surface. The resulting sensorgram will show the binding of the POI-PROTAC binary complex to form the ternary complex.[17]
-
Data Analysis: Fit the kinetic data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex. Calculate cooperativity (α) by comparing ternary and binary binding affinities.
Protocol: Protein Degradation Quantification by Western Blot
Causality: Western blotting is the gold-standard method for directly quantifying the reduction in target protein levels within a cell, providing the ultimate readout of PROTAC efficacy.[10] It allows for the determination of key performance metrics like DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[10][19]
Methodology:
-
Cell Culture: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare a serial dilution of the PROTAC compound in cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle. Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS, then add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay). Normalize all samples to the same concentration with lysis buffer.
-
SDS-PAGE and Transfer: Prepare samples with Laemmli buffer, boil to denature, and load equal amounts of protein onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody specific for the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity for each sample.[10]
-
Calculate the percentage of protein remaining relative to the vehicle control. Plot this percentage against the log of the PROTAC concentration and fit to a dose-response curve to determine DC₅₀ and Dₘₐₓ values.
-
Conclusion and Future Perspectives
The linker is a critical design element that dictates the success or failure of a PROTAC. While traditional flexible linkers like PEG and alkyl chains offer synthetic simplicity and have been instrumental in the early development of PROTACs, the field is decisively moving towards more sophisticated, rigid linkers. The incorporation of constrained motifs, such as the azetidine ring from building blocks like this compound, provides a compelling strategy to overcome the key challenges of poor permeability and metabolic instability that often plague larger, more flexible molecules.[6][14]
The ability of these rigid linkers to pre-organize the PROTAC into a bioactive conformation can lead to more stable and productive ternary complexes, resulting in enhanced degradation potency and selectivity.[5][6] However, this rigidity comes at the cost of increased synthetic complexity and the risk of a conformational misfit. The optimal linker strategy is therefore target- and system-dependent, necessitating a careful balance of flexibility and rigidity.[6] Future advancements will likely involve the integration of computational modeling with empirical screening to more rationally design linkers that optimize ternary complex geometry while simultaneously conferring favorable drug-like properties.[3][4]
References
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- CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project - Benchchem.
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- Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells - ResearchG
- A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design - Benchchem.
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- Characterising PROTAC ternary complex form
- Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC - PubMed Central.
- Azetidine vs. Piperidine Linkers for Protein Degradation: A Head-to-Head Comparison - Benchchem.
- Accurate PROTAC-targeted degradation prediction with DegradeMaster - Oxford Academic.
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Comparative Analysis of a Novel 1-(3-Aminoazetidin-1-yl)ethanone Derivative: A Guide to Synthesis, Characterization, and Performance Assessment
This guide provides a comprehensive framework for assessing the novelty and performance of newly synthesized derivatives of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride. The azetidine scaffold is a privileged structure in medicinal chemistry, known for its favorable pharmacological properties.[1][2] This document details the synthesis of a novel derivative, herein designated as Compound X , and presents a head-to-head comparison with a known analogue, Reference Compound A , focusing on physicochemical properties and biological activity.
The methodologies described herein are designed to be self-validating, ensuring that the structural identity of the new chemical entity is unequivocally confirmed before proceeding to functional assessment. This approach embodies the core principles of scientific rigor, providing researchers and drug development professionals with a robust workflow for evaluating novel small molecules.[3][4]
Rationale and Synthesis of a Novel Derivative (Compound X)
The primary amine on the azetidine ring of the parent compound, this compound[5], serves as an excellent chemical handle for diversification. Our objective was to introduce a substituted pyrimidine moiety, a common pharmacophore in kinase inhibitors, to explore potential new interactions within an ATP-binding pocket.
The synthesis of Compound X (1-(3-((2-chloropyrimidin-4-yl)amino)azetidin-1-yl)ethanone) was achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach was selected for its reliability and high yield under mild conditions. The acetyl group on the azetidine nitrogen serves as a protecting group, preventing unwanted side reactions.
Experimental Protocol: Synthesis of Compound X
-
Reactant Preparation : In a round-bottom flask, dissolve this compound (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the stirred solution at room temperature. The base is crucial for deprotonating the hydrochloride salt and neutralizing the HCl generated during the reaction.
-
Reaction : Heat the mixture to 80°C and stir for 12 hours. Reaction progress is monitored by Thin-Layer Chromatography (TLC) to ensure completion.[6]
-
Work-up : After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and excess reagents.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield Compound X as a pure solid.
Caption: Synthetic workflow for Compound X.
Structural Elucidation and Physicochemical Characterization
Confirming the identity and purity of a novel compound is a cornerstone of chemical research. A suite of analytical techniques was employed to fully characterize Compound X .[7]
Analytical Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra were acquired to confirm the covalent structure and connectivity of atoms.
-
High-Resolution Mass Spectrometry (HRMS) : ESI-MS was used to determine the exact mass of the synthesized compound, confirming its elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique was used to identify characteristic functional groups present in the molecule.[1][6]
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[8][9] These properties directly influence bioavailability and overall efficacy.[10][11] We assessed key descriptors for Compound X and compared them to Reference Compound A .
Table 1: Physicochemical Property Comparison
| Property | Compound X (Experimental) | Reference Compound A (Literature) | Importance in Drug Discovery |
| Molecular Weight (MW) | 226.66 g/mol | 250.29 g/mol | Influences absorption and diffusion; typically <500 Da for oral drugs.[8][10] |
| cLogP | 1.25 | 2.10 | Measures lipophilicity; affects solubility, permeability, and metabolism. |
| Aqueous Solubility | 150 µg/mL | 45 µg/mL | Crucial for absorption; poor solubility can limit oral bioavailability.[9] |
| H-Bond Donors | 1 | 2 | Affects solubility and membrane permeability. |
| H-Bond Acceptors | 5 | 5 | Influences interactions with biological targets and solubility. |
Comparative Biological Assessment: In Vitro Kinase Inhibition
To assess the functional novelty of Compound X , we evaluated its inhibitory activity against a therapeutically relevant protein kinase, JAK2, which is implicated in myeloproliferative disorders. An in vitro kinase assay provides a direct and quantitative measure of an inhibitor's potency.[12][13]
The chosen assay format measures the amount of ADP produced as a result of the kinase's phosphotransferase activity. The potency of Compound X was determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).[14] This value represents the concentration of the inhibitor required to reduce kinase activity by 50%.
Experimental Protocol: In Vitro JAK2 Kinase Assay
-
Reagent Preparation : Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and a specific peptide substrate for JAK2.
-
Compound Dilution : Create a serial dilution of Compound X and Reference Compound A in DMSO, starting from 10 mM.
-
Kinase Reaction : In a 384-well plate, add the reaction buffer, the peptide substrate, and the test compounds at various concentrations. Initiate the reaction by adding recombinant human JAK2 enzyme and ATP. The ATP concentration should be at or near its Km value for the enzyme to ensure data comparability.[12]
-
Incubation : Allow the reaction to proceed for 60 minutes at 30°C.
-
Detection : Stop the reaction and add a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced. The resulting luminescence is proportional to kinase activity.
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for determining IC₅₀ values.
Table 2: Comparative Kinase Inhibition Data
| Compound | Target Kinase | IC₅₀ (nM) |
| Compound X | JAK2 | 85 |
| Reference Compound A | JAK2 | 250 |
Discussion and Conclusion
The successful synthesis of Compound X was confirmed through rigorous spectroscopic analysis. The physicochemical profiling presented in Table 1 reveals that Compound X possesses a lower molecular weight and cLogP, along with significantly improved aqueous solubility compared to Reference Compound A . These are desirable attributes for a potential oral drug candidate, as they often correlate with better absorption and a more favorable pharmacokinetic profile.[8][11][15]
The biological data in Table 2 demonstrates that Compound X is a more potent inhibitor of JAK2 than Reference Compound A , with an IC₅₀ value approximately three-fold lower. The introduction of the 2-chloropyrimidine moiety appears to be a successful strategy for enhancing target engagement.
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A Comparative Guide to the Analytical Characterization of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel or synthesized small molecules is a cornerstone of chemical research and development. 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride, a functionalized azetidine, presents a unique analytical challenge due to its combination of a strained four-membered ring, a secondary amide, and a primary amine salt. This guide provides an in-depth technical comparison of analytical methodologies for its characterization, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by orthogonal techniques such as mass spectrometry and infrared spectroscopy.
The Analytical Imperative: Why In-Depth Characterization Matters
Azetidine-containing compounds are of growing interest in medicinal chemistry due to their ability to impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility. The synthesis of derivatives like this compound necessitates rigorous analytical confirmation to ensure the desired molecular architecture has been achieved and to identify any potential impurities. In a drug development context, unambiguous characterization is a non-negotiable prerequisite for advancing a compound to further studies.
Primary Analytical Approach: ¹H NMR Spectroscopy
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum in a common solvent like DMSO-d₆ would exhibit distinct signals corresponding to the different proton environments in the molecule.
Molecular Structure and Proton Environments
Figure 1. Molecular structure of this compound with labeled proton environments.
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale for Prediction |
| Ha (CH₃) | ~2.0 - 2.2 | Singlet (s) | 3H | N/A | Protons of an N-acetyl group typically appear in this region.[1][2] |
| Hb, Hd (CH₂) | ~3.8 - 4.5 | Multiplet (m) | 4H | Jgem, Jvicinal | Azetidine ring protons adjacent to the amide nitrogen are deshielded. The hydrochloride salt form likely results in some deshielding of all ring protons. |
| Hc (CH) | ~4.5 - 5.0 | Multiplet (m) | 1H | Jvicinal | This proton is alpha to the positively charged amino group, leading to significant deshielding. |
| He (NH₃⁺) | ~8.0 - 9.0 | Broad singlet (br s) | 3H | N/A | Protons of an amine hydrochloride are typically deshielded and often appear as a broad signal due to exchange and quadrupolar coupling with nitrogen.[3] |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To validate the predicted spectrum, the following protocol is recommended for acquiring experimental data.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for amine hydrochlorides as it allows for the observation of the NH protons.
-
Vortex the sample until the solid is completely dissolved.
-
-
Instrument Setup and Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.
-
Shim the instrument to achieve good magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., residual solvent peak or TMS).
-
¹H NMR Acquisition Workflow
Figure 2. A streamlined workflow for acquiring and processing the ¹H NMR spectrum.
Comparison with Alternative Analytical Techniques
While ¹H NMR is unparalleled for detailed structural elucidation, a comprehensive characterization often employs orthogonal techniques to confirm identity and purity.
Table 2: Comparison of Analytical Techniques for this compound
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed structural information, proton connectivity, stereochemistry, and quantitative analysis. | Non-destructive, highly informative for structure elucidation. | Lower sensitivity compared to mass spectrometry, can be complex to interpret for impure samples. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation, purity assessment, and separation from impurities. | High sensitivity, suitable for polar and non-volatile compounds.[4][5] | Provides limited structural information on its own. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight and fragmentation pattern, separation of volatile impurities. | High resolution separation for volatile compounds. | Requires derivatization for polar amines to increase volatility.[6][7] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (amide C=O, N-H bonds). | Fast, non-destructive, provides a molecular "fingerprint". | Provides limited information on the overall molecular structure and connectivity. Characteristic broad N-H stretches for the amine salt would be expected.[8] |
In-Depth Look at Alternative Techniques
-
LC-MS: For a polar molecule like this compound, LC-MS is an excellent complementary technique. Reversed-phase chromatography with an aqueous mobile phase containing an acidic modifier (e.g., formic acid) would likely be a suitable method for separation.[5] Electrospray ionization (ESI) in positive ion mode would be expected to readily produce the protonated molecular ion [M+H]⁺, confirming the molecular weight.
-
GC-MS: Direct analysis by GC-MS is challenging due to the low volatility of the hydrochloride salt. However, derivatization, such as acetylation of the primary amine with acetic anhydride, could be employed to create a more volatile derivative suitable for GC analysis.[6] This approach, while providing excellent separation and mass spectral data, introduces an additional chemical step.
-
FTIR Spectroscopy: The FTIR spectrum would be expected to show a strong carbonyl (C=O) stretch for the amide at approximately 1650 cm⁻¹. Additionally, broad absorption bands in the 3000-2700 cm⁻¹ region would be indicative of the N-H stretching of the amine salt.[3] A medium intensity N-H bending vibration may also be observed around 1600-1500 cm⁻¹. While not providing detailed structural connectivity, FTIR is a rapid method to confirm the presence of key functional groups.
Conclusion
The comprehensive characterization of this compound relies on a multi-faceted analytical approach. ¹H NMR spectroscopy serves as the primary tool for unambiguous structural confirmation, providing rich detail on the molecular framework. The predicted spectrum, based on well-established chemical shift and coupling constant data, offers a robust template for experimental verification. For a holistic and regulatory-compliant characterization, it is imperative to complement NMR data with molecular weight confirmation and purity assessment by LC-MS, and functional group identification via FTIR spectroscopy. This integrated analytical strategy ensures the highest level of scientific integrity and confidence in the identity and quality of the synthesized compound.
References
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Davis, B. A., & Durden, D. A. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods, 31(3), 141-148. [Link]
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De Nardis, C., et al. (2021). Real-Time Monitoring of the Sialic acid Biosynthesis Pathway by NMR. Angewandte Chemie International Edition, 60(32), 17565-17572. [Link]
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ResearchGate. (n.d.). 1 H Nuclear Magnetic Resonance Chemical Shifts (δ, Ppm) for N-Acetyl Glucosaminyl-Muramyl-Dipeptide Protons.[Link]
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Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS.[Link]
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Sassaki, G. L., et al. (2008). Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis. Journal of Chromatography A, 1208(1-2), 215-223. [Link]
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Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.[Link]
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Gerlo, E. A., et al. (2006). Gas chromatographic-mass spectrometric analysis of N-acetylated amino acids: The first case of aminoacylase I deficiency. Journal of Chromatography B, 831(1-2), 194-200. [Link]
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Kaal, E., et al. (2023). Pyrolysis acetylation. Journal of Analytical and Applied Pyrolysis, 175, 106198. [Link]
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Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1794. [Link]
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Lu, Y., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC–MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1436-1447. [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. [Link]
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Cuyckens, F., & Claeys, M. (2004). LC-MS metabolomics of polar compounds. Journal of Mass Spectrometry, 39(1), 1-15. [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]
-
An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 349-358. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
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A Senior Application Scientist's Guide to the 13C NMR of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride: A Predictive and Comparative Analysis
Predicted 13C NMR Data for 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride
The following table outlines the predicted 13C NMR chemical shifts for this compound. These predictions are based on a systematic analysis of substituent effects on the azetidine ring.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Rationale Highlights |
| C=O | ~170 | Singlet (s) | Typical range for an amide carbonyl. |
| C2/C4 | ~55-60 | Triplet (t) | Deshielded by N-acetylation; further influenced by the adjacent C3-NH3+. |
| C3 | ~35-40 | Doublet (d) | Significantly shielded compared to C2/C4; deshielded by the protonated amino group. |
| CH3 | ~21 | Quartet (q) | Characteristic chemical shift for an acetyl methyl group. |
The Scientific Rationale: A Stepwise Predictive Approach
The prediction of the 13C NMR spectrum for this compound is built upon a foundation of known chemical shift data for simpler, related structures. The logic behind these predictions is as follows:
-
The Azetidine Ring Foundation : The unsubstituted azetidine ring exhibits 13C NMR signals for its methylene carbons at approximately 16-18 ppm. However, substitution dramatically alters these values. For a more relevant starting point, we can consider a derivative like 3-(Boc-amino)azetidine. In one such reported compound, the azetidine ring carbons (C'2,4) resonate at δ 55.7 ppm, and the substituted carbon (C'-3) is at δ 40.7 ppm[1]. This provides a more realistic baseline for a 3-substituted azetidine.
-
The Influence of N-Acetylation : The replacement of a proton or a Boc-group on the ring nitrogen with an acetyl group introduces an electron-withdrawing carbonyl moiety. This has a significant deshielding effect on the adjacent carbons (C2 and C4). This is a well-established trend in NMR spectroscopy[2][3]. The nitrogen lone pair's delocalization into the carbonyl group reduces the electron density on the nitrogen, which in turn withdraws electron density from the adjacent carbons, shifting their signals downfield.
-
The Impact of the Protonated 3-Amino Group : The amino group at the C3 position is expected to be protonated in the hydrochloride salt form, especially in polar solvents like D₂O or DMSO-d₆. This -NH₃⁺ group is electron-withdrawing and will deshield the carbon it is attached to (C3). This effect also extends to the adjacent C2 and C4 carbons, causing a further downfield shift, though to a lesser extent than the effect on C3.
-
The Acetyl Group Signals : The chemical shifts of the acetyl group's carbons are more straightforward to predict. The carbonyl carbon of an amide typically appears in the range of 160-185 ppm[3]. The methyl carbon of an acetyl group generally resonates around 20-30 ppm[3].
By combining these effects, we arrive at the predicted chemical shifts presented in the table above.
Comparative Analysis: Understanding Substituent Effects
To visualize the impact of the substituents, we can compare the predicted spectrum of our target molecule with the known data for a related compound, such as a 3-(Boc-amino)azetidine derivative[1].
| Carbon Atom | Predicted δ for 1-(3-Aminoazetidin-1-yl)ethanone HCl (ppm) | Experimental δ for a 3-(Boc-amino)azetidine derivative (ppm)[1] | Key Structural Difference and its NMR Consequence |
| C2/C4 | ~55-60 | 55.7 | N-acetylation and adjacent C3-NH3+ in the target molecule are expected to have a net deshielding effect. |
| C3 | ~35-40 | 40.7 | The protonated amino group in the target is expected to cause a downfield shift compared to a Boc-protected amine. |
The following diagram illustrates the key structural differences and their influence on the electron density and, consequently, the 13C NMR chemical shifts.
Caption: Structural comparison and predicted 13C NMR chemical shift effects.
Experimental Protocol for 13C NMR Data Acquisition
To validate the predicted data, the following experimental protocol is recommended for acquiring the 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Rationale: The hydrochloride salt necessitates a polar, deuterated solvent in which it is soluble. Deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices. The choice of solvent can slightly influence chemical shifts.
-
Procedure:
-
Weigh approximately 20-50 mg of this compound. A higher concentration is preferred for the less sensitive 13C nucleus.
-
Dissolve the sample in 0.6-0.7 mL of D₂O or DMSO-d₆ in a clean, dry NMR tube.
-
Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O or tetramethylsilane (TMS) for DMSO-d₆, to reference the spectrum to 0.00 ppm.
-
2. NMR Instrument Parameters (for a 400 MHz spectrometer):
-
Rationale: Standard parameters for 13C NMR are generally applicable. A sufficient number of scans are required to achieve a good signal-to-noise ratio due to the low natural abundance of 13C.
-
Parameters:
-
Nucleus: 13C
-
Frequency: ~100 MHz
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay ensures quantitative accuracy if needed, but is not strictly necessary for simple identification.
-
Number of Scans: 1024-4096, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
3. Data Processing:
-
Rationale: Standard processing steps are required to convert the raw free induction decay (FID) into a readable spectrum.
-
Procedure:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline correct the spectrum to obtain a flat baseline.
-
Reference the spectrum to the internal standard (DSS or TMS at 0.00 ppm).
-
Integrate the peaks (note: in standard proton-decoupled 13C NMR, peak integrals are not reliably proportional to the number of carbons).
-
Pick and label the peaks with their chemical shifts in ppm.
-
The following diagram outlines the general workflow for acquiring the 13C NMR spectrum.
Caption: Experimental workflow for 13C NMR data acquisition.
Conclusion
While an experimental 13C NMR spectrum for this compound is not publicly documented, a robust prediction of its chemical shifts can be achieved through a systematic analysis of substituent effects. This guide provides a detailed predictive data set and a clear rationale based on established NMR principles and comparative data from related structures. The outlined experimental protocol offers a clear path for the empirical validation of these predictions. This approach of predictive analysis is a vital tool for chemists in the early stages of research and drug development, enabling them to anticipate spectral features and aiding in the confirmation of newly synthesized molecules.
References
-
Pinto, D. C. G. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1148. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]
-
Chemguide. (n.d.). Interpreting C-13 NMR spectra. [Link]
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- 2. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrum Analysis of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride
For researchers, scientists, and drug development professionals, the precise structural elucidation and sensitive detection of novel chemical entities are paramount. 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride, a compound of interest in medicinal chemistry due to its strained azetidine ring and functional groups, presents a unique analytical challenge. This guide provides an in-depth, objective comparison of mass spectrometry-based approaches for its analysis, grounded in experimental data and established fragmentation principles. We will explore the nuances of Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed protocols and insights to empower you in selecting the optimal analytical strategy.
At a Glance: Key Analytical Considerations
| Parameter | Electrospray Ionization (ESI-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Ionization Principle | Soft ionization in solution | Hard ionization in the gas phase (typically Electron Ionization) |
| Sample Volatility | Not required | Requires volatile or derivatized analytes |
| Thermal Stability | Suitable for thermally labile compounds | Can cause degradation of thermally sensitive molecules |
| Molecular Ion | Abundant protonated molecule [M+H]⁺ | May be weak or absent |
| Fragmentation | Controlled via collision-induced dissociation (CID) | Extensive and often complex, providing a detailed fingerprint |
| Sensitivity | High, especially for polar, ionizable compounds | High, but can be limited by derivatization efficiency |
| Primary Application | Targeted quantification and structural elucidation of polar, non-volatile compounds | Broad screening and identification of volatile and semi-volatile compounds |
The Target Molecule: Structure and Predicted Ionization
This compound (C₅H₁₁ClN₂O, M.W. 150.61) possesses two key sites for ionization: the primary amine on the azetidine ring and the tertiary amine within the ring, both of which are readily protonated. The presence of the acetyl group introduces a site for potential fragmentation. Given its polar nature and the presence of basic nitrogen atoms, this compound is an excellent candidate for positive-ion mode electrospray ionization.
I. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): The Gentle Approach for Structural Insights
ESI is a "soft" ionization technique that generates ions from a solution, making it ideal for polar and thermally labile molecules like our target compound.[1][2] By minimizing in-source fragmentation, we can preserve the molecular ion and induce controlled fragmentation through tandem mass spectrometry (MS/MS), providing rich structural information.
Predicted Fragmentation Pathway of 1-(3-Aminoazetidin-1-yl)ethanone
Based on established fragmentation patterns of cyclic amines and N-acetylated compounds, we can predict the major fragmentation pathways for the protonated molecule [M+H]⁺ of 1-(3-Aminoazetidin-1-yl)ethanone (free base, M.W. 114.15).[3] The initial protonation is expected to occur at either of the nitrogen atoms.
A primary fragmentation event would likely involve the loss of the acetyl group as ketene (CH₂=C=O, 42 Da), a common fragmentation for N-acetyl compounds. Another significant fragmentation pathway for cyclic amines involves ring opening. Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to a nitrogen atom, is a dominant fragmentation mechanism for aliphatic amines.[4]
Predicted ESI-MS/MS Fragmentation
A predicted ESI-MS/MS fragmentation pathway for protonated 1-(3-Aminoazetidin-1-yl)ethanone.
Experimental Protocol: ESI-MS/MS Analysis
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol or water at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solution of 50:50 acetonitrile:water containing 0.1% formic acid to facilitate protonation.[4]
2. Instrumentation and Parameters:
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer is recommended for MS/MS experiments.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizing Gas (N₂): Flow rate adjusted to ensure a stable spray.
-
Drying Gas (N₂): Temperature set to 250-350 °C with a flow rate appropriate for the solvent composition.
-
Collision Gas: Argon.
-
Collision Energy: Ramped (e.g., 10-40 eV) to observe the full range of fragment ions.
3. Data Acquisition:
-
Perform a full scan MS analysis to identify the protonated molecular ion [M+H]⁺ at m/z 115.09 (for the free base).
-
Conduct a product ion scan on the precursor ion at m/z 115.09 to obtain the MS/MS spectrum.
II. Gas Chromatography-Mass Spectrometry (GC-MS): A Classic Technique with a Derivatization Prerequisite
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, the polar nature and low volatility of this compound necessitate a derivatization step to make it amenable to GC analysis.[5] Derivatization masks the polar amine groups, increasing volatility and improving chromatographic peak shape.
Derivatization Strategy: Acetylation
A common derivatization method for amines is acetylation, which can be achieved using reagents like acetic anhydride. In this case, since the tertiary amine is already acetylated, derivatization will primarily target the primary amine.
GC-MS Derivatization and Analysis Workflow
Workflow for the GC-MS analysis of this compound following derivatization.
Predicted Fragmentation in GC-MS (Electron Ionization)
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum is a complex but reproducible fingerprint that is highly useful for library matching and structural confirmation.
The fragmentation of the N,N'-diacetylated derivative will be influenced by the acetyl groups and the azetidine ring. Alpha-cleavage adjacent to the ring nitrogen is expected, as is fragmentation of the acetyl groups. The mass spectrum of the parent azetidine ring shows a prominent M-1 peak (loss of H) and cleavage of the ring to produce ethene (C₂H₄).[5]
Experimental Protocol: GC-MS Analysis with Derivatization
1. Derivatization:
-
Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of acetic anhydride.
-
Heat the mixture at 60-70 °C for 30 minutes.
-
Evaporate the reagents under nitrogen and reconstitute the residue in a suitable solvent like ethyl acetate.
2. Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a mid-polarity column like a DB-5ms).
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
III. Head-to-Head Comparison: ESI-MS/MS vs. GC-MS
| Feature | ESI-MS/MS | GC-MS | Senior Scientist's Insight |
| Sample Preparation | Simple dilution | Requires a robust and reproducible derivatization step. | The simplicity of ESI sample preparation is a significant advantage, reducing potential sources of error and sample loss. |
| Structural Information | Controlled fragmentation provides clear, interpretable data on specific bonds. | Provides a complex "fingerprint" spectrum that is excellent for library matching but can be challenging to interpret from first principles. | For de novo structural elucidation of a novel compound, the controlled fragmentation of ESI-MS/MS is often more informative. |
| Sensitivity & Quantification | Excellent for this polar compound, enabling low detection limits for targeted analysis. | Sensitivity is dependent on derivatization efficiency. Can be very sensitive but requires careful optimization. | ESI-MS/MS is generally the preferred platform for quantitative bioanalysis of such compounds due to its high sensitivity and specificity in complex matrices. |
| Throughput | High, especially with direct infusion or fast LC methods. | Lower, due to the time required for chromatographic separation and derivatization. | For rapid screening, direct infusion ESI-MS can provide near-instantaneous results. |
| Robustness | Can be susceptible to matrix effects and ion suppression. | Less prone to matrix effects than ESI, but derivatization can introduce variability. | Both techniques require careful method development to ensure robustness, but the sources of variability differ. |
Conclusion: Selecting the Right Tool for the Job
For the mass spectrum analysis of this compound , the choice between ESI-MS/MS and GC-MS is dictated by the analytical goal.
-
For detailed structural elucidation and sensitive quantification , particularly in complex biological matrices, ESI-MS/MS is the superior choice . Its soft ionization preserves the molecular ion, and controlled fragmentation provides unambiguous structural information. The minimal sample preparation is a significant practical advantage.
-
For broad screening and library-based identification in less complex matrices , GC-MS with derivatization remains a viable, albeit more labor-intensive, alternative . The highly reproducible fragmentation patterns generated by EI are invaluable for matching against established spectral libraries.
Ultimately, a comprehensive analytical characterization of a novel compound like this compound may benefit from the complementary information provided by both techniques. However, for most applications in modern drug discovery and development, the speed, sensitivity, and structural detail offered by ESI-MS/MS make it the frontline analytical tool.
References
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National Institute of Standards and Technology. (n.d.). Azetidine. In NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]
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Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved January 7, 2026, from [Link]
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Biotage. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography? Retrieved January 7, 2026, from [Link]
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Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved January 7, 2026, from [Link]
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Taylor & Francis Online. (2024, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved January 7, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 7, 2026, from [Link]
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PubChem. (n.d.). N-Methylazetidine. Retrieved January 7, 2026, from [Link]
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YouTube. (2022, December 24). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. Retrieved January 7, 2026, from [Link]
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AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved January 7, 2026, from [Link]
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PubMed. (2017, January 13). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Retrieved January 7, 2026, from [Link]
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SpringerLink. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Retrieved January 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Retrieved January 7, 2026, from [Link]
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ResearchGate. (n.d.). Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry. Retrieved January 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. Retrieved January 7, 2026, from [Link]
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YouTube. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application? Retrieved January 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved January 7, 2026, from [Link]
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ELTE. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved January 7, 2026, from [Link]
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YouTube. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved January 7, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride (CAS No: 1462921-50-1). As a crucial building block in modern drug discovery and development, its proper management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and laboratory professionals, moving beyond simple instructions to explain the scientific rationale behind each procedural step.
Hazard Identification and Essential Safety Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This compound is classified with specific risks that dictate its handling and disposal as hazardous waste.[1][2]
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] |
These hazards necessitate that the compound be managed as a regulated chemical waste stream, segregated from general laboratory trash and non-hazardous aqueous waste. The primary disposal route is through an approved hazardous waste disposal plant.[1][2]
Pre-Disposal Safety Protocols: PPE and Handling
To mitigate the risks identified above, stringent adherence to Personal Protective Equipment (PPE) and handling protocols is mandatory. The causality is clear: preventing direct contact and inhalation is the first line of defense against the compound's irritant and toxic properties.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles or a full-face shield. | Protects against accidental splashes of solids or solutions, preventing serious eye irritation.[1] This aligns with OSHA 29 CFR 1910.133 standards.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact, thereby avoiding irritation.[1] This is in accordance with OSHA 29 CFR 1910.138.[1] |
| Body Protection | A standard laboratory coat. | Protects against contamination of personal clothing.[3] |
| Respiratory Protection | All handling of the solid compound should occur in a certified chemical fume hood or a well-ventilated area. | Minimizes the risk of inhaling dust particles, which can cause respiratory tract irritation.[1][3] This follows OSHA 29 CFR 1910.134 guidelines.[1] |
Safe Handling Practices:
-
Avoid generating dust when handling the solid material.[1]
-
Wash hands and skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is used or stored.[1]
-
Ensure adequate ventilation at all times.[1]
Step-by-Step Disposal Protocol
The required method for disposing of this compound is to collect it as hazardous chemical waste for subsequent incineration or disposal by a licensed professional waste management service.[1][3]
Experimental Protocol: Waste Collection and Segregation
Objective: To safely collect, label, and store waste containing this compound for professional disposal.
Materials:
-
Waste this compound (solid or in solution).
-
A compatible, leak-proof hazardous waste container with a screw-top cap.[4][5]
-
Hazardous waste labels.
-
Required PPE as specified in Table 2.
Methodology:
-
Waste Characterization and Segregation:
-
Action: Designate all waste containing this compound (including contaminated materials like weighing paper, pipette tips, and spill cleanup debris) as hazardous chemical waste.[5]
-
Causality: This step is mandated by its hazard profile. Proper characterization prevents the illegal and unsafe disposal of hazardous materials in sanitary sewers or regular trash.[6]
-
Action: Keep this waste stream separate from all other chemical wastes, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[1][3][4]
-
-
Container Selection:
-
Action: Select a container made of a material compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container is suitable. If the waste is in an acidic or basic solution, do not use a metal container.[7]
-
Causality: Using an incompatible container can lead to degradation, leaks, and dangerous reactions. The container must be in good condition to prevent environmental release.[4][5]
-
-
Waste Collection:
-
For Solid Waste: Carefully sweep or transfer the solid powder into the designated waste container, minimizing dust generation.[1]
-
For Liquid Waste (Solutions): Carefully pour the liquid waste into the container. Do not fill the container beyond 90% capacity.[7]
-
Causality: Leaving at least 10% headspace allows for vapor expansion and prevents spills due to temperature fluctuations.[4][7]
-
-
Labeling the Waste Container:
-
Action: As soon as the first particle of waste enters the container, affix a hazardous waste label.[5] The label must include:
-
Causality: Proper labeling is a core requirement of the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[5][7][10] It ensures safe handling by all personnel and proper management by the disposal facility.
-
-
Temporary Storage (Satellite Accumulation):
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4][8] This area must be at or near the point of waste generation and under the control of laboratory personnel.[8][11]
-
Action: Ensure the container is kept securely capped at all times, except when you are actively adding waste.[4][5]
-
Causality: This practice minimizes fugitive emissions and prevents spills. Federal regulations strictly limit the volume of waste (up to 55 gallons) and the timeframe it can be stored in an SAA.[8][11]
-
-
Arranging Final Disposal:
-
Action: Once the container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[3][6]
-
Causality: EHS professionals are trained to manage the logistics of transporting hazardous waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring full compliance with EPA and Department of Transportation (DOT) regulations.[12]
-
Visual Workflows and Regulatory Framework
To further clarify the process, the following diagrams illustrate the disposal workflow and the overarching regulatory context.
Caption: Logical workflow for the safe disposal of the subject compound.
Caption: Overview of the regulatory compliance framework.
Emergency Procedures for Spills and Exposure
In the event of accidental release or exposure, immediate and correct action is vital.
-
Spill: For a small spill, cautiously sweep the solid material into a designated waste container.[1] Avoid creating dust.[1] Clean the area with a suitable solvent and collect all cleanup materials as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. Seek immediate medical attention if irritation occurs or persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
References
- OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
- Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide. Benchchem.
- 1-(3-Aminoazetidin-1-yl)
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- 1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride. Sigma-Aldrich.
- OSHA Regulations and Hazardous Waste Disposal: Wh
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
- Managing Hazardous Chemical Waste in the Lab.
- Chemistry Lab Waste Disposal. Environmental Marketing Services.
- 2-Amino-1-(azetidin-1-yl)
- Regulations for Hazardous Waste Generated at Academic Labor
- SAFETY D
- Application Notes and Protocols for the Proper Disposal of 2-Methylindolin-1-amine Hydrochloride Waste. Benchchem.
- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
- Azetidine 503-29-7. Tokyo Chemical Industry Co., Ltd.
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- 12. cleanmanagement.com [cleanmanagement.com]
A Senior Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands a safety-first mindset. This guide provides a detailed operational plan for the safe handling of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride (CAS No. 1462921-50-1), focusing on the correct selection and use of Personal Protective Equipment (PPE). The protocols herein are designed not as a rigid checklist, but as a dynamic, risk-based framework that adapts to the specific experimental context, ensuring both personal safety and data integrity.
The Foundation of Safety: Understanding the Hazard Profile
This compound is a substance that requires careful handling due to its specific toxicological profile. The selection of appropriate PPE is directly dictated by these inherent hazards. According to its Safety Data Sheet (SDS), the compound presents multiple risks that must be mitigated.[1]
This substance is classified as:
-
Harmful if swallowed (Acute Toxicity 4, Oral)[1]
-
Causes skin irritation (Skin Irritation 2)[1]
-
Causes serious eye irritation (Eye Irritation 2A)[1]
-
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure 3)[1]
The primary physical form of this compound is a solid, which means the potential for airborne dust generation during handling is a critical safety consideration.[1]
Hazard and PPE Correlation Table
| Hazard Classification | Route of Exposure | Implication for Handling | Required PPE Layer |
| Acute Toxicity 4 (Oral) | Ingestion | Prevention of hand-to-mouth contamination is critical. | Protective Gloves |
| Skin Irritation 2 | Dermal Contact | Direct contact with skin must be avoided to prevent irritation. | Protective Gloves, Lab Coat |
| Serious Eye Irritation 2A | Ocular Contact | Protection from dust particles and splashes is mandatory. | Safety Goggles / Face Shield |
| STOT SE 3 (Respiratory) | Inhalation | Inhaling dust can irritate the respiratory tract. | Engineering Controls (Fume Hood), Respiratory Protection |
A Risk-Based Approach to PPE Selection
The level of PPE required is not static; it must escalate with the potential for exposure. The following workflow provides a logical framework for determining the necessary protective barriers for a given task.
Caption: PPE selection workflow based on task-specific exposure risk.
Core Directive: Engineering Controls First
Your primary barrier against exposure should always be engineering controls. A certified chemical fume hood or other ventilated enclosure is mandatory when weighing the solid compound or preparing solutions to minimize inhalation risk.[1] Emergency eyewash stations and safety showers must be immediately accessible.[1]
Detailed PPE Protocols and Best Practices
Hand Protection
-
Selection: Wear compatible chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.[2]
-
Causality: The skin irritation hazard (H315) necessitates a robust barrier.[1] Nitrile offers excellent protection for incidental contact.
-
Protocol: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3] Wash hands thoroughly with soap and water after removing gloves.[1] Gloves should be changed every 30-60 minutes during extended procedures or immediately if contamination is suspected.[4]
Eye and Face Protection
-
Selection:
-
Minimum: ANSI Z87.1-compliant safety glasses with side shields for low-risk tasks.
-
Recommended: Tight-fitting chemical goggles are required for any task involving open handling of the solid or solutions, as they protect against dust and splashes.[1]
-
Maximum Protection: A face shield should be worn over chemical goggles during procedures with a high risk of splashing (e.g., large-volume transfers, spill cleanup).[1]
-
-
Causality: This is a direct countermeasure to the serious eye irritation hazard (H319).[1] Fine powders can easily become airborne and contact the eyes.
Skin and Body Protection
-
Selection: A long-sleeved laboratory coat is mandatory. For tasks with higher splash potential, consider a chemically resistant apron over the lab coat. Wear closed-toe shoes; safety shoes are recommended.[1]
-
Causality: This protects against accidental skin contact and contamination of personal clothing.[1]
Respiratory Protection
-
When Required: Respiratory protection is essential if you are handling the powder outside of a certified fume hood or if ventilation is inadequate.[1] It is also required during the cleanup of spills.
-
Selection: A NIOSH-approved N95 or P100 particulate respirator is appropriate for protection against dust.
-
Causality: This is the last line of defense against the respiratory irritation hazard (H335).[1] Engineering controls are the preferred method of mitigation.
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On)
-
Lab Coat: Fasten completely.
-
Respiratory Protection (if required): Perform a seal check.
-
Eye/Face Protection: Put on goggles and/or face shield.
-
Gloves: Pull cuffs of gloves over the cuffs of the lab coat sleeves.
Doffing Sequence (Taking Off)
This protocol is designed to move from most contaminated to least contaminated.
-
Gloves: Remove using a glove-in-glove technique. Dispose of them immediately in a designated waste container.
-
Lab Coat: Unfasten and roll it inside-out as you remove it, avoiding contact with the exterior.
-
Exit the immediate work area.
-
Eye/Face Protection: Remove by handling the strap or earpieces.
-
Respiratory Protection: Remove without touching the front of the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.
Disposal and Decontamination Plan
-
Chemical Waste: All waste containing this compound must be disposed of in a clearly labeled, sealed container. This waste should be handled by a licensed waste disposal company, potentially via incineration.[1]
-
Contaminated PPE: All disposable PPE (gloves, respirators) used while handling this chemical must be considered contaminated waste and disposed of in the same manner as the chemical waste.
-
Spill Cleanup: In case of a spill, evacuate unnecessary personnel.[1] Wearing the maximum level of PPE (including respiratory protection), carefully sweep or shovel the solid material into a container for disposal, minimizing dust generation.[1] Ventilate the area and wash the spill site after material pickup is complete.[2]
References
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
